(R)-4-Boc-6-hydroxy-[1,4]oxazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (6R)-6-hydroxy-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKYUQRVQDAKC-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-4-Boc-6-hydroxy-oxazepane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for (R)-4-Boc-6-hydroxy-oxazepane, a valuable chiral building block in medicinal chemistry and drug development.
Chemical Properties
(R)-4-Boc-6-hydroxy-oxazepane, systematically named (R)-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, is a heterocyclic compound incorporating a seven-membered oxazepane ring. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group at the 6-position, along with a defined stereocenter, makes it a versatile intermediate for the synthesis of complex molecules with specific stereochemistry.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | (R)-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate | N/A |
| CAS Number | 1260616-96-3 | [1][2] |
| Molecular Formula | C₁₀H₁₉NO₄ | [3] |
| Molecular Weight | 217.26 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Purity | ≥97% | [3] |
Table 2: Physical and Chemical Data
| Property | Value | Source |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| Storage Conditions | 2-8°C, dry environment | N/A |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (R)-4-Boc-6-hydroxy-oxazepane is not widely published, its synthesis can be conceptualized based on general methods for the preparation of chiral 1,4-oxazepanes. A plausible synthetic route is outlined below. This proposed pathway is for illustrative purposes and would require experimental optimization.
Proposed Synthetic Workflow:
Figure 1: Proposed synthetic workflow for (R)-4-Boc-6-hydroxy-oxazepane.
General Experimental Considerations:
-
Starting Material Selection: The synthesis would likely commence from a readily available chiral amino alcohol with the desired (R)-stereochemistry.
-
Protection Strategy: The amine functionality is protected with a Boc group to prevent side reactions during subsequent steps. This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.
-
Ring Formation: The oxazepane ring is constructed through an intramolecular cyclization reaction. This could involve an initial O-alkylation of the hydroxyl group followed by a base- or heat-induced cyclization to form a lactam intermediate.
-
Reduction: The final step would involve the reduction of the lactam carbonyl group to the corresponding hydroxyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the target molecule.
-
Purification and Characterization: Each intermediate and the final product would require purification, typically by column chromatography, and characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Spectroscopic Data
As of the date of this guide, specific ¹H and ¹³C NMR spectroscopic data for (R)-4-Boc-6-hydroxy-oxazepane are not available in the public domain. However, based on the chemical structure, the expected NMR signals can be predicted.
Expected ¹H NMR Signals:
-
A singlet integrating to 9 protons for the tert-butyl group of the Boc protector.
-
A series of multiplets in the aliphatic region corresponding to the methylene protons of the oxazepane ring.
-
A multiplet for the methine proton at the C6 position bearing the hydroxyl group.
-
A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
Expected ¹³C NMR Signals:
-
Signals corresponding to the quaternary and methyl carbons of the Boc group.
-
Multiple signals in the aliphatic region for the carbon atoms of the oxazepane ring.
-
A signal for the carbon atom at the C6 position bearing the hydroxyl group.
Researchers are advised to acquire and interpret their own spectroscopic data for definitive structural elucidation.
Biological Activity and Applications
The specific biological activity and signaling pathway modulation of (R)-4-Boc-6-hydroxy-oxazepane have not been extensively reported. However, the 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.
The Boc-protected nature of this compound makes it an ideal intermediate for further chemical modifications. The hydroxyl group provides a handle for introducing various functional groups, allowing for the generation of libraries of compounds for screening in drug discovery programs.
Potential Logical Workflow in Drug Discovery:
Figure 2: Logical workflow for the use of (R)-4-Boc-6-hydroxy-oxazepane in drug discovery.
Safety and Handling
While a specific material safety data sheet (MSDS) for (R)-4-Boc-6-hydroxy-oxazepane is not universally available, standard laboratory safety precautions should be followed when handling this and related chemical compounds. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the MSDS provided by the supplier.
Conclusion
(R)-4-Boc-6-hydroxy-oxazepane is a chiral building block with significant potential in the synthesis of novel therapeutic agents. While there is a lack of extensive publicly available data on its specific physical properties and biological activities, its structural features make it a valuable tool for medicinal chemists. Further research into its synthesis, characterization, and application in drug discovery is warranted. This guide provides a foundational understanding to aid researchers in their work with this promising compound.
References
- 1. Boc-Hyp-OH(13726-69-7) 13C NMR spectrum [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthonix, Inc > Synthons > tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate - [B82060] [synthonix.com]
- 4. (S-tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate,1260589-26-1-chemable-chemable [chemable.net]
- 5. cymitquimica.com [cymitquimica.com]
In-Depth Technical Guide: (R)-4-Boc-6-hydroxy-oxazepane
CAS Number: 1260616-96-3
This technical guide provides a comprehensive overview of (R)-4-Boc-6-hydroxy-oxazepane, a chiral heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, potential synthetic approaches, and its role as a versatile building block in medicinal chemistry.
Chemical Properties and Data
(R)-4-Boc-6-hydroxy-oxazepane, with the systematic name tert-butyl (6R)-6-hydroxy-1,4-oxazepane-4-carboxylate, is a key intermediate in the synthesis of various complex molecules.[1] Its structure incorporates a seven-membered oxazepane ring, a chiral center at the 6th position, and a Boc-protecting group on the nitrogen atom, which enhances its stability and solubility in organic solvents, making it a versatile reagent in organic synthesis.[2]
| Property | Value | Reference |
| CAS Number | 1260616-96-3 | [3] |
| Molecular Formula | C₁₀H₁₉NO₄ | [4] |
| Molecular Weight | 217.26 g/mol | [1] |
| Purity | ≥97% | [4] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| SMILES | CC(C)(C)OC(=O)N1CCOC--INVALID-LINK--C1 | [4] |
Synthetic Approaches
A relevant approach involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[5][6][7][8] This methodology, while focused on a different derivative, demonstrates the construction of the chiral oxazepane ring system, which could be adapted for the synthesis of the target molecule.
Key Synthetic Concepts:
-
Starting Materials: A potential starting point could be a chiral amino alcohol, which would introduce the desired stereochemistry at the C6 position.
-
Ring Formation: The seven-membered oxazepane ring can be formed through intramolecular cyclization. A common strategy is haloetherification.[6]
-
Protecting Groups: The use of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is crucial for directing the reaction and preventing side reactions.
A generalized synthetic workflow for a related chiral oxazepane derivative is outlined below.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Boc-6-Hydroxy-[1,4]oxazepane [myskinrecipes.com]
- 3. (R)-4-Boc-6-hydroxy-[1,4]oxazepane | 1260616-96-3 [chemicalbook.com]
- 4. Synthonix, Inc > Synthons > tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate - [B82060] [synthonix.com]
- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: (R)-4-Boc-6-hydroxy-oxazepane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-4-Boc-6-hydroxy-oxazepane, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a representative synthetic protocol, and explores its potential biological significance.
Physicochemical Properties
(R)-4-Boc-6-hydroxy-oxazepane, also known as tert-butyl (R)-6-hydroxy-1,4-oxazepane-4-carboxylate, is a versatile building block in organic synthesis. Its key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 217.26 g/mol | [1] |
| Molecular Formula | C₁₀H₁₉NO₄ | [1][2] |
| CAS Number | 1260616-96-3 | [3] |
Synthesis and Experimental Protocols
A representative, generalized experimental protocol is outlined below. Researchers should note that optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary for the specific synthesis of (R)-4-Boc-6-hydroxy-oxazepane.
Representative Synthetic Protocol for Chiral 1,4-Oxazepane Scaffolds [4][5][6]
-
Resin Loading and Protection: Fmoc-L-Homoserine(tBu)-OH is loaded onto a solid-phase resin (e.g., Wang resin). The free amine is then protected, for example, with a 2-nitrobenzenesulfonyl (nosyl) group.
-
Alkylation: The protected, resin-bound homoserine is alkylated with a suitable electrophile to introduce the desired side chain.
-
Cleavage and Cyclization: The intermediate is cleaved from the resin using a reagent cocktail, such as a mixture of trifluoroacetic acid (TFA) and a reducing agent (e.g., triethylsilane). This step simultaneously removes protecting groups and facilitates the intramolecular cyclization to form the 1,4-oxazepane ring system.
-
Purification: The crude product is purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC, to yield the desired chiral 1,4-oxazepane derivative.
Potential Biological Significance and Signaling Pathways
The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] Compounds bearing this motif have been investigated for their potential as anticonvulsants, antifungal agents, and for the treatment of various diseases, including inflammatory bowel disease and respiratory conditions.[4]
One of the notable potential mechanisms of action for some 1,4-oxazepane derivatives is their activity as dopamine D4 receptor ligands.[8] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the brain and is a target for antipsychotic drugs. The following diagram illustrates a simplified, hypothetical signaling pathway involving a D4 receptor antagonist.
Figure 1: Hypothetical signaling pathway of a dopamine D4 receptor antagonist.
In this proposed mechanism, the (R)-4-Boc-6-hydroxy-oxazepane derivative acts as an antagonist, blocking the binding of dopamine to the D4 receptor. This prevents the activation of the associated inhibitory G protein (Gαi/o), leading to a disinhibition of adenylate cyclase. Consequently, the conversion of ATP to cyclic AMP (cAMP) can proceed, activating Protein Kinase A (PKA) and influencing downstream cellular responses. This pathway is a simplified representation and the actual biological effects are likely more complex and dependent on the specific cellular context.
Conclusion
(R)-4-Boc-6-hydroxy-oxazepane is a valuable chiral building block with significant potential in the development of novel therapeutics. Its synthesis, while requiring careful stereochemical control, can be approached through established methods in organic chemistry. The broader class of 1,4-oxazepanes has shown promise in targeting various biological pathways, including the dopaminergic system. Further research into the specific biological targets and mechanisms of action of (R)-4-Boc-6-hydroxy-oxazepane is warranted to fully elucidate its therapeutic potential.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthonix, Inc > Synthons > tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate - [B82060] [synthonix.com]
- 3. (R)-4-Boc-6-hydroxy-[1,4]oxazepane | 1260616-96-3 [chemicalbook.com]
- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Molecular Architecture: A Technical Guide to (R)-4-Boc-6-hydroxy-oxazepane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (R)-4-Boc-6-hydroxy-oxazepane, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide integrates established principles of organic chemistry, spectroscopic techniques, and plausible synthetic routes derived from closely related analogues.
Introduction to (R)-4-Boc-6-hydroxy-oxazepane
(R)-4-Boc-6-hydroxy-oxazepane belongs to the class of seven-membered heterocyclic compounds known as oxazepanes. The presence of a hydroxyl group and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable chiral building block for the synthesis of more complex molecules with potential biological activity. The stereochemistry at the 6th position is crucial for its application in asymmetric synthesis.
Molecular Structure:
Caption: Chemical structure of (R)-4-Boc-6-hydroxy-oxazepane.
Proposed Synthesis
A plausible synthetic route to (R)-4-Boc-6-hydroxy-oxazepane involves the stereoselective reduction of a corresponding ketone precursor, 4-Boc-6-oxo-oxazepane. This precursor can be synthesized from commercially available starting materials.
Caption: Proposed synthetic workflow for (R)-4-Boc-6-hydroxy-oxazepane.
Experimental Protocol: Synthesis of 4-Boc-6-oxo-oxazepane
This protocol is a generalized procedure based on common organic synthesis methodologies.
-
Reaction Setup: A solution of a suitable protected amino acid derivative is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclization: A coupling reagent (e.g., DCC, EDC) and a catalyst (e.g., DMAP) are added to the solution. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-Boc-6-oxo-oxazepane.
Experimental Protocol: Stereoselective Reduction
-
Reaction Setup: 4-Boc-6-oxo-oxazepane is dissolved in a suitable solvent (e.g., methanol or ethanol) and cooled to 0 °C in an ice bath.
-
Reduction: A stereoselective reducing agent (e.g., sodium borohydride with a chiral auxiliary, or a chiral catalyst with a hydride source) is added portion-wise to the solution. The reaction is monitored by TLC.
-
Quenching and Work-up: Once the reaction is complete, it is carefully quenched with water or a saturated ammonium chloride solution. The solvent is removed under reduced pressure, and the residue is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to afford (R)-4-Boc-6-hydroxy-oxazepane.
Structural Elucidation Data
The definitive structure of (R)-4-Boc-6-hydroxy-oxazepane would be confirmed through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar N-Boc protected amino alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 3.5 | m | 5H | CH₂-N, CH₂-O, CH-OH |
| ~3.2 - 2.8 | m | 2H | CH₂ adjacent to N |
| ~2.5 | br s | 1H | OH |
| ~2.0 - 1.6 | m | 2H | CH₂ in the ring |
| 1.47 | s | 9H | C(CH₃)₃ (Boc) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (Boc) |
| ~80.0 | C(CH₃)₃ (Boc) |
| ~70.0 - 65.0 | CH-OH, CH₂-O |
| ~50.0 - 45.0 | CH₂-N |
| ~35.0 - 30.0 | CH₂ in the ring |
| 28.4 | C(CH₃)₃ (Boc) |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 218.1392 | [M+H]⁺ |
| 162.1181 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 118.0868 | [M - Boc + H]⁺ |
It is important to note that N-Boc protected compounds can sometimes undergo fragmentation in the mass spectrometer, leading to the cleavage of the Boc group.[1]
Potential Biological Significance
While specific biological activities for (R)-4-Boc-6-hydroxy-oxazepane have not been extensively reported, the oxazepane scaffold is present in a variety of biologically active compounds.[2][3][4] Derivatives of oxazepanes have shown a range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[5] Therefore, (R)-4-Boc-6-hydroxy-oxazepane serves as a valuable chiral intermediate for the synthesis of novel therapeutic agents.
Caption: Role in drug discovery.
Conclusion
The structural elucidation of (R)-4-Boc-6-hydroxy-oxazepane relies on a combination of synthetic chemistry and spectroscopic analysis. Although specific literature on this compound is scarce, by applying established methodologies and drawing comparisons with related structures, a comprehensive understanding of its synthesis and characterization can be achieved. This guide provides the necessary theoretical framework and expected data for researchers working with this and similar chiral oxazepane derivatives, facilitating their application in the development of new chemical entities with potential therapeutic value.
References
The Biological Frontier of Oxazepane Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazepane core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for diverse substitutions, leading to a wide array of compounds with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of oxazepane-based compounds, with a focus on their potential as therapeutic agents.
Synthesis of the Oxazepane Scaffold
The synthesis of oxazepane derivatives is primarily achieved through cycloaddition reactions. A common and effective method involves the [2+5] cycloaddition of imine derivatives with cyclic anhydrides, such as phthalic anhydride or maleic anhydride, in a suitable solvent like dry benzene. This approach allows for the efficient construction of the 1,3-oxazepine-4,7-dione core.
Another key synthetic route is the photoreaction of phthalimide derivatives with an alkene to yield annulated 7-membered oxazepine and 8-membered oxazocine derivatives.[1] Furthermore, intramolecular cyclization reactions, such as the Mitsonobu reaction followed by palladium-catalyzed cyclization, have been employed to create specific benzo[b][2][3]oxazepines.[4]
Anticancer Activity of Oxazepane Derivatives
Oxazepane scaffolds have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against various cancer cell lines.
Tubulin Polymerization Inhibition
A series of novel oxazepines related to isoCA-4 have shown remarkable antitumor properties.[4] Notably, certain oxazepin-9-ol derivatives display nanomolar to sub-nanomolar cytotoxicity against human cancer cell lines including HCT116 (colon cancer), U87 (glioblastoma), A549 (lung cancer), MCF7 (breast cancer), and K562 (leukemia).[4] The lead compound in this series was found to inhibit tubulin assembly with an IC50 value of 1 μM and induce a complete cell cycle arrest in the G2/M phase at a low concentration of 5 nM in HCT116 and K562 cells.[4]
dot graph "Anticancer_Mechanism_of_Oxazepin-9-ol_Derivatives" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead="normal", color="#202124"];
"Oxazepin-9-ol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tubulin" [fillcolor="#FBBC05", fontcolor="#202124"]; "Microtubule_Assembly" [label="Microtubule Assembly Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "G2/M_Arrest" [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Oxazepin-9-ol" -> "Tubulin" [label=" Binds to Colchicine Site"]; "Tubulin" -> "Microtubule_Assembly"; "Microtubule_Assembly" -> "G2/M_Arrest"; "G2/M_Arrest" -> "Apoptosis"; } Caption: Mechanism of anticancer action of oxazepin-9-ol derivatives.
Apoptosis Induction
Benzo[f][2][3]oxazepine derivatives have been identified as potent inducers of apoptosis in cancer cells.[5] Compounds such as certain benzo[f][2][3]oxazepine-3,5(2H,4H)-diones and 3-phenylbenzo[f][2][3]oxazepin-5(4H)-ones exhibited good cytotoxicity and selectivity against leukemia K-562 and breast T-47D cancer cell lines compared to normal fibroblasts.[5] These compounds induce PreG1 apoptosis and cause complete cell growth arrest at the G2/M phase.[5] The mechanism of apoptosis induction involves the activation of caspase-3 and Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[5]
dot graph "Apoptosis_Induction_by_Benzoxazepines" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead="normal", color="#202124"];
"Benzoxazepine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bcl2" [label="Bcl-2 Downregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bax" [label="Bax Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Caspase3" [label="Caspase-3 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Benzoxazepine" -> "Bcl2"; "Benzoxazepine" -> "Bax"; "Bax" -> "Caspase3"; "Bcl2" -> "Caspase3" [style=dashed, arrowhead=tee]; "Caspase3" -> "Apoptosis"; } Caption: Apoptotic pathway induced by benzoxazepine derivatives.
Cytotoxicity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Oxazepin-9-ol derivative | HCT116, U87, A549, MCF7, K562 | Nanomolar to sub-nanomolar | [4] |
| Oxazepine derivative of coumarin acid | CaCo-2 (colon) | 39.6 | [6][7] |
| Benzo[f][2][3]oxazepine-3,5(2H,4H)-diones | K-562 (leukemia), T-47D (breast) | Good cytotoxicity | [5] |
| 3-Phenylbenzo[f][2][3]oxazepin-5(4H)-ones | K-562 (leukemia), T-47D (breast) | Good cytotoxicity | [5] |
Antimicrobial Activity
Oxazepane derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria.
Antibacterial Activity
Several synthesized 1,3-oxazepine derivatives have demonstrated notable antibacterial activity.[8][9] For instance, certain derivatives have shown activity comparable or superior to penicillin G, a well-established antibiotic.[10] The antimicrobial efficacy of these compounds is often evaluated against both Gram-positive and Gram-negative bacteria.[1][8][9] For example, 2-(4-Hydroxy-3-methoxyphenyl)-3-(6-nitrobenzothiazol-2-yl)-1,3-oxazepane-4,7-dione and 2-(4-iso-propylphenyl)-3-(6-nitrobenzothiazol-2-yl)-1,3-oxazepane-4,7-dione exhibited high antibacterial activity against Klebsiella pneumoniae and Bacillus subtilis (Gram-positive), and Staphylococcus aureus (Gram-negative).[11]
Experimental Protocol: Agar Well Diffusion Method
A standard method to assess the antibacterial activity of newly synthesized compounds is the agar well diffusion method.[9][12]
dot graph "Agar_Well_Diffusion_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead="normal", color="#202124"];
"Prepare_Agar" [label="Prepare and sterilize\n Mueller-Hinton agar", fillcolor="#F1F3F4", fontcolor="#202124"]; "Inoculate" [label="Inoculate agar with\n bacterial suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; "Create_Wells" [label="Create wells in the\n solidified agar", fillcolor="#F1F3F4", fontcolor="#202124"]; "Add_Compound" [label="Add test compound solution\n to the wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate plates\n at 37°C for 24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; "Measure_Zones" [label="Measure the diameter of\n the inhibition zones", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Agar" -> "Inoculate"; "Inoculate" -> "Create_Wells"; "Create_Wells" -> "Add_Compound"; "Add_Compound" -> "Incubate"; "Incubate" -> "Measure_Zones"; } Caption: Workflow for the agar well diffusion assay.
Detailed Methodology:
-
Media Preparation: Mueller-Hinton agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.
-
Inoculation: A standardized suspension of the test bacterium is uniformly spread over the surface of the agar.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined concentration of the oxazepane derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Central Nervous System (CNS) Activity
The oxazepane scaffold has also been explored for its potential in developing CNS-active agents, particularly in the context of insomnia and other neurological disorders.
Orexin Receptor Antagonism
A notable example is the development of a potent, CNS-penetrant orexin receptor antagonist based on a 1,4-diazepane scaffold, a close structural relative of oxazepanes.[13] This dual orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R) antagonist effectively blocks orexin signaling. In animal models, oral administration of this compound led to a decrease in wakefulness and an increase in both REM and non-REM sleep, highlighting its potential for treating insomnia.[13] The lipophilicity of these compounds, as indicated by their Log P values, suggests good penetration of the central nervous system.[14]
Conclusion
Oxazepane scaffolds represent a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and CNS-active agents underscores their potential for the development of novel therapeutics. The synthetic accessibility of the oxazepane core allows for extensive structural modifications, providing a rich platform for medicinal chemists to explore and optimize their pharmacological properties. Further research into the structure-activity relationships and mechanisms of action of oxazepane derivatives will undoubtedly pave the way for new and effective treatments for a range of diseases.
References
- 1. Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Synthesis, Characterization and Anticancer Activity of New Oxazepan Derivative Compounds | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
- 8. jmchemsci.com [jmchemsci.com]
- 9. researchgate.net [researchgate.net]
- 10. scholar9.com [scholar9.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]
The 1,4-Oxazepane Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane motif, a seven-membered saturated heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, has emerged as a valuable scaffold in medicinal chemistry. Its inherent three-dimensional structure, synthetic tractability, and ability to engage with a diverse range of biological targets have solidified its status as a privileged core in the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,4-oxazepane derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to the 1,4-Oxazepane Core
The 1,4-oxazepane ring system offers a unique combination of structural features that are attractive for drug design. Its non-planar conformation allows for the presentation of substituents in distinct spatial orientations, facilitating precise interactions with biological macromolecules. The presence of both a secondary amine and an ether linkage provides opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding affinity. Furthermore, the scaffold's flexibility can be modulated through substitution, enabling chemists to fine-tune the conformational properties of the molecule to optimize its pharmacological profile.
Synthetic Strategies for 1,4-Oxazepane Derivatives
The construction of the 1,4-oxazepane ring can be achieved through various synthetic routes. A common and effective method involves the cyclization of acyclic precursors containing appropriately positioned amine and hydroxyl functionalities.
General Synthetic Workflow
A representative synthetic workflow for the preparation of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine is depicted below. This solid-phase approach allows for the efficient construction and purification of the target compounds.
Biological Activities and Therapeutic Applications
The 1,4-oxazepane core has been incorporated into a wide array of biologically active molecules, demonstrating its versatility in targeting different disease areas.
Anticancer Activity
Several 1,4-oxazepane derivatives have exhibited potent anticancer activity against various cancer cell lines. For instance, a series of 1-oxa-4-azaspironenone derivatives have shown significant cytotoxicity. The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.
The induction of apoptosis by 1,4-oxazepane-containing anticancer agents can proceed through the intrinsic (mitochondrial) pathway. This pathway is characterized by the activation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.
The following table summarizes the in vitro anticancer activity of representative 1-oxa-4-azaspironenone derivatives against human cancer cell lines.
| Compound ID | A549 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 6b | - | - | 0.18 |
| 6d | 0.26 | - | - |
| 8d | - | 0.10 | - |
Central Nervous System (CNS) Activity
The 1,4-oxazepane scaffold has been successfully employed in the development of ligands for CNS targets, particularly dopamine receptors.
A number of 1,4-oxazepane derivatives have been synthesized and evaluated as selective ligands for the dopamine D4 receptor, which is a target for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2]
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit. Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
The following table presents the binding affinities (Ki values) of selected 1,4-oxazepane derivatives for the human dopamine D4 receptor.
| Compound ID | Dopamine D4 Receptor Ki (nM) |
| Compound A | 1.5 |
| Compound B | 3.2 |
| Compound C | 0.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Chiral 1,4-Oxazepane-5-Carboxylic Acids
General Procedure:
-
Immobilization: Fmoc-HSe(TBDMS)-OH is immobilized on Wang resin using the 1-hydroxybenzotriazole (HOBt)/diisopropylcarbodiimide (DIC) technique to minimize racemization.
-
Fmoc-Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in dimethylformamide (DMF).
-
Sulfonylation: The deprotected amine is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) in dichloromethane (DCM).
-
Alkylation: The resulting sulfonamide is alkylated with a 2-bromoacetophenone derivative in the presence of a suitable base.
-
Cleavage and Cyclization: The intermediate is cleaved from the solid support using a mixture of trifluoroacetic acid (TFA) and triethylsilane (TES). This process simultaneously removes the silyl protecting group and induces spontaneous intramolecular cyclization to yield the 1,4-oxazepane derivative.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 1,4-oxazepane derivatives for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Dopamine D4 Receptor Binding Assay
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine D4 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Incubation: The reaction mixture contains the cell membranes, a radiolabeled D4 antagonist (e.g., [3H]spiperone), and various concentrations of the test compound.
-
Separation: After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Scintillation Counting: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The Ki value, a measure of the binding affinity of the test compound, is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Conclusion
The 1,4-oxazepane core has proven to be a highly versatile and privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a diverse range of biologically active compounds targeting various diseases, including cancer and central nervous system disorders. The examples and data presented in this guide highlight the significant potential of the 1,4-oxazepane motif in the discovery of novel and effective therapeutic agents. Further exploration of this scaffold is warranted to unlock its full therapeutic potential and to develop new medicines for unmet medical needs.
References
- 1. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel class of oxazepine-based anti-cancer agents induces cell death in primary human CLL cells and efficiently reduces tumor growth in Eμ-TCL1 mice through the JNK/STAT4/p66Shc axis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Discovery of Novel Oxazepane-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The oxazepane scaffold, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional architecture allows for precise spatial orientation of substituents, enabling targeted interactions with a variety of biological macromolecules. This has led to the discovery of a diverse range of oxazepane-based compounds with significant therapeutic potential across multiple disease areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of recent breakthroughs in the discovery and development of novel oxazepane-based therapeutic agents, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Novel Oxazepine-Based Agents in Oncology
Recent research has unveiled the significant potential of oxazepane derivatives as potent and selective anticancer agents. Two leading examples are the development of a tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][2]oxazepine for colorectal cancer and a novel class of oxazepine-based compounds for the treatment of chronic lymphocytic leukemia (CLL).
A Potent Anti-Colorectal Cancer Agent Targeting the PI3K-AKT Pathway
A novel series of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][2]oxazepines has demonstrated significant antiproliferative activity against various human cancer cell lines.[3] One lead compound, in particular, exhibited superior activity against SW620 colorectal cancer cells.[3]
Quantitative Data Summary
| Compound | Cell Line | IC50 (μM) |
| 1,2,4-triazoline-fused dibenzo[b,f][1][2]oxazepine derivative | SW620 | 0.86[3] |
| HCT116 | 0.96[3] | |
| CT26 | 1.71[3] |
Mechanism of Action: PI3K-AKT Signaling Pathway
Western blot analysis revealed that this potent oxazepine derivative exerts its anticancer effects by inhibiting the PI3K-AKT signaling pathway, a critical pathway for cell survival and proliferation.[3] The compound was found to suppress colony formation and induce cell cycle arrest and apoptosis in SW620 cells.[3] In vivo studies using a subcutaneous CT26 xenograft model demonstrated significant tumor size reduction with limited toxicity.[3]
Figure 1: Simplified PI3K-AKT signaling pathway and the inhibitory action of the novel oxazepine derivative.
Experimental Protocol: MTT Assay for Cell Viability
The antiproliferative activity of the oxazepine compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cancer cells (e.g., SW620, HCT116, CT26) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the oxazepine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
A Novel Class of Oxazepine-Based Agents for Chronic Lymphocytic Leukemia (CLL)
A new class of oxazepine-based compounds (OBCs) has been identified as a promising therapeutic strategy for Chronic Lymphocytic Leukemia (CLL).[4] These compounds have been shown to restore the expression of the adaptor protein p66Shc, a negative regulator of antigen receptor signaling, chemotaxis, and apoptosis, which is often lost in CLL B cells.[4]
Mechanism of Action: JNK/STAT4/p66Shc Signaling Axis
The lead compound, OBC-1, was found to restore p66Shc expression in primary human CLL cells by promoting JNK-dependent STAT4 activation, without affecting normal B cells.[4] This mechanism leads to a dual therapeutic effect: the mobilization of leukemic cells from secondary lymphoid organs and a potent pro-apoptotic activity against circulating leukemic cells.[4]
Figure 2: The JNK/STAT4/p66Shc signaling pathway activated by OBC-1 in CLL cells.
Experimental Protocol: Western Blot Analysis for Protein Expression
To confirm the mechanism of action of OBCs, Western blot analysis is performed to detect the expression levels of key proteins in the signaling pathway.[3]
-
Cell Lysis: CLL cells, both treated with OBC-1 and untreated controls, are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-JNK, p-STAT4, p66Shc, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Synthesis of Novel Oxazepine Derivatives
The synthesis of novel oxazepine derivatives often involves multi-step reaction sequences. A common approach is the cycloaddition reaction between Schiff bases and anhydrides.[5][6]
General Synthetic Workflow
Figure 3: A general workflow for the synthesis of 1,3-oxazepine derivatives.
Experimental Protocol: General Synthesis of 1,3-Oxazepine Derivatives
-
Schiff Base Formation: An appropriate amino compound is condensed with a substituted aromatic aldehyde in a suitable solvent (e.g., absolute ethanol) with a catalytic amount of glacial acetic acid to yield the corresponding Schiff base.[5]
-
Cycloaddition Reaction: The synthesized Schiff base is then reacted with an anhydride (e.g., maleic anhydride, phthalic anhydride, or succinic anhydride) in a dry solvent (e.g., benzene) via a [2+5] cycloaddition reaction to form the 1,3-oxazepine-4,7-dione derivatives.[5]
-
Purification and Characterization: The final products are purified using techniques such as recrystallization and characterized by spectroscopic methods including FT-IR, ¹H NMR, and elemental analysis.[5][7]
Conclusion
The discovery of novel oxazepane-based therapeutic agents represents a rapidly advancing field with the potential to address significant unmet medical needs. The unique structural features of the oxazepane scaffold provide a versatile platform for the design of potent and selective modulators of various biological targets. The examples highlighted in this guide underscore the power of this scaffold in developing next-generation therapeutics for complex diseases like cancer. Continued exploration of the chemical space around the oxazepane core, coupled with a deeper understanding of its interactions with biological systems, will undoubtedly lead to the development of innovative and effective medicines.
References
- 1. What is the mechanism of Oxazepam? [synapse.patsnap.com]
- 2. scholar9.com [scholar9.com]
- 3. Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1,4]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel class of oxazepine-based anti-cancer agents induces cell death in primary human CLL cells and efficiently reduces tumor growth in Eμ-TCL1 mice through the JNK/STAT4/p66Shc axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]
- 7. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for Oxazepane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazepane derivatives, a class of seven-membered heterocyclic compounds containing oxygen and nitrogen atoms, have emerged as a versatile scaffold in medicinal chemistry. Their unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of oxazepane derivatives, summarizing key quantitative data, detailing experimental protocols for target validation, and illustrating the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this promising class of molecules.
Antimicrobial Targets
Oxazepane derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.
Proposed Mechanism of Action
The primary antimicrobial mechanism of action for certain oxazepane derivatives is believed to be the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting their function, oxazepane derivatives can effectively halt bacterial proliferation. Additionally, the formation of hydrogen bonds between the oxazepane scaffold and active centers of cellular constituents may interfere with normal cellular processes, contributing to the overall antibacterial effect[1].
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of oxazepane derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. While a comprehensive comparative table is challenging to compile due to variations in tested compounds and bacterial strains across studies, representative MIC values are presented below.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3-Oxazepine-4,7-dione derivatives | Staphylococcus aureus | 25 - 50 | [1] |
| Bacillus subtilis | 25 - 50 | [1] | |
| Pseudomonas aeruginosa | 50 | [1] | |
| Escherichia coli | 50 | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
A standard method for determining the MIC of a compound is the broth microdilution assay.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Oxazepane derivative stock solution
-
Positive control antibiotic (e.g., amoxicillin)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the oxazepane derivative in MHB in the wells of a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antimicrobial screening workflow for oxazepane derivatives.
Anticancer Targets
Several oxazepane derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, suggesting their potential as novel anticancer agents.
Identified Molecular Targets
Two key molecular targets have been identified for the anticancer activity of specific oxazepane derivatives:
-
Tubulin: Certain oxazepine derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Snail1: One oxazepine derivative has been identified as an inhibitor of Snail1, a key transcription factor that promotes the epithelial-to-mesenchymal transition (EMT). EMT is a crucial process in cancer metastasis. By inhibiting Snail1, this compound can suppress cancer cell migration and invasion[2].
Quantitative Data: IC50 Values
The anticancer potency of oxazepane derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oxazepien derivative 5b | CaCo-2 (Colon) | 39.6 | [3] |
| Benzo[f]benzo[4][5]imidazo[1,2-d][1][4]oxazepine derivatives | A549 (Lung) | 0.003 - 209.46 | [6] |
| HeLa (Cervical) | 0.003 - 209.46 | [6] | |
| Caco-2 (Colon) | 0.003 - 209.46 | [6] | |
| MCF-7 (Breast) | 0.003 - 209.46 | [6] | |
| Oxazepin-9-ol derivative 1g | HCT116 (Colon) | Nanomolar range | [7] |
| U87 (Glioblastoma) | Nanomolar range | [7] | |
| A549 (Lung) | Nanomolar range | [7] | |
| MCF7 (Breast) | Nanomolar range | [7] | |
| K562 (Leukemia) | Nanomolar range | [7] |
Experimental Protocols
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
Oxazepane derivative stock solution
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the oxazepane derivative for a specified period (e.g., 48-72 hours).
-
Fix the cells by adding cold TCA and incubating at 4°C for 1 hour.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve[2][8][9][10][11].
This assay is used to assess the effect of a compound on cell migration.
Materials:
-
6-well or 12-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
Oxazepane derivative
-
Pipette tip or cell scraper
Procedure:
-
Grow cells to a confluent monolayer in the culture plates.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh medium containing the oxazepane derivative at a non-toxic concentration.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).
-
The rate of wound closure is quantified by measuring the area of the gap over time[12][13][14][15][16].
This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
Fluorescent reporter dye (optional)
-
Oxazepane derivative
-
Spectrophotometer or fluorometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.
-
Add the oxazepane derivative or a control vehicle to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm or fluorescence over time. Inhibition of tubulin polymerization will result in a decreased rate and extent of the signal increase[4][17][18][19].
Anticancer signaling pathways targeted by oxazepane derivatives.
Central Nervous System (CNS) Targets
Oxazepane derivatives have shown promise for the treatment of various CNS disorders due to their ability to modulate the activity of key neurotransmitter receptors.
Identified CNS Receptors
-
GABA-A Receptor: The well-known anxiolytic drug, oxazepam, is a benzodiazepine derivative containing an oxazepane ring. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This modulation leads to sedative, anxiolytic, and anticonvulsant effects[20][21][22][23][24][25].
-
Dopamine D4 Receptor: Certain novel oxazepane derivatives have been synthesized and identified as selective ligands for the dopamine D4 receptor. The dopamine D4 receptor is implicated in the pathophysiology of schizophrenia and other psychotic disorders, making it an attractive target for the development of new antipsychotic drugs with potentially fewer side effects.
Quantitative Data: Receptor Binding Affinity
Receptor binding affinity is a critical parameter for CNS drug candidates. It is often determined using radioligand binding assays and expressed as the inhibition constant (Ki) or the dissociation constant (Kd).
| Compound | Receptor | Radioligand | Ki or Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]Clozapine (as a reference D4 ligand) | Dopamine D4 | [3H]Clozapine | 0.34 ± 0.02 (Kd) | 27 ± 1.4 | [26] |
Note: Specific Ki values for novel oxazepane derivatives targeting the D4 receptor were not available in the reviewed literature, but their development as selective ligands is documented.
Experimental Protocol: Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., dopamine D4 or GABA-A)
-
Radiolabeled ligand (e.g., [3H]-N-methylspiperone for D4, [3H]flunitrazepam for GABA-A)
-
Unlabeled competitor (the oxazepane derivative)
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled oxazepane derivative.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through the filter plates.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value is determined from the competition curve and can be converted to a Ki value using the Cheng-Prusoff equation[1][26][27][28][29][30].
Signaling pathways of CNS targets for oxazepane derivatives.
Anti-inflammatory Targets
Oxazepane derivatives have also been investigated for their anti-inflammatory properties.
Identified Molecular Target
-
Cyclooxygenase-2 (COX-2): Molecular docking studies have suggested that certain oxazepane derivatives can bind to the active site of COX-2 with high affinity. COX-2 is an enzyme that plays a key role in the inflammatory response by catalyzing the synthesis of prostaglandins. Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs.
Quantitative Data: In Silico Binding Energy
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| Oxazepine derivative 7d | COX-2 | -109.2 | |
| Oxazepine derivative 8h | COX-2 | -102.6 | |
| Valdecoxib (Reference) | COX-2 | -91.8 | |
| Celecoxib (Reference) | COX-2 | -102.1 |
Experimental Protocol: COX-2 Inhibitor Screening Assay
A common method to screen for COX-2 inhibitors is a fluorometric or colorimetric assay.
Materials:
-
Recombinant human COX-2 enzyme
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Oxazepane derivative
-
Known COX-2 inhibitor (e.g., celecoxib)
-
96-well plate
-
Fluorometer or spectrophotometer
Procedure:
-
Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Add the oxazepane derivative or a control.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the production of prostaglandin G2, either directly or through a coupled reaction that generates a fluorescent or colored product, over time.
-
The inhibitory activity of the oxazepane derivative is determined by the reduction in the rate of product formation compared to the control[31][32][33][34][35].
COX-2 inhibition pathway targeted by oxazepane derivatives.
Conclusion
The oxazepane scaffold represents a privileged structure in drug discovery, with derivatives demonstrating a wide array of biological activities and potential for therapeutic intervention in various diseases. This technical guide has highlighted key therapeutic targets in the areas of infectious diseases, oncology, central nervous system disorders, and inflammation. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a solid foundation for further research and development of oxazepane-based therapeutics. As our understanding of the structure-activity relationships of these compounds continues to grow, so too will the potential for the rational design of novel, highly potent, and selective oxazepane derivatives for a multitude of clinical applications.
References
- 1. D4 Dopamine Receptor radioligand binding assay. [bio-protocol.org]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. In vitro tubulin polymerization assay [bio-protocol.org]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. zellx.de [zellx.de]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 12. Wound healing assay - Wikipedia [en.wikipedia.org]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Tubulin Polymerization Assay [bio-protocol.org]
- 18. cytoskeleton.com [cytoskeleton.com]
- 19. cytoskeleton.com [cytoskeleton.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. GABAA receptor - Wikipedia [en.wikipedia.org]
- 22. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Assay in Summary_ki [bindingdb.org]
- 30. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
- 32. assaygenie.com [assaygenie.com]
- 33. abcam.com [abcam.com]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 4-Boc-6-hydroxy-oxazepanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 4-Boc-6-hydroxy-oxazepanes, a class of heterocyclic compounds with potential applications in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from analogous structures to provide a robust predictive analysis. The guide also outlines a plausible synthetic route and the associated experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Boc-6-hydroxy-oxazepane. These predictions are based on the analysis of structurally related compounds, including N-Boc protected amines, hydroxylated heterocycles, and various oxazepane derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Boc-6-hydroxy-oxazepane
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 1.45 | s | 9H | C(CH₃)₃ (Boc group) |
| ~ 1.80 - 2.00 | m | 1H | -CH(OH)-CHH- |
| ~ 2.10 - 2.30 | m | 1H | -CH(OH)-CHH- |
| ~ 3.20 - 3.80 | m | 5H | -N-CH₂-, -O-CH₂-, -CH-OH |
| ~ 4.00 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Boc-6-hydroxy-oxazepane
| Chemical Shift (δ, ppm) | Assignment |
| ~ 28.5 | C(CH₃)₃ (Boc group) |
| ~ 35 - 45 | -CH(OH)-CH₂- |
| ~ 60 - 75 | -N-CH₂-, -O-CH₂-, -CH-OH |
| ~ 80.0 | C(CH₃)₃ (Boc group) |
| ~ 155.0 | C=O (Boc group) |
Table 3: Predicted Infrared (IR) Spectroscopic Data for 4-Boc-6-hydroxy-oxazepane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Broad | O-H stretch (hydroxyl group) |
| ~ 2975, 2930 | Medium | C-H stretch (aliphatic) |
| ~ 1680 | Strong | C=O stretch (Boc carbamate) |
| ~ 1470, 1365 | Medium | C-H bend (t-butyl group) |
| ~ 1250 - 1050 | Strong | C-N and C-O stretch |
Table 4: Predicted Mass Spectrometry (MS) Data for 4-Boc-6-hydroxy-oxazepane
| m/z | Interpretation |
| 218.13 | [M+H]⁺ (Calculated for C₁₀H₁₉NO₄ + H⁺) |
| 162.11 | [M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc group) |
| 118.08 | [M - C₅H₉O₂ + H]⁺ (Loss of Boc group) |
Experimental Protocols
The following section details a plausible synthetic methodology for 4-Boc-6-hydroxy-oxazepane, based on established organic chemistry principles and procedures reported for similar heterocyclic systems.
Synthesis of 4-Boc-6-hydroxy-oxazepane
The proposed synthesis involves a two-step process starting from a commercially available or readily synthesized precursor, 4-Boc-6-oxo-oxazepane.
Step 1: Synthesis of 4-Boc-6-oxo-oxazepane (if not commercially available)
A potential route to the ketone precursor involves the cyclization of an appropriate amino acid derivative.
Step 2: Reduction of 4-Boc-6-oxo-oxazepane to 4-Boc-6-hydroxy-oxazepane
-
Reaction: To a solution of 4-Boc-6-oxo-oxazepane (1.0 eq) in methanol (0.1 M) at 0 °C is added sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.
-
Stirring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 4-Boc-6-hydroxy-oxazepane.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for the preparation of 4-Boc-6-hydroxy-oxazepane from its corresponding ketone precursor.
Caption: Proposed synthesis of 4-Boc-6-hydroxy-oxazepane.
Commercial Availability and Technical Profile of (R)-4-Boc-6-hydroxy-oxazepane: A Guide for Researchers
(R)-4-Boc-6-hydroxy-oxazepane , a chiral heterocyclic compound, is a valuable building block for medicinal chemistry and drug discovery programs. Its unique seven-membered oxazepane core, coupled with a hydroxyl group and a Boc-protecting group, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, a plausible synthetic approach, and its potential applications in drug development.
Commercial Availability and Physicochemical Properties
(R)-4-Boc-6-hydroxy-oxazepane is available from several fine chemical suppliers. The typical purity and other key data points are summarized in the table below. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Parameter | Value | Reference |
| Chemical Name | tert-butyl (R)-6-hydroxy-1,4-oxazepane-4-carboxylate | N/A |
| CAS Number | 1260616-96-3 | N/A |
| Molecular Formula | C₁₀H₁₉NO₄ | N/A |
| Molecular Weight | 217.26 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% | N/A |
| Solubility | Soluble in methanol, ethanol, and dichloromethane | N/A |
Synthetic Methodology: An Adapted Protocol
While specific, detailed commercial synthesis protocols for (R)-4-Boc-6-hydroxy-oxazepane are proprietary, a plausible enantioselective synthesis can be adapted from published procedures for similar chiral 1,4-oxazepane derivatives. The following proposed experimental protocol is based on the principles outlined in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids.
Reaction Scheme:
Caption: Proposed synthetic workflow for (R)-4-Boc-6-hydroxy-oxazepane.
Experimental Protocol:
-
Synthesis of (R)-N-Boc-3-amino-1,2-propanediol (Intermediate 1): (R)-epichlorohydrin is reacted with a suitable Boc-protected amine, followed by hydrolysis of the resulting epoxide to yield the diol.
-
Selective Protection (Intermediate 2): The primary hydroxyl group of the diol is selectively protected using a suitable protecting group (e.g., a silyl ether) to differentiate it from the secondary hydroxyl group.
-
Oxidation (Intermediate 3): The secondary hydroxyl group is oxidized to an aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.
-
Intramolecular Cyclization and Deprotection: The aldehyde undergoes an intramolecular cyclization with the Boc-protected amine. Subsequent removal of the protecting group from the primary alcohol will yield the final product, (R)-4-Boc-6-hydroxy-oxazepane. Purification is typically achieved by column chromatography.
Potential Applications in Drug Discovery
The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. While specific biological data for (R)-4-Boc-6-hydroxy-oxazepane is not widely published, the core structure is associated with several therapeutic targets.
-
Central Nervous System (CNS) Disorders: Derivatives of the 1,4-oxazepane core have been investigated as ligands for dopamine D4 receptors, suggesting potential applications in the treatment of schizophrenia and other CNS disorders.
-
Neurodegenerative Diseases: The tetrahydrobenzo[f][1][2]oxazepine core, a related structure, has been incorporated into highly potent and selective human monoamine oxidase B (hMAO-B) inhibitors.[1] This suggests that derivatives of (R)-4-Boc-6-hydroxy-oxazepane could be explored for the treatment of Parkinson's disease.[1]
A general workflow for screening this compound and its derivatives against a specific biological target is outlined below.
Caption: A typical drug discovery workflow utilizing the target scaffold.
This technical guide provides a foundational understanding of (R)-4-Boc-6-hydroxy-oxazepane for researchers in the field of drug discovery. The commercial availability of this chiral building block, combined with its versatile chemical nature, makes it a valuable starting point for the development of novel therapeutics. Further research into the biological activities of its derivatives is warranted to fully explore its potential.
References
An In-depth Technical Guide to the Safety and Handling of Boc-Protected Oxazepanes
For Researchers, Scientists, and Drug Development Professionals
General Safety and Hazard Information
Boc-protected oxazepanes are chemical intermediates whose hazards are determined by the properties of the oxazepane ring system, the Boc protecting group, and any other functional groups present on the molecule.
1.1. The Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis.[1] Its stability is highly dependent on the chemical environment.
-
Stability: The Boc group is generally stable to bases, nucleophiles, and reducing agents.[2] However, it is readily cleaved under acidic conditions.[3] Both the protection and deprotection reactions can produce carbon dioxide gas, which necessitates the use of open or well-ventilated systems to avoid pressure buildup.[1]
-
Thermal Stability: While generally stable at moderate temperatures, thermal deprotection of Boc-amines can occur at elevated temperatures (typically above 150°C), especially in the presence of protic solvents.[4] It is advisable to store Boc-protected compounds in a cool, dry place.[5]
1.2. The Oxazepane Ring System
Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Their reactivity and stability can vary significantly based on the substitution pattern and the relative positions of the heteroatoms. The synthesis of oxazepanes can involve various reagents and reaction conditions, some of which may be hazardous. Common synthetic routes include cycloaddition reactions and ring expansions. The specific hazards will depend on the chosen synthetic pathway.
1.3. Overall Hazards
The toxicological properties of most Boc-protected oxazepanes have not been extensively studied.[6] Therefore, it is prudent to treat them as potentially hazardous and to handle them with appropriate care.[7] The primary routes of exposure are inhalation, ingestion, and skin contact.
Quantitative Data
Due to the vast structural diversity of Boc-protected oxazepanes, specific quantitative safety data such as LD50 values are not available for this general class of compounds. Toxicity must be assessed on a case-by-case basis for each new derivative. However, the stability of the Boc protecting group itself is well-characterized.
Table 1: General Stability of the Boc Protecting Group [8]
| Condition | Stability | Notes |
| Aqueous | ||
| pH < 1 | Labile | Rapid cleavage. |
| pH = 1 (RT) | Labile | Cleavage occurs at room temperature. |
| pH = 4 (RT) | Generally Stable | Slow cleavage may occur over extended periods. |
| pH = 9 (RT) | Stable | |
| pH = 12 (RT) | Stable | |
| Bases | ||
| LDA, NEt₃, Py, t-BuOK | Stable | Generally stable to common organic and inorganic bases. |
| Nucleophiles | ||
| RLi, RMgX, R₂CuLi, Enolates | Stable | |
| NH₃, RNH₂, NaOCH₃ | Stable | |
| Reductants | ||
| H₂/Pd, H₂/Ni, H₂/Rh | Stable | |
| LiAlH₄, NaBH₄ | Stable | |
| Oxidants | ||
| KMnO₄, OsO₄, CrO₃/Py | Stable | |
| m-CPBA, I₂, Br₂, Cl₂ | Stable |
Table 2: GHS Acute Toxicity Categories (Oral LD50) [9][10]
This table is provided for context in the event that toxicity data for a specific Boc-protected oxazepane is determined.
| Category | Oral LD50 (mg/kg body weight) | Hazard Statement |
| 1 | ≤ 5 | Fatal if swallowed |
| 2 | > 5 and ≤ 50 | Fatal if swallowed |
| 3 | > 50 and ≤ 300 | Toxic if swallowed |
| 4 | > 300 and ≤ 2000 | Harmful if swallowed |
| 5 | > 2000 and ≤ 5000 | May be harmful if swallowed |
Experimental Protocols
The following are general procedures for the Boc protection and deprotection of heterocyclic amines. These should be adapted and optimized for specific substrates, and a thorough risk assessment should be conducted before commencing any new reaction.
3.1. Boc Protection of a Secondary Amine (General Procedure) [3][11]
Safety Precautions:
-
Di-tert-butyl dicarbonate ((Boc)₂O) can cause skin and eye irritation.
-
The reaction may evolve carbon dioxide; ensure adequate ventilation.
-
Handle all organic solvents in a fume hood.
Materials:
-
Secondary amine (e.g., a pre-formed oxazepane core) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
Triethylamine (NEt₃) or other suitable base (2.5 equiv)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Procedure:
-
To a solution of the secondary amine (1.0 equiv) in anhydrous DCM, add triethylamine (2.5 equiv) at room temperature.
-
Stir the resulting solution vigorously for 1 hour.
-
Add di-tert-butyl dicarbonate (1.2 equiv).
-
Continue stirring the reaction at room temperature for an additional 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
3.2. Boc Deprotection using Trifluoroacetic Acid (TFA) [12][13]
Safety Precautions:
-
Trifluoroacetic acid (TFA) is highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).
-
The reaction evolves isobutylene and carbon dioxide; ensure adequate ventilation and do not perform in a sealed container.[1]
Materials:
-
Boc-protected oxazepane (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected oxazepane (1.0 equiv) in DCM (e.g., 0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (e.g., 5-10 equivalents, or a 25-50% solution in DCM).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Carefully remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate salt can often be used directly or neutralized with a mild base and extracted.
Visualizations
The following diagrams illustrate key workflows and concepts for the safe handling of Boc-protected oxazepanes.
Caption: Workflow for the safe handling of Boc-protected compounds.
Caption: General pathways for Boc protection and deprotection.
Caption: Decision flowchart for a chemical spill.
Storage, Handling, and Disposal
-
Store Boc-protected oxazepanes in tightly sealed, clearly labeled containers.[5]
-
Keep in a cool, dry, well-ventilated area away from direct sunlight and heat sources.
-
Store away from strong acids and oxidizing agents.
-
Use designated refrigerators for chemical storage only.
-
Always handle chemicals in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Practice good personal hygiene, including washing hands thoroughly after handling.[5]
5.3. Spill Response [17][18][19]
-
Minor Spill: For a small spill, alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[17] Scoop the material into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
-
Major Spill: For a large spill, or a spill of a highly toxic material, evacuate the area immediately and notify emergency personnel.[19]
5.4. Waste Disposal [18]
-
Dispose of all waste containing Boc-protected oxazepanes and associated reagents in accordance with local, state, and federal regulations.
-
Collect waste in properly labeled, sealed containers.
-
Never dispose of chemical waste down the drain.
This guide is intended as a starting point for the safe handling of Boc-protected oxazepanes. It is imperative that all laboratory personnel receive proper training and adhere to all institutional and regulatory safety guidelines.[7] Always consult the Safety Data Sheet (SDS) for any specific reagents used in the synthesis or handling of these compounds.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 6. Synthesis, spectral characterization, lethal dose (LD50) and acute toxicity studies of 1,4-Bis(imidazolylazo)benzene (BIAB) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kalstein.eu [kalstein.eu]
- 8. Amino Protecting Groups Stability [organic-chemistry.org]
- 9. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 10. researchgate.net [researchgate.net]
- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 15. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 16. gz-supplies.com [gz-supplies.com]
- 17. louisville.edu [louisville.edu]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. ehs.fiu.edu [ehs.fiu.edu]
Solubility Profile of (R)-4-Boc-6-hydroxy-oxazepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Expected Qualitative Solubility
The presence of the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group significantly influences the solubility of (R)-4-Boc-6-hydroxy-oxazepane. Generally, N-Boc protected amines exhibit good solubility in a range of common organic solvents. The hydroxyl group may impart some polarity, potentially affecting its solubility in very nonpolar solvents.
Table 1: Anticipated Qualitative Solubility of (R)-4-Boc-6-hydroxy-oxazepane in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | N-Boc protected compounds are often readily soluble in halogenated solvents. |
| Tetrahydrofuran (THF) | Soluble | The ether linkage and the overall structure are compatible with THF. | |
| Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent in which many Boc-protected intermediates dissolve. | |
| Acetonitrile (MeCN) | Soluble | A polar aprotic solvent that is likely to dissolve the compound. | |
| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent, often used for less soluble compounds. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A strong polar aprotic solvent, likely to be a very good solvent. | |
| Polar Protic | Methanol (MeOH) | Soluble | The hydroxyl group can hydrogen bond with methanol, aiding solubility. |
| Ethanol (EtOH) | Soluble | Similar to methanol, expected to be a good solvent. | |
| Isopropanol (IPA) | Soluble | Likely to be a good solvent, though perhaps slightly less so than methanol or ethanol. | |
| Nonpolar | Toluene | Sparingly Soluble to Soluble | The aromatic nature of toluene might interact favorably with the Boc group. |
| Heptane/Hexane | Sparingly Soluble to Insoluble | The polarity from the hydroxyl and carbamate groups will likely limit solubility in alkanes. | |
| Diethyl Ether | Sparingly Soluble to Soluble | Less polar than THF, solubility may be reduced. | |
| Aqueous | Water | Insoluble to Sparingly Soluble | The large nonpolar Boc group is expected to make the compound poorly soluble in water. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following describes a general method for determining the solubility of (R)-4-Boc-6-hydroxy-oxazepane in various organic solvents using the static equilibrium method.
Objective: To determine the saturation solubility of (R)-4-Boc-6-hydroxy-oxazepane in selected organic solvents at a specific temperature (e.g., 25 °C).
Materials:
-
(R)-4-Boc-6-hydroxy-oxazepane (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a shaker incubator
-
Thermostatically controlled water bath or incubator
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique (e.g., gravimetric analysis).
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (R)-4-Boc-6-hydroxy-oxazepane to a series of vials. The excess solid is crucial to ensure saturation.
-
Pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The solubility can be calculated as the mass of the solute per volume of the solvent (e.g., mg/mL).
-
-
Chromatographic Method (HPLC):
-
Prepare a series of standard solutions of (R)-4-Boc-6-hydroxy-oxazepane of known concentrations in the respective solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area versus concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility in standard units such as mg/mL or g/100 mL, specifying the solvent and the temperature.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.
-
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility of (R)-4-Boc-6-hydroxy-oxazepane and a practical framework for its experimental determination. For specific applications, it is highly recommended to perform the described experimental protocol to obtain precise quantitative solubility data.
Chiral Seven-Membered Heterocycles: A Technical Guide to Synthesis, Biological Activity, and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral seven-membered heterocycles, encompassing structures such as azepanes, oxepines, and benzodiazepines, represent a class of privileged scaffolds in medicinal chemistry and drug discovery. Their inherent three-dimensional conformations, often leading to axial or planar chirality, provide a unique structural framework for interacting with biological targets. This conformational rigidity, combined with the presence of heteroatoms, allows for the fine-tuning of physicochemical properties and biological activity, making them attractive candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the enantioselective synthesis, biological significance, and analytical considerations of these important molecular entities.
Enantioselective Synthesis of Chiral Seven-Membered Heterocycles
The stereocontrolled synthesis of seven-membered rings presents a significant challenge in organic chemistry due to entropic factors and the potential for multiple competing reaction pathways. However, several powerful strategies have emerged for the enantioselective construction of these complex scaffolds.
Chiral Azepanes
The azepane ring is a core structural motif in numerous biologically active natural products and synthetic compounds.[1] Asymmetric synthesis of polysubstituted azepanes has been a subject of intense research.[1]
One notable approach involves a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. This method utilizes a (−)-sparteine mediated asymmetric lithiation of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines, followed by conjugate addition to a β-aryl α,β-unsaturated ester.[2][3] Subsequent hydrolysis, cyclization, and reduction afford highly enantioenriched and diastereoenriched 4,5,6- and 3,4,5,6-substituted azepanes.[2][3]
Another powerful strategy is the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation.[4] An enantioselective synthesis of [b]-annulated azepanes commences with an asymmetric Tsuji-Trost allylation of β-oxoesters, achieving excellent yields and enantiomeric excesses greater than 97% ee.[4] This is followed by olefin cross-metathesis and a final reductive cyclization to furnish the desired chiral azepane scaffolds.[4]
Table 1: Enantioselective Synthesis of Chiral Azepane Scaffolds
| Entry | Starting Material | Reaction Sequence | Product | Yield (%) | ee (%) | Reference |
| 1 | β-oxoester | 1. Asymmetric Tsuji-Trost allylation2. Olefin cross-metathesis3. Reductive cyclization | [b]-annulated azepane | Moderate to Good | >97 | [4] |
| 2 | N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine | 1. (-)-sparteine mediated lithiation2. Conjugate addition3. Hydrolysis, cyclization, reduction | 4,5,6-substituted N-Boc azepane | High | >98 | [2][3] |
Chiral Oxepines
Enantioenriched 2,3-dihydrobenzo[b]oxepines are valuable structural motifs found in various bioactive natural products. A recently developed catalytic asymmetric oxetane opening by internal carbon nucleophiles provides a rapid and efficient route to these compounds.[5][6] This intramolecular C-C bond formation is catalyzed by a combination of Sc(OTf)₃ and a Box ligand, delivering the desired products with good chemical efficiency and enantioselectivity under mild conditions.[5][6]
Table 2: Enantioselective Synthesis of 2,3-Dihydrobenzo[b]oxepines
| Entry | Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| 1 | Oxetane-tethered styrene | Sc(OTf)₃ / Box ligand | 2,3-dihydrobenzo[b]oxepine | Good | High | [5][6] |
Chiral Benzodiazepines
1,4-Benzodiazepines are a well-known class of psychoactive drugs, and their chirality, arising from the boat-shaped conformation of the diazepine ring, plays a crucial role in their biological activity.[7][8] The enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones can be achieved through a "memory of chirality" approach.[7] In this method, N-i-Pr 1,4-benzodiazepin-2-ones derived from (S)-amino acids are deprotonated and then alkylated, proceeding with high enantioselectivity (86-99% ee) despite the temporary destruction of the original stereocenter.[7]
Furthermore, rhodium-catalyzed asymmetric hydroamination of (aminomethyl)anilines provides an efficient route to 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities.[9][10][11] This method has been applied to the synthesis of an advanced pyrrolobenzodiazepine metabolite of the V₂-receptor antagonist Lixivaptan.[9][10][11]
Table 3: Enantioselective Synthesis of Chiral Benzodiazepine Derivatives
| Entry | Method | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | Memory of Chirality (Deprotonation/Alkylation) | N-i-Pr 1,4-benzodiazepin-2-one from (S)-amino acid | Quaternary 1,4-benzodiazepin-2-one | - | 86-99 | [7] |
| 2 | Rh-catalyzed Asymmetric Hydroamination | (Aminomethyl)aniline | 3-vinyl-1,4-benzodiazepine | Good to Excellent | Excellent | [9][10][11] |
Biological Activity and Signaling Pathways
Chiral seven-membered heterocycles exhibit a wide range of biological activities, making them valuable scaffolds in drug development.
Benzodiazepines as Vasopressin V₂ Receptor Antagonists
A significant area of research involves the development of benzodiazepine derivatives as potent antagonists of the vasopressin V₂ receptor (V₂R).[12] The V₂R, a G protein-coupled receptor (GPCR), plays a critical role in regulating water and sodium balance in the kidneys.[13] Its activation by vasopressin (AVP) stimulates the cAMP/PKA signaling pathway, leading to increased water reabsorption.[1][13][14][15][16][17]
In conditions like Autosomal Dominant Polycystic Kidney Disease (ADPKD), aberrantly increased cytosolic cAMP drives cyst formation and enlargement.[12] V₂R antagonists can counteract this by inhibiting cAMP production. For instance, certain benzodiazepine derivatives have shown potent V₂R binding affinity (Ki) and efficacious cAMP inhibition (IC50) in the nanomolar range, leading to the suppression of cyst growth in preclinical models.[12]
References
- 1. The Cell Biology of Vasopressin Action | Abdominal Key [abdominalkey.com]
- 2. Vasopressin - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uol.de [uol.de]
- 5. Catalytic Enantioselective Synthesis of 2,3-Dihydrobenzo[ b]oxepines via Asymmetric Oxetane Opening by Internal Carbon Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Synthesis of 2,3-Dihydrobenzo[b]oxepines via Asymmetric Oxetane Opening by Internal Carbon Nucleophiles [agris.fao.org]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Noncanonical Control of Vasopressin Receptor Type 2 Signaling by Retromer and Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Vasopressin and the Regulation of Aquaporin-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (R)-4-Boc-6-hydroxy-oxazepane: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of (R)-4-Boc-6-hydroxy-oxazepane, a valuable chiral building block in medicinal chemistry and drug development. The protocol outlines a robust four-step synthetic sequence commencing from commercially available (R)-glycidol. The key transformations include the protection of the primary alcohol, nucleophilic ring-opening of the epoxide, subsequent deprotection, and an intramolecular Williamson ether synthesis to construct the seven-membered oxazepane ring. This guide offers detailed experimental procedures, tabulated quantitative data for each step, and visual diagrams of the synthetic workflow and logic to ensure reproducibility and clarity for researchers in the field.
Introduction
Chiral 1,4-oxazepane scaffolds are privileged structures in modern drug discovery, appearing in a variety of biologically active molecules. The specific stereoisomer, (R)-4-Boc-6-hydroxy-oxazepane, serves as a crucial intermediate for the synthesis of complex molecular architectures, enabling the exploration of new chemical space in the development of novel therapeutics. The presence of a protected amine and a free hydroxyl group on a chiral seven-membered ring allows for diverse downstream functionalization. This protocol details a reliable synthetic route to access this important molecule.
Synthetic Pathway Overview
The synthesis of (R)-4-Boc-6-hydroxy-oxazepane is accomplished through a four-step sequence starting from (R)-glycidol. The overall synthetic scheme is presented below.
Caption: Logical flow of the synthesis of (R)-4-Boc-6-hydroxy-oxazepane.
Experimental Protocols
Step 1: Synthesis of (R)-1-(tert-butyldimethylsilyloxy)-2,3-epoxypropane (Intermediate 1)
Protocol:
-
To a solution of (R)-glycidol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add imidazole (1.5 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-1-(tert-butyldimethylsilyloxy)-2,3-epoxypropane as a colorless oil.
Step 2: Synthesis of tert-butyl (R)-1-((tert-butyldimethylsilyloxy)methyl)-2-hydroxyethyl(2-hydroxyethyl)carbamate (Intermediate 2)
Protocol:
-
To a solution of N-Boc-ethanolamine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of (R)-1-(tert-butyldimethylsilyloxy)-2,3-epoxypropane (1.0 eq) in THF.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired amino alcohol.
Step 3: Synthesis of tert-butyl (R)-1,4-dihydroxybutan-2-yl(2-hydroxyethyl)carbamate (Intermediate 3)
Protocol:
-
To a solution of the TBDMS-protected amino alcohol (1.0 eq) in THF (0.2 M) at 0 °C, add tetra-n-butylammonium fluoride (TBAF, 1 M solution in THF, 1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: DCM/methanol) to obtain the triol intermediate.
Step 4: Synthesis of (R)-4-Boc-6-hydroxy-oxazepane (Final Product)
Protocol:
-
To a solution of the triol intermediate (1.0 eq) in anhydrous pyridine (0.1 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Monitor the formation of the tosylate by TLC.
-
To the reaction mixture, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours to facilitate intramolecular cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with water at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-4-Boc-6-hydroxy-oxazepane.
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | TBDMS Protection | (R)-Glycidol, TBDMSCl, Imidazole | DCM | 0 to RT | 12-16 | 85-95 |
| 2 | Epoxide Opening | Protected Glycidol, N-Boc-ethanolamine, NaH | THF | 60 | 24 | 60-70 |
| 3 | TBDMS Deprotection | Silyl Ether Intermediate, TBAF | THF | RT | 2-4 | 80-90 |
| 4 | Intramolecular Cyclization | Diol Intermediate, TsCl, NaH | Pyridine/THF | 0 to RT | 12-16 | 50-60 |
Table 1: Summary of Reaction Conditions and Yields.
| Compound | Formula | MW | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Intermediate 1 | C₉H₂₀O₂Si | 188.34 | Colorless oil | 3.09 (m, 1H), 2.75 (dd, 1H), 2.57 (dd, 1H), 3.75 (dd, 1H), 3.40 (dd, 1H), 0.88 (s, 9H), 0.06 (s, 6H) | 52.5, 44.2, 63.8, 25.8, 18.3, -5.4 | [M+H]⁺ 189.1 |
| Intermediate 2 | C₁₆H₃₅NO₅Si | 349.54 | Viscous oil | Expected signals for Boc, TBDMS, and the alkyl chain protons. | - | [M+H]⁺ 350.2 |
| Intermediate 3 | C₁₀H₂₁NO₅ | 235.28 | Colorless oil | Expected signals for Boc and the diol backbone. | - | [M+H]⁺ 236.1 |
| Final Product | C₁₀H₁₉NO₄ | 217.26 | White solid | ~4.0-3.2 (m, 7H), 3.8 (m, 1H), 2.5 (br s, 1H, OH), 1.45 (s, 9H) | ~78.1, 70.2, 68.5, 55.4, 48.2, 80.5, 28.4 | [M+H]⁺ 218.1, [M+Na]⁺ 240.1 |
Table 2: Analytical and Spectroscopic Data. (Note: NMR data are approximate and based on structurally similar compounds. Actual values should be determined experimentally).
Experimental Workflow
Caption: Experimental workflow for the synthesis of (R)-4-Boc-6-hydroxy-oxazepane.
Asymmetric Synthesis of Chiral 1,4-Oxazepanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 1,4-oxazepanes, a crucial heterocyclic scaffold in medicinal chemistry, presents a significant challenge due to the thermodynamic and kinetic hurdles of forming a seven-membered ring. This document provides detailed application notes and experimental protocols for key asymmetric methods, enabling the synthesis of these valuable chiral building blocks.
Introduction
Chiral 1,4-oxazepane cores are prevalent in a variety of biologically active molecules and approved pharmaceuticals. The development of efficient and stereocontrolled synthetic routes is therefore of high interest to the drug development community. This document outlines several modern approaches to the asymmetric synthesis of these heterocycles, with a focus on catalytic enantioselective methods that offer high atom economy and stereocontrol.
I. Enantioselective Desymmetrization of 3-Substituted Oxetanes via Brønsted Acid Catalysis
A powerful, metal-free approach for synthesizing chiral 1,4-benzoxazepines involves the enantioselective desymmetrization of prochiral 3-substituted oxetanes.[1][2][3] This method, catalyzed by a SPINOL-derived chiral phosphoric acid, provides access to a broad range of 1,4-benzoxazepines in high yields and enantioselectivities.[1][2]
Reaction Principle
The reaction proceeds via a chiral Brønsted acid-catalyzed intramolecular ring-opening of a 3-tethered oxetane. The chiral catalyst differentiates between the two enantiotopic methylene groups of the oxetane, leading to a highly enantioselective ring expansion to form the seven-membered 1,4-benzoxazepine ring.
Caption: Brønsted Acid-Catalyzed Desymmetrization Pathway.
Quantitative Data Summary
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 24 | 96 | 94 |
| 2 | 5 | CH2Cl2 | 48 | 85 | 92 |
| 3 | 5 | Dioxane | 72 | 70 | 88 |
| 4 | 10 | Toluene | 12 | 98 | 94 |
Data extracted from a representative study on the synthesis of chiral 1,4-benzoxazepines.[1][2]
Experimental Protocol: General Procedure for Enantioselective Desymmetrization
Materials:
-
Substituted 3-tethered oxetane (1.0 equiv)
-
SPINOL-derived chiral phosphoric acid catalyst (5-10 mol%)
-
Anhydrous toluene (0.1 M)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 3-tethered oxetane substrate and the chiral phosphoric acid catalyst.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at the specified temperature (typically room temperature to 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1,4-benzoxazepine.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
II. Diastereoselective Synthesis of Polysubstituted 1,4-Oxazepanes via Haloetherification
For the synthesis of more complex, polysubstituted chiral 1,4-oxazepanes, a regio- and stereoselective 7-endo cyclization via haloetherification has been developed.[4][5] This method relies on the conformation of the starting substrate to control the stereochemical outcome.[4]
Reaction Principle
The reaction involves the activation of an alkene with a halogen source (e.g., N-bromosuccinimide) to form a chiral bromonium intermediate. The regioselectivity of the subsequent intramolecular attack by a tethered hydroxyl group is controlled by the asymmetry of this intermediate, leading to the formation of the 1,4-oxazepane ring with good to excellent diastereoselectivity.[4]
Caption: Haloetherification Experimental Workflow.
Quantitative Data Summary
| Substrate | Halogenating Agent | Solvent | Diastereomeric Ratio (dr) | Yield (%) |
| Substrate A | NBS | CH2Cl2 | >95:5 | 85 |
| Substrate B | I2 | CH3CN | 90:10 | 78 |
| Substrate C | NBS | THF | >95:5 | 92 |
Data is representative of the synthesis of tetra- and pentasubstituted oxazepanes.[4][5]
Experimental Protocol: General Procedure for Haloetherification
Materials:
-
Unsaturated amino alcohol precursor (1.0 equiv)
-
N-Bromosuccinimide (NBS) or other halogen source (1.1 equiv)
-
Anhydrous dichloromethane (CH2Cl2) (0.05 M)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the unsaturated amino alcohol precursor in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the halogenating agent (e.g., NBS) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the polysubstituted 1,4-oxazepane.
-
Determine the diastereomeric ratio by nuclear magnetic resonance (NMR) spectroscopy.
III. Synthesis from Polymer-Supported Homoserine
An alternative strategy for preparing chiral 1,4-oxazepane-5-carboxylic acids involves solid-phase synthesis starting from polymer-supported homoserine.[6] This method allows for the generation of a library of compounds with two stereocenters.
Reaction Principle
The synthesis begins with Fmoc-protected homoserine immobilized on a Wang resin. The nitrogen is then derivatized, followed by cleavage from the resin which can be controlled to either induce spontaneous lactonization or yield the 1,4-oxazepane derivative directly, often as a mixture of diastereomers.[6]
Caption: Solid-Phase Synthesis of 1,4-Oxazepanes.
Experimental Protocol: General Solid-Phase Synthesis Procedure
Materials:
-
Fmoc-HSe(TBDMS)-OH immobilized on Wang resin
-
Nitrobenzenesulfonyl chloride
-
2-Bromoacetophenones
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et3SiH)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-homoserine resin in DMF.
-
Remove the Fmoc protecting group using 20% piperidine in DMF.
-
React the free amine with a nitrobenzenesulfonyl chloride in the presence of a base.
-
Alkylate the sulfonamide with a 2-bromoacetophenone.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
Cleave the product from the resin using a mixture of TFA and Et3SiH in DCM.
-
Filter the resin and concentrate the filtrate.
-
Purify the resulting diastereomeric mixture of 1,4-oxazepanes, potentially after a subsequent reduction step to facilitate separation.[6]
Conclusion
The asymmetric synthesis of chiral 1,4-oxazepanes is a rapidly evolving field with several powerful methods now available to medicinal chemists and synthetic researchers. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The protocols outlined above for Brønsted acid catalysis, haloetherification, and solid-phase synthesis provide a solid foundation for accessing these important chiral heterocycles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | Semantic Scholar [semanticscholar.org]
- 4. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes - figshare - Figshare [figshare.com]
- 6. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Boc Protection of Hydroxy-Oxazepanes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the protection of the hydroxyl group in hydroxy-oxazepane derivatives using the tert-butyloxycarbonyl (Boc) group. The Boc protecting group is widely utilized in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] These characteristics make it an ideal choice for multi-step syntheses of complex molecules, including pharmaceutical intermediates.
The following protocol is a generalized procedure based on established methods for the Boc protection of secondary alcohols within heterocyclic frameworks.[3][4] Reaction conditions may require optimization depending on the specific substitution pattern and steric environment of the hydroxy-oxazepane substrate.
Experimental Data Summary
While specific yield data for a range of hydroxy-oxazepane substrates is not extensively available in the public domain, the following table provides representative data for the Boc protection of secondary alcohols under various conditions to guide experimental design.
| Entry | Substrate | Reagents & Conditions | Solvent | Yield (%) | Reference |
| 1 | Cyclohexanol | (Boc)₂O, DMAP (cat.) | Acetonitrile | >90 | Inferred from[3] |
| 2 | Cinnamyl alcohol | (Boc)₂O, DMAP | Acetonitrile | ~50 (O-Boc) | [3] |
| 3 | General Alcohols | (Boc)₂O, Zn(OAc)₂ (cat.) | Dichloromethane | Good to Excellent | [4] |
| 4 | General Alcohols | (Boc)₂O, MgO–ZrO₂ NPs | Solvent-free | 50-95 | [4] |
Note: The formation of symmetrical carbonate byproducts can occur, particularly with prolonged reaction times or excess reagents when using DMAP.[3] Lewis acid catalysis can offer an alternative to mitigate side reactions.[4]
Detailed Experimental Protocol
Objective: To protect the hydroxyl group of a hydroxy-oxazepane derivative as its tert-butyl carbonate.
Materials:
-
Hydroxy-oxazepane derivative
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the hydroxy-oxazepane derivative (1.0 equivalent).
-
Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents) to the solution and stir until it dissolves.
-
-
Addition of Reagent:
-
To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2-1.5 equivalents) portion-wise at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes 2-12 hours.
-
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected hydroxy-oxazepane.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
-
Visualizations
Experimental Workflow
Caption: Workflow for Boc protection of hydroxy-oxazepanes.
Chemical Transformation
Caption: General reaction scheme for O-Boc protection.
References
using (R)-4-Boc-6-hydroxy-oxazepane in parallel synthesis
An Application Note on the Utility of (R)-4-Boc-6-hydroxy-oxazepane for Parallel Synthesis in Drug Discovery
Introduction
The quest for novel therapeutic agents is significantly accelerated by the efficient construction of diverse chemical libraries. Parallel synthesis has emerged as a powerful strategy for the rapid generation of discrete, medicinally relevant small molecules. Chiral scaffolds are of particular interest as they provide access to three-dimensional chemical space, a key feature for enhancing biological specificity and potency. The (R)-4-Boc-6-hydroxy-oxazepane scaffold is a valuable building block for such endeavors. Its constrained seven-membered ring system, coupled with two distinct points for diversification—a stereodefined secondary alcohol and a protected secondary amine—makes it an ideal starting point for the creation of compound libraries with rich structural variety.
The tert-butyloxycarbonyl (Boc) protecting group is extensively used in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[][2][3] This allows for a modular and sequential approach to library synthesis. The hydroxyl group can be functionalized first, followed by deprotection of the amine and subsequent elaboration. This strategic functionalization enables the exploration of structure-activity relationships (SAR) in a systematic manner. This application note provides detailed protocols for the use of (R)-4-Boc-6-hydroxy-oxazepane in a parallel synthesis workflow to generate a library of novel substituted oxazepanes.
Core Scaffold and Diversification Strategy
The central strategy involves a two-stage diversification of the (R)-4-Boc-6-hydroxy-oxazepane core.
-
Stage 1: O-Functionalization. The secondary alcohol at the C6 position is functionalized through various reactions such as acylation, etherification, or sulfonylation. This introduces the first point of diversity (R1).
-
Stage 2: N-Functionalization. The Boc protecting group on the nitrogen at the N4 position is removed, and the resulting secondary amine is functionalized through reactions like acylation, sulfonylation, reductive amination, or urea/thiourea formation. This introduces the second point of diversity (R2).
This sequential approach allows for the creation of a matrix library where each O-functionalized intermediate is further reacted with a set of N-functionalizing reagents.
Experimental Workflow
The overall experimental workflow for the parallel synthesis is depicted below.
Figure 1: A high-level overview of the parallel synthesis workflow.
Detailed Experimental Protocols
Materials and General Methods
All reactions should be performed in an array of reaction vials or a 96-well plate format suitable for parallel synthesis. Solvents should be of high purity (anhydrous where necessary). Reagents for diversification (e.g., acyl chlorides, carboxylic acids, isocyanates) should be pre-weighed or dispensed as stock solutions. Purification can be achieved using parallel purification techniques such as mass-directed automated preparative HPLC.
Protocol 1: Stage 1 - O-Acylation of (R)-4-Boc-6-hydroxy-oxazepane
This protocol describes the acylation of the hydroxyl group with a representative set of acyl chlorides.
-
Preparation:
-
Prepare a stock solution of (R)-4-Boc-6-hydroxy-oxazepane (1.0 M in Dichloromethane (DCM)).
-
Prepare stock solutions of various acyl chlorides (R1-COCl) (1.2 M in DCM).
-
Prepare a stock solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 M in DCM).
-
-
Reaction Setup:
-
To each reaction vial, add 100 µL of the (R)-4-Boc-6-hydroxy-oxazepane stock solution (0.1 mmol).
-
Add 100 µL of the DIPEA stock solution (0.3 mmol).
-
Add 100 µL of the respective acyl chloride stock solution (0.12 mmol).
-
Seal the vials and agitate at room temperature for 16 hours.
-
-
Workup and Isolation:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each vial.
-
Add 1 mL of DCM, cap, and vortex.
-
Separate the organic layer using a liquid handler or by manual pipetting.
-
Evaporate the solvent in vacuo to yield the crude O-acylated intermediates. The products are typically used in the next step without further purification.
-
| R1 Building Block (Acyl Chloride) | Structure |
| Benzoyl chloride | Ph-COCl |
| 4-Chlorobenzoyl chloride | 4-Cl-Ph-COCl |
| 3-Methoxybenzoyl chloride | 3-MeO-Ph-COCl |
| Cyclopropanecarbonyl chloride | c-Pr-COCl |
| Isobutyryl chloride | i-Pr-COCl |
| Table 1: Example R1 building blocks for O-acylation. |
Protocol 2: Stage 2 - Boc Deprotection and N-Amidation
This protocol details the removal of the Boc group followed by amide bond formation with a set of carboxylic acids.
-
Boc Deprotection:
-
To the crude O-acylated intermediates from Stage 1, add 500 µL of a 20% Trifluoroacetic Acid (TFA) solution in DCM.
-
Agitate at room temperature for 2 hours.
-
Remove the solvent and excess TFA in vacuo. Co-evaporate with DCM (2 x 1 mL) to ensure complete removal of TFA. The resulting amine triflate salts are used directly.
-
-
N-Amidation:
-
Prepare stock solutions of various carboxylic acids (R2-COOH) (1.2 M in Dimethylformamide (DMF)).
-
Prepare a stock solution of a coupling agent, such as HATU (1.2 M in DMF).
-
Prepare a stock solution of DIPEA (3.0 M in DMF).
-
To each vial containing the amine triflate salt, add 200 µL of DMF to dissolve.
-
Add 100 µL of the carboxylic acid stock solution (0.12 mmol).
-
Add 100 µL of the HATU stock solution (0.12 mmol).
-
Add 100 µL of the DIPEA stock solution (0.3 mmol).
-
Seal the vials and agitate at room temperature for 16 hours.
-
-
Purification:
-
Dilute the reaction mixtures with 500 µL of DMSO.
-
Purify the final products using mass-directed automated preparative HPLC.
-
Lyophilize the pure fractions to yield the final compounds as powders.
-
| R2 Building Block (Carboxylic Acid) | Structure |
| Acetic acid | CH3-COOH |
| 4-Fluorobenzoic acid | 4-F-Ph-COOH |
| Thiophene-2-carboxylic acid | (C4H3S)-COOH |
| N-Boc-glycine | Boc-NH-CH2-COOH |
| Cyclohexanecarboxylic acid | c-Hex-COOH |
| Table 2: Example R2 building blocks for N-amidation. |
Hypothetical Library Data
A 5x5 library generated from the building blocks in Tables 1 and 2 would yield 25 discrete compounds. The expected data from such a library are summarized below.
| Compound ID | R1 Group | R2 Group | Calculated Mass | Yield (%) | Purity (%) |
| L1-A1 | Benzoyl | Acetyl | 304.35 | 65 | >95 |
| L1-A2 | Benzoyl | 4-Fluorobenzoyl | 400.41 | 58 | >95 |
| L1-A3 | Benzoyl | Thiophene-2-carbonyl | 392.46 | 61 | >95 |
| ... | ... | ... | ... | ... | ... |
| L5-E4 | Isobutyryl | N-Boc-glycinyl | 415.49 | 55 | >95 |
| L5-E5 | Isobutyryl | Cyclohexanecarbonyl | 382.51 | 72 | >95 |
| Table 3: Representative data for a subset of the synthesized library. Yields and purities are hypothetical values expected from a well-optimized parallel synthesis protocol. |
Application in a Hypothetical Kinase Inhibitor Program
Libraries derived from the (R)-4-Boc-6-hydroxy-oxazepane scaffold can be screened against various biological targets. For instance, in a program targeting a specific kinase, the diverse substituents can explore key binding pockets.
Figure 2: Inhibition of a hypothetical kinase signaling pathway.
The R1 and R2 groups of the synthesized oxazepane derivatives can be tailored to interact with specific residues in the ATP-binding site or allosteric pockets of the target kinase, potentially leading to the discovery of potent and selective inhibitors. The chiral nature of the scaffold ensures a defined spatial orientation of these substituents, which is often crucial for achieving high-affinity binding.
Conclusion
(R)-4-Boc-6-hydroxy-oxazepane is a versatile and valuable building block for parallel synthesis. The distinct reactivity of its hydroxyl and protected amine functionalities allows for a straightforward, two-stage diversification strategy to rapidly generate libraries of structurally complex and diverse small molecules. The protocols outlined in this application note provide a robust framework for researchers in drug discovery to leverage this scaffold in their efforts to identify novel therapeutic leads. The combination of a chiral core with diverse functionalization offers a powerful approach to exploring chemical space and developing next-generation therapeutics.
References
Application Notes and Protocols: Incorporation of (R)-4-Boc-6-hydroxy-oxazepane into Lead Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern drug discovery, the exploration of novel chemical space is paramount for the development of new therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Saturated heterocyclic scaffolds have garnered significant attention due to their ability to introduce three-dimensional complexity into otherwise planar molecules, often leading to enhanced interactions with biological targets. The chiral 1,4-oxazepane moiety is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. This application note details the strategic incorporation of (R)-4-Boc-6-hydroxy-oxazepane , a versatile building block, into a lead compound to explore new structure-activity relationships (SAR) and optimize biological activity.
The (R)-4-Boc-6-hydroxy-oxazepane scaffold offers several advantages for lead optimization:
-
Chiral Center: The defined stereochemistry at the 6-position can be crucial for specific enantioselective interactions with the target protein.
-
Orthogonal Functionality: The Boc-protected amine at the 4-position and the secondary alcohol at the 6-position allow for sequential and controlled functionalization.
-
Improved Physicochemical Properties: The introduction of the oxazepane ring can enhance solubility and provide a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
-
3D Vector for Exploration: The hydroxy group provides a vector for introducing substituents that can probe additional binding pockets within the target protein.
This document provides detailed protocols for the incorporation of this scaffold onto a hypothetical lead compound and subsequent diversification, along with representative data to illustrate the potential impact on biological activity.
Lead Optimization Strategy
For the purpose of this application note, we will consider a hypothetical lead compound, Lead-Cl , which is an inhibitor of a hypothetical kinase, "Kinase X". Lead-Cl has an IC50 of 500 nM but suffers from poor solubility. The strategy involves replacing the chloro-phenyl moiety of Lead-Cl with derivatives of (R)-4-Boc-6-hydroxy-oxazepane to improve potency and physicochemical properties.
The overall workflow for the incorporation and derivatization of the (R)-4-Boc-6-hydroxy-oxazepane scaffold is depicted below.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific properties of the lead compound.
Protocol 1: Mitsunobu Coupling of Lead Compound Core with (R)-4-Boc-6-hydroxy-oxazepane
This protocol describes the O-alkylation of a phenolic lead compound core with the secondary alcohol of the oxazepane scaffold.
Materials:
-
Phenolic Lead Compound Core (1.0 eq)
-
(R)-4-Boc-6-hydroxy-oxazepane (1.2 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenolic lead compound core (1.0 eq), (R)-4-Boc-6-hydroxy-oxazepane (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the coupled product.
Protocol 2: N-Boc Deprotection of the Oxazepane Moiety
This protocol describes the removal of the Boc protecting group to liberate the secondary amine for further functionalization.
Materials:
-
Boc-protected oxazepane derivative (from Protocol 1) (1.0 eq)
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3)
Procedure:
-
Dissolve the Boc-protected oxazepane derivative (1.0 eq) in a minimal amount of DCM.
-
Add 4M HCl in 1,4-dioxane (10 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
The free amine can be obtained by partitioning the salt between DCM and saturated aqueous NaHCO3, followed by separation of the organic layer, drying over Na2SO4, and evaporation of the solvent.
Protocol 3: N-Alkylation via Reductive Amination
This protocol describes the functionalization of the deprotected secondary amine with an aldehyde.
Materials:
-
Deprotected oxazepane derivative (from Protocol 2) (1.0 eq)
-
Aldehyde (R-CHO) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the deprotected oxazepane derivative (1.0 eq) and the desired aldehyde (1.2 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add NaBH(OAc)3 (1.5 eq) portion-wise and continue stirring at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated product.
Structure-Activity Relationship (SAR) Data
The following table presents hypothetical data for a series of compounds synthesized using the protocols described above. This data illustrates how the incorporation and derivatization of the (R)-4-Boc-6-hydroxy-oxazepane scaffold can be used to explore the SAR of a lead compound.
| Compound ID | R Group on Oxazepane Nitrogen | IC50 for Kinase X (nM) | Aqueous Solubility (µg/mL) |
| Lead-Cl | N/A (Original Lead) | 500 | 2 |
| OXA-1 | -H (Deprotected amine) | 250 | 15 |
| OXA-2 | -CH3 (from Reductive Amination) | 150 | 20 |
| OXA-3 | -CH2-Ph (from Reductive Amination) | 80 | 10 |
| OXA-4 | -C(O)-CH3 (from Acylation) | 300 | 25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Logical Relationship of SAR Exploration
The derivatization of the oxazepane scaffold allows for a systematic exploration of the chemical space around the core lead structure. The following diagram illustrates the logical relationships in this SAR study.
Conclusion
The incorporation of the (R)-4-Boc-6-hydroxy-oxazepane scaffold represents a powerful strategy in lead optimization. The orthogonal protecting groups and functional handles on this building block allow for controlled and diverse modifications of a lead compound. The introduction of this three-dimensional, chiral scaffold can lead to significant improvements in biological activity and physicochemical properties. The protocols and illustrative data provided herein serve as a comprehensive guide for researchers looking to employ this versatile building block in their drug discovery programs.
Application Notes & Protocols: Development of Dopamine D4 Receptor Ligands from Oxazepanes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The dopamine D4 receptor, a G protein-coupled receptor (GPCR) of the D2-like family, is a significant target in drug discovery, particularly for neuropsychiatric disorders like schizophrenia and attention-deficit hyperactivity disorder (ADHD).[1][2] Its distinct localization in the prefrontal cortex, an area involved in cognition and emotion, has spurred the development of selective ligands.[2][3] The goal is to create therapeutics that are effective against cognitive and negative symptoms without the extrapyramidal side effects associated with drugs targeting the D2 receptor.[4][5] One promising chemical scaffold explored for D4 ligand development is the 1,4-oxazepane structure.[4][6] This document outlines the key data, experimental protocols, and associated pathways relevant to the development and characterization of oxazepane-based dopamine D4 receptor ligands.
Quantitative Data: Binding Affinities of Oxazepane Derivatives
A series of 2,4-disubstituted 1,4-oxazepane derivatives have been synthesized and evaluated for their binding affinity at the human dopamine D4 receptor.[4] The affinity, expressed as the inhibition constant (Kᵢ), indicates how tightly a ligand binds to the receptor. Lower Kᵢ values signify higher binding affinity. The data below is derived from competitive radioligand binding assays using membranes from CHO cells expressing the human dopamine D4.2 receptor subtype, with [³H]spiperone as the radioligand.[4]
Table 1: Binding Affinities (Kᵢ, nM) of 1,4-Oxazepane Derivatives for Dopamine Receptors
| Compound ID | R¹ Group | R² Group | D₄ Receptor Kᵢ (nM) | D₂ Receptor Kᵢ (nM) | Selectivity (D₂/D₄) |
| 1a | H | 2-Methoxyphenyl | 11 | 2800 | 255 |
| 1b | H | 2-Ethoxyphenyl | 13 | 1900 | 146 |
| 1c | H | 2-Pyrimidinyl | 14 | >10000 | >714 |
| 2a | 4-Chlorobenzyl | 2-Methoxyphenyl | 2.5 | 1100 | 440 |
| 2b | 4-Chlorobenzyl | 2-Ethoxyphenyl | 2.8 | 950 | 339 |
| 2c | 4-Chlorobenzyl | 2-Pyrimidinyl | 4.1 | >10000 | >2439 |
| 3a | 4-Fluorobenzyl | 2-Methoxyphenyl | 3.2 | 1300 | 406 |
| 3b | 4-Fluorobenzyl | 2-Pyrimidinyl | 5.6 | >10000 | >1785 |
Data synthesized from published research. The specific compound numbering is illustrative for this document.[4]
Signaling & Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like receptor family, which primarily couples to the Gαi/o class of G proteins.[] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] This pathway is a key determinant of the receptor's function in neuronal modulation. The receptor can also influence other signaling pathways, such as the MAPK/ERK cascade.[10]
Caption: Dopamine D4 receptor Gi/o-coupled signaling pathway.
Ligand Development & Characterization Workflow
The development of novel D4 receptor ligands follows a structured pipeline from initial design and synthesis to comprehensive biological evaluation. This workflow ensures that promising candidates are identified and characterized for both their affinity and functional activity.
Caption: General workflow for D4 receptor ligand development.
Experimental Protocols
Protocol: Radioligand Binding Assay for D4 Receptor Affinity
This protocol is used to determine the binding affinity (Kᵢ) of test compounds (e.g., oxazepane derivatives) by measuring their ability to compete with a radiolabeled ligand for binding to the D4 receptor.[11][12]
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture HEK293T or CHO cells transiently or stably expressing the human dopamine D4 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.[11][13]
-
-
Competitive Binding Assay:
-
Set up the assay in a 96-well plate.
-
To each well, add:
-
50 µL of test compound at various concentrations (typically a 10-point dilution series).
-
50 µL of a fixed concentration of radioligand (e.g., 0.8–1.0 nM [³H]-N-methylspiperone or [³H]spiperone).[11]
-
150 µL of the membrane preparation.
-
-
For determining non-specific binding, use a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol) instead of the test compound.
-
For determining total binding, use buffer instead of the test compound.
-
-
Incubation and Filtration:
-
Incubate the plate for 2 hours at room temperature in the dark with gentle agitation.[11]
-
Terminate the reaction by rapid vacuum filtration through GF/A or GF/C glass fiber filters that have been pre-soaked in 0.3% polyethyleneimine (PEI).[11][13]
-
Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (one-site fit) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol: cAMP Functional Assay for D4 Ligand Characterization
This protocol determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels following D4 receptor activation.[9] Since the D4 receptor is Gαi/o-coupled, an agonist will decrease cAMP levels, while an antagonist will block the effect of an agonist.
Workflow Diagram
Caption: Workflow for a cell-based cAMP functional assay.
Methodology:
-
Cell Preparation:
-
Use a cell line (e.g., U2OS, CHO) stably co-expressing the human D4 receptor and a cAMP biosensor (e.g., GloSensor™, cAMP Nomad) or use a commercial assay kit (e.g., HTRF, AlphaScreen).[8][14][15]
-
Plate the cells in a suitable microplate (e.g., white, opaque 384-well plate for luminescence/AlphaScreen assays) and allow them to attach for 4-24 hours.[15][16]
-
-
Agonist Mode Assay:
-
Prepare serial dilutions of the test compound (oxazepane derivative).
-
To stimulate adenylyl cyclase and create a measurable inhibition window, add a low concentration of forskolin to the cells.
-
Add the test compound to the wells and incubate for 15-30 minutes at 37°C.
-
Measure the signal (e.g., luminescence, fluorescence) according to the assay kit manufacturer's instructions.
-
A decrease in signal relative to the forskolin-only control indicates agonist activity.
-
-
Antagonist Mode Assay:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the test compound for 15-30 minutes.
-
Add a known D4 receptor agonist (e.g., dopamine, quinpirole) at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect) to all wells.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the signal.
-
An increase in signal (i.e., a reversal of the agonist-induced inhibition) indicates antagonist activity.
-
-
Data Analysis:
-
Normalize the data to controls (e.g., vehicle control and a known agonist/antagonist).
-
Plot the normalized response against the log concentration of the test compound.
-
For agonists, use non-linear regression to calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).
-
For antagonists, calculate the IC₅₀ (half-maximal inhibitory concentration).
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of dopamine D4 receptor selective ligands for the treatment of neuropsychiatric disorders | Poster Board #760 - American Chemical Society [acs.digitellinc.com]
- 4. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004) | Karine Audouze | 87 Citations [scispace.com]
- 8. D4 Dopamine Receptor Cell Line – Cells Online [cells-online.com]
- 9. innoprot.com [innoprot.com]
- 10. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D4 Dopamine Receptor radioligand binding assay. [bio-protocol.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. promega.com [promega.com]
- 15. innoprot.com [innoprot.com]
- 16. resources.revvity.com [resources.revvity.com]
Structure-Activity Relationship Studies of 1,4-Oxazepane Analogs as Inducers of Acute Myeloid Leukemia Cell Differentiation
Application Notes and Protocols for Researchers in Drug Development
This document provides a detailed overview of the structure-activity relationship (SAR) of 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-one analogs as potent inducers of differentiation in acute myeloid leukemia (AML) cells. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry. The provided protocols and data are based on published studies and are designed to be a practical guide for the evaluation of similar compounds.
Introduction
Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. One promising therapeutic strategy is differentiation therapy, which aims to induce AML cells to mature into non-proliferating, terminally differentiated cells. This approach offers a less cytotoxic alternative to conventional chemotherapy. Recent studies have identified a class of 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-ones that can induce the differentiation of AML cell lines.[3] This document summarizes the key SAR findings for this class of compounds and provides detailed protocols for their in vitro evaluation.
Structure-Activity Relationship of 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-one Analogs
The potency of 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-one analogs to induce differentiation of the human AML cell line HL-60 was assessed by measuring the upregulation of the myeloid differentiation marker CD11b. The following tables summarize the key quantitative SAR data.
| Compound ID | R1 | R2 | R3 | R4 | EC50 (µM) for CD11b Upregulation in HL-60 cells |
| 1 | H | H | H | H | > 20 |
| 2 | Me | H | H | H | 10.2 |
| 3 | Et | H | H | H | 8.5 |
| 4 | i-Pr | H | H | H | 4.3 |
| 5 | c-Pr | H | H | H | 7.1 |
| 6 | t-Bu | H | H | H | 15.8 |
Table 1: Effect of N-1 substituent (R1) on differentiation activity.
| Compound ID | R1 | R2 | R3 | R4 | EC50 (µM) for CD11b Upregulation in HL-60 cells |
| 4 | i-Pr | H | H | H | 4.3 |
| 7 | i-Pr | H | 3-SO2NH2 | H | 1.8 |
| 8 | i-Pr | H | 4-SO2NH2 | H | 5.6 |
| 9 | i-Pr | H | 3-NHCO2Me | H | 2.1 |
| 10 | i-Pr | H | 4-NHCO2Me | H | 6.3 |
| 11 | i-Pr | H | 3-SO2NH2 | 4-F | 1.9 |
| 12 | i-Pr | H | 3-SO2NH2 | 5-F | 2.5 |
Table 2: Effect of substituents on the 8-phenyl ring on differentiation activity.
Key SAR Observations:
-
N-1 Position (R1): Small, branched alkyl groups at the N-1 position are preferred for activity. The isopropyl group (compound 4 ) was found to be optimal. Larger (tert-butyl, compound 6 ) or smaller, linear (methyl, compound 2 ) substituents resulted in reduced potency.
-
8-Position Phenyl Ring: Substitution on the 8-phenyl ring is crucial for activity.
-
Positional Isomers: Substituents at the meta-position (e.g., compounds 7 and 9 ) of the phenyl ring generally confer higher potency than those at the para-position (e.g., compounds 8 and 10 ).
-
Substituent Type: Sulfonamide (-SO2NH2) and carbamate (-NHCO2Me) groups are well-tolerated and enhance activity.
-
Disubstitution: Additional small electron-withdrawing substituents, such as fluorine, on the phenyl ring are tolerated and can slightly modulate activity (e.g., compound 11 vs. 7 ).
-
Experimental Protocols
This section provides detailed protocols for the key in vitro assays used to characterize the differentiation-inducing activity of 1,4-oxazepane analogs.
Protocol 1: AML Cell Culture
Objective: To maintain and propagate human AML cell lines for use in differentiation and viability assays.
Materials:
-
HL-60 (ATCC® CCL-240™) or other suitable AML cell lines (e.g., THP-1, OCI-AML3).
-
RPMI-1640 medium (with L-glutamine).
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypan Blue solution (0.4%).
-
Humidified incubator (37°C, 5% CO2).
-
Centrifuge.
-
Hemocytometer or automated cell counter.
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.
-
Culture HL-60 cells in suspension in T-75 flasks with 15-20 mL of complete growth medium.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Passage cells every 2-3 days. To do this, transfer the cell suspension to a 50 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density.
-
Before each experiment, assess cell viability using Trypan Blue exclusion. A viability of >95% is recommended.
Protocol 2: In Vitro Differentiation Assay using Flow Cytometry
Objective: To quantify the induction of myeloid differentiation by measuring the surface expression of CD11b on AML cells.
Materials:
-
AML cells (e.g., HL-60) cultured as described in Protocol 1.
-
Test compounds (1,4-oxazepane analogs) dissolved in DMSO to prepare stock solutions.
-
Complete growth medium.
-
96-well cell culture plates.
-
FACS buffer: PBS supplemented with 2% FBS.
-
PE-conjugated anti-human CD11b antibody (or other suitable fluorophore).
-
Isotype control antibody (PE-conjugated mouse IgG1, κ).
-
Viability dye (e.g., 7-AAD or a fixable viability stain).
-
Flow cytometer.
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.
-
Prepare serial dilutions of the test compounds in complete growth medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% (v/v). Include a vehicle control (DMSO only) and a positive control (e.g., 1 µM all-trans retinoic acid, ATRA).
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 96 hours in a humidified incubator (37°C, 5% CO2).
-
After incubation, transfer the cells to V-bottom 96-well plates and pellet by centrifugation (300 x g, 5 minutes).
-
Wash the cells once with 200 µL of cold FACS buffer and centrifuge again.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing the PE-conjugated anti-CD11b antibody and the viability dye at the manufacturer's recommended concentration. For control wells, use the isotype control antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS buffer, centrifuging after each wash.
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software. Gate on the live, single-cell population and quantify the percentage of CD11b-positive cells.
-
Plot the percentage of CD11b-positive cells against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 3: Cell Viability Assay
Objective: To assess the effect of the 1,4-oxazepane analogs on the viability and proliferation of AML cells.
Materials:
-
AML cells.
-
Test compounds.
-
Complete growth medium.
-
96-well cell culture plates (opaque-walled for luminescence assays).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based reagents).
-
Plate reader (luminometer, spectrophotometer, or fluorometer as appropriate for the chosen reagent).
Procedure (using CellTiter-Glo® as an example):
-
Seed HL-60 cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of complete growth medium.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Add 50 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the structure-activity studies.
Caption: Experimental workflow for evaluating the differentiation-inducing activity of 1,4-oxazepane analogs.
Caption: Logical relationship of the structure-activity relationship (SAR) studies.
References
- 1. 4.15. Flow Cytometry Analysis [bio-protocol.org]
- 2. Cell viability assay [bio-protocol.org]
- 3. Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Polysubstituted Chiral 1,4-Oxazepanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of polysubstituted chiral 1,4-oxazepanes, a class of seven-membered heterocyclic compounds of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The protocols outlined below are based on established and innovative synthetic strategies, offering a guide for the efficient and stereocontrolled construction of these complex scaffolds.
Introduction
Chiral 1,4-oxazepane cores are key structural motifs in a range of pharmacologically relevant compounds, exhibiting activities such as anticonvulsant and antifungal properties, and have been investigated for the treatment of inflammatory diseases.[1][2] The development of robust and versatile synthetic routes to access enantiomerically pure and polysubstituted 1,4-oxazepanes is therefore a critical endeavor in drug discovery and development. This document details several modern synthetic approaches, including haloetherification, solid-phase synthesis, and catalytic enantioselective methods.
Synthetic Strategies and Quantitative Data
Several methodologies have been developed for the synthesis of chiral 1,4-oxazepanes. Key strategies include intramolecular cyclization of alkenols, the use of polymer-supported starting materials to facilitate purification, and the enantioselective ring-opening of prochiral precursors. A summary of quantitative data from selected publications is presented in Table 1 for comparative analysis.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Regio- and Stereoselective Haloetherification | Chiral homoallylic N-tosylamino alcohols | N-Bromosuccinimide (NBS) | Good | - | Moderate to Excellent | [3] |
| Polymer-Supported Synthesis | Fmoc-HSe(TBDMS)-OH on Wang resin, 2-bromoacetophenones | TFA/triethylsilane | - | - | Mixture of inseparable diastereomers | [1][2][4] |
| Enantioselective Desymmetrization | 3-Substituted oxetanes, anilines | SPINOL-derived chiral phosphoric acid | up to 98% | up to 94% | - | [5][6] |
| Metal-Free Enantioselective Synthesis | para-Quinone methides, α-bromohydroxamates | - | - | - | - | [7] |
Table 1: Comparison of Synthetic Routes to Chiral 1,4-Oxazepanes
Experimental Protocols
Protocol 1: Stereo- and Regioselective Synthesis via Haloetherification
This protocol is based on the 7-endo cyclization of chiral homoallylic N-tosylamino alcohols. The stereoselectivity is primarily controlled by the conformation of the substrate.[3]
Materials:
-
Chiral homoallylic N-tosylamino alcohol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral homoallylic N-tosylamino alcohol in dichloromethane at 0 °C.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature while monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the polysubstituted chiral 1,4-oxazepane.
Protocol 2: Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids from Polymer-Supported Homoserine
This method utilizes a solid-phase approach, starting from Fmoc-protected homoserine attached to a Wang resin.[1][2][4]
Materials:
-
Fmoc-HSe(TBDMS)-OH immobilized on Wang resin
-
Nitrobenzenesulfonyl chloride
-
2-Bromoacetophenone
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et₃SiH)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Swell the Fmoc-HSe(TBDMS)-OH resin in DCM.
-
Perform Fmoc deprotection using piperidine in DMF.
-
React the free amine with a nitrobenzenesulfonyl chloride in the presence of a base.
-
Alkylate the resulting sulfonamide with a 2-bromoacetophenone.
-
Cleave the product from the resin and induce cyclization using a mixture of TFA and triethylsilane in DCM.
-
Concentrate the cleavage cocktail and precipitate the product by adding cold diethyl ether.
-
Collect the crude product by filtration and purify as necessary. Note that this procedure may yield a mixture of inseparable diastereomers.[1][4]
Protocol 3: Enantioselective Desymmetrization of 3-Substituted Oxetanes
This protocol describes a metal-free method to access chiral 1,4-benzoxazepines, a class of benzo-fused 1,4-oxazepanes, using a chiral Brønsted acid catalyst.[5][6]
Materials:
-
3-Substituted oxetane
-
Substituted aniline
-
SPINOL-derived chiral phosphoric acid catalyst
-
Toluene
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction tube, add the 3-substituted oxetane, the substituted aniline, the SPINOL-derived chiral phosphoric acid catalyst, and activated 4 Å molecular sieves.
-
Add toluene as the solvent and stir the reaction mixture at the specified temperature (e.g., 60 °C).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and directly purify by silica gel column chromatography to yield the enantioenriched 1,4-benzoxazepine.
Visualized Workflows and Mechanisms
To further elucidate the synthetic pathways, the following diagrams illustrate a general workflow and a key reaction mechanism.
Caption: General workflow for the synthesis of polysubstituted chiral 1,4-oxazepanes.
Caption: Enantioselective desymmetrization of a 3-substituted oxetane.
References
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
The Role of (R)-4-Boc-6-hydroxy-oxazepane in Fragment-Based Drug Discovery: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Boc-6-hydroxy-oxazepane, a chiral, saturated heterocyclic compound, presents a compelling scaffold for fragment-based drug discovery (FBDD). Its three-dimensional architecture and strategically placed functional groups—a Boc-protected amine, a hydroxyl group, and an oxazepane core—offer valuable properties for probing the binding sites of biological targets. This document provides a detailed overview of the potential applications and experimental protocols for utilizing this fragment in a typical FBDD campaign.
While specific public domain data on the direct application of (R)-4-Boc-6-hydroxy-oxazepane in FBDD campaigns is not currently available, this guide extrapolates its potential use based on established FBDD principles and the known utility of similar saturated heterocyclic fragments.
I. Introduction to (R)-4-Boc-6-hydroxy-oxazepane as a Fragment
Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds. The core principle involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind to a biological target, albeit with weak affinity. These initial "hits" are then optimized into more potent leads through structure-guided design.
(R)-4-Boc-6-hydroxy-oxazepane is an attractive candidate for inclusion in a fragment library due to several key features:
-
Three-Dimensionality: Saturated rings, like the oxazepane core, provide access to chemical space that is often underexplored by traditional, flatter aromatic fragments. This can lead to the discovery of novel binding modes and improved physicochemical properties of the resulting lead compounds.
-
Chirality: The defined stereochemistry at the 6-position allows for specific interactions with the chiral environment of a protein's binding pocket, potentially leading to higher affinity and selectivity.
-
Functional Groups for Elaboration: The hydroxyl group serves as a key vector for fragment "growing," allowing for the addition of new chemical moieties to explore the surrounding binding pocket. The Boc-protected amine provides a stable, yet readily deprotectable, handle for further synthetic modifications during hit-to-lead optimization.
-
Favorable Physicochemical Properties: The scaffold is relatively small and polar, characteristics that often correlate with good aqueous solubility, a critical factor for reliable screening and biophysical characterization.
II. Hypothetical Application in a Fragment Screening Campaign
The journey of a fragment from library to lead involves a series of well-defined experimental stages. Below are the protocols and considerations for employing (R)-4-Boc-6-hydroxy-oxazepane in such a campaign.
Diagram: Fragment-Based Drug Discovery Workflow
Caption: Workflow of Fragment-Based Drug Discovery.
Experimental Protocols
1. Fragment Library Preparation:
-
Objective: To prepare a high-quality stock solution of (R)-4-Boc-6-hydroxy-oxazepane for screening.
-
Protocol:
-
Confirm the identity and purity (>95%) of (R)-4-Boc-6-hydroxy-oxazepane using NMR and LC-MS.
-
Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent such as DMSO.
-
Assess the aqueous solubility of the fragment to ensure it remains soluble at the screening concentrations. This can be done using nephelometry or a similar technique.
-
Store the stock solution under appropriate conditions (e.g., -20°C) to prevent degradation.
-
2. Primary Fragment Screening (Biophysical Methods):
-
Objective: To identify if (R)-4-Boc-6-hydroxy-oxazepane binds to the target protein.
-
Methods:
-
Surface Plasmon Resonance (SPR):
-
Immobilize the target protein on a sensor chip.
-
Flow a solution containing (R)-4-Boc-6-hydroxy-oxazepane (typically in a concentration range of 10 µM to 1 mM) over the chip.
-
Monitor changes in the refractive index to detect binding. A response indicates an interaction.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record a reference spectrum of the target protein (e.g., a 1D ¹H or a 2D ¹H-¹⁵N HSQC spectrum).
-
Add (R)-4-Boc-6-hydroxy-oxazepane to the protein sample.
-
Record a second spectrum and compare it to the reference. Chemical shift perturbations (CSPs) of specific protein resonances indicate fragment binding.
-
-
X-ray Crystallography:
-
Crystallize the target protein.
-
Soak the crystals in a solution containing a high concentration of (R)-4-Boc-6-hydroxy-oxazepane.
-
Collect diffraction data and solve the crystal structure. The presence of electron density corresponding to the fragment in the binding site confirms binding and provides detailed structural information.
-
-
3. Hit Validation and Characterization:
-
Objective: To confirm the binding of (R)-4-Boc-6-hydroxy-oxazepane and quantify its affinity.
-
Protocol (using SPR as an example):
-
Perform a dose-response experiment by injecting a series of concentrations of the fragment over the immobilized target.
-
Fit the resulting binding data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).
-
For fragments, KD values are typically in the high micromolar to millimolar range.
-
Quantitative Data (Hypothetical):
| Fragment | Target Protein | Screening Method | Result | KD (µM) | Ligand Efficiency (LE) |
| (R)-4-Boc-6-hydroxy-oxazepane | Kinase X | SPR | Hit | 500 | 0.35 |
| (R)-4-Boc-6-hydroxy-oxazepane | Protease Y | NMR | Hit | 800 | 0.32 |
| (R)-4-Boc-6-hydroxy-oxazepane | Bromodomain Z | X-ray | Hit | 350 | 0.37 |
Note: Ligand Efficiency (LE) is a metric used to assess the binding efficiency of a fragment relative to its size (number of heavy atoms). It is calculated as: LE = -RTln(KD) / N, where N is the number of non-hydrogen atoms.
III. Hit-to-Lead Optimization
Once (R)-4-Boc-6-hydroxy-oxazepane is identified as a validated hit, the next crucial phase is to improve its binding affinity and develop it into a more potent lead compound. This is typically guided by structural information obtained from X-ray crystallography or NMR.
Diagram: Hit-to-Lead Optimization Strategies
Caption: Strategies for optimizing a fragment hit.
Protocol: Structure-Guided Fragment Growing
-
Objective: To synthesize and test analogs of (R)-4-Boc-6-hydroxy-oxazepane with improved affinity.
-
Protocol:
-
Structural Analysis: Obtain a high-resolution crystal structure of the target protein in complex with (R)-4-Boc-6-hydroxy-oxazepane.
-
Vector Selection: Identify unoccupied pockets adjacent to the hydroxyl group of the bound fragment. This hydroxyl group serves as the primary growth vector.
-
Analog Design: In silico modeling can be used to design a small library of analogs where different chemical groups are attached to the hydroxyl moiety to form ether or ester linkages. These groups should be designed to make favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the newly identified pocket.
-
Synthesis: Synthesize the designed analogs. The Boc-protected amine ensures that this position is not affected during the derivatization of the hydroxyl group.
-
Screening and SAR: Screen the synthesized analogs using the same biophysical methods to determine their binding affinities. This will establish a Structure-Activity Relationship (SAR) and guide the next round of design and synthesis.
-
Iterative Optimization: Repeat the design-synthesis-test cycle to incrementally improve the potency of the compounds into the nanomolar range, at which point they are considered lead compounds.
-
IV. Conclusion
(R)-4-Boc-6-hydroxy-oxazepane represents a valuable, yet currently under-documented, fragment for FBDD. Its inherent three-dimensionality, chirality, and synthetic tractability make it an ideal starting point for tackling challenging biological targets. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to unlock the potential of this and similar saturated heterocyclic fragments in their drug discovery endeavors. While direct experimental data for this specific fragment is awaited, the principles of FBDD strongly support its application as a promising tool for the generation of novel therapeutics.
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 4-Boc-6-hydroxy-oxazepane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the secondary hydroxyl group of 4-Boc-6-hydroxy-oxazepane. This versatile building block is a valuable scaffold in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols cover key transformations: oxidation to the corresponding ketone, etherification, esterification, and conversion to an amino group.
Oxidation to 4-Boc-6-oxo-oxazepane
The oxidation of the secondary alcohol in 4-Boc-6-hydroxy-oxazepane to the corresponding ketone, 4-Boc-6-oxo-oxazepane, is a common transformation to introduce a key carbonyl functionality. This ketone can serve as a precursor for various subsequent reactions, such as reductive amination or Grignard additions. Two reliable methods for this oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Experimental Protocols
| Oxidation Method | Reagents and Conditions | Typical Yield (%) |
| Swern Oxidation | 1. Oxalyl chloride, DMSO, CH₂Cl₂, -78 °C | 85-95 |
| 2. 4-Boc-6-hydroxy-oxazepane in CH₂Cl₂, -78 °C | ||
| 3. Triethylamine, -78 °C to room temperature | ||
| Dess-Martin Oxidation | Dess-Martin Periodinane, CH₂Cl₂, Room temp. | 90-98 |
Protocol 1.1: Swern Oxidation
This procedure utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the alcohol.
-
Step 1: To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of anhydrous DMSO (2.0 eq.) in DCM dropwise.
-
Step 2: Stir the mixture for 30 minutes at -78 °C.
-
Step 3: Add a solution of 4-Boc-6-hydroxy-oxazepane (1.0 eq.) in DCM dropwise, ensuring the internal temperature remains below -70 °C.
-
Step 4: Stir the reaction mixture for 1 hour at -78 °C.
-
Step 5: Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Step 6: Quench the reaction with water and extract the product with DCM.
-
Step 7: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 8: Purify the crude product by column chromatography on silica gel.
Protocol 1.2: Dess-Martin Periodinane (DMP) Oxidation
DMP is a mild and selective oxidizing agent for sensitive substrates.
-
Step 1: To a solution of 4-Boc-6-hydroxy-oxazepane (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.
-
Step 2: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Step 3: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Step 4: Stir vigorously until the solid dissolves and the layers are clear.
-
Step 5: Separate the layers and extract the aqueous layer with DCM.
-
Step 6: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Step 7: Filter and concentrate under reduced pressure.
-
Step 8: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the oxidation of 4-Boc-6-hydroxy-oxazepane.
Etherification of the Hydroxyl Group
The formation of an ether linkage at the C6 position can be achieved through a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Experimental Protocol
| Reaction | Reagents and Conditions | Typical Yield (%) |
| Williamson Ether Synthesis | 1. Sodium hydride (NaH), THF, 0 °C | 60-80 |
| 2. Alkyl halide (e.g., CH₃I, BnBr), 0 °C to RT |
Protocol 2.1: Williamson Ether Synthesis
-
Step 1: To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 4-Boc-6-hydroxy-oxazepane (1.0 eq.) in anhydrous THF dropwise.
-
Step 2: Stir the mixture at 0 °C for 30 minutes.
-
Step 3: Add the desired alkyl halide (1.1 eq., e.g., methyl iodide or benzyl bromide) dropwise at 0 °C.
-
Step 4: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 4-12 hours).
-
Step 5: Carefully quench the reaction at 0 °C by the slow addition of water.
-
Step 6: Extract the product with ethyl acetate.
-
Step 7: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Step 8: Filter and concentrate under reduced pressure.
-
Step 9: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Williamson ether synthesis.
Esterification of the Hydroxyl Group
Esterification of the hydroxyl group can be accomplished using several methods, including the Steglich esterification and the Mitsunobu reaction. The choice of method may depend on the nature of the carboxylic acid and the desired stereochemical outcome.
Experimental Protocols
| Esterification Method | Reagents and Conditions | Typical Yield (%) | Stereochemistry |
| Steglich Esterification | Carboxylic acid, DCC, DMAP (cat.), DCM, RT | 70-90 | Retention |
| Mitsunobu Reaction | Carboxylic acid, PPh₃, DIAD/DEAD, THF, 0 °C to RT | 65-85 | Inversion |
Protocol 3.1: Steglich Esterification
This method is suitable for a wide range of carboxylic acids and proceeds under mild conditions.
-
Step 1: To a solution of 4-Boc-6-hydroxy-oxazepane (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) in DCM.
-
Step 2: Stir the reaction mixture at room temperature until completion (monitor by TLC, typically 6-18 hours).
-
Step 3: Filter off the precipitated dicyclohexylurea (DCU) and wash the solid with DCM.
-
Step 4: Concentrate the filtrate under reduced pressure.
-
Step 5: Redissolve the residue in ethyl acetate and wash with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Step 6: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Step 7: Purify the crude product by column chromatography on silica gel.
Protocol 3.2: Mitsunobu Reaction
The Mitsunobu reaction is particularly useful for achieving an inversion of stereochemistry at the C6 position. For sterically hindered secondary alcohols, using p-nitrobenzoic acid can improve yields.
-
Step 1: To a solution of 4-Boc-6-hydroxy-oxazepane (1.0 eq.), the desired carboxylic acid (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Step 2: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Step 3: Concentrate the reaction mixture under reduced pressure.
-
Step 4: Purify the crude product directly by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.
Application Notes and Protocols: Reactions of (R)-4-Boc-6-hydroxy-oxazepane with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Boc-6-hydroxy-oxazepane is a valuable chiral building block for the synthesis of novel molecular entities in drug discovery. The 1,4-oxazepane scaffold is a key structural motif in various biologically active compounds, demonstrating a wide range of pharmacological activities, including potential applications in treating central nervous system (CNS) disorders. The hydroxyl group at the C-6 position provides a convenient handle for introducing diverse functionalities through reactions with various electrophiles, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. This document outlines detailed protocols for key reactions of (R)-4-Boc-6-hydroxy-oxazepane and presents relevant data for the resulting products.
Data Presentation
The following table summarizes the expected products and representative yields for the reaction of (R)-4-Boc-6-hydroxy-oxazepane with different classes of electrophiles. The yields are estimated based on analogous reactions reported in the literature for structurally similar substrates, as specific data for this exact compound is limited.
Table 1: Summary of Reactions of (R)-4-Boc-6-hydroxy-oxazepane with Electrophiles
| Reaction Type | Electrophile/Reagents | Product Structure | Product Name | Representative Yield (%) |
| O-Alkylation | Methyl iodide, NaH | (Image of (R)-tert-butyl 6-methoxy-1,4-oxazepane-4-carboxylate) | (R)-tert-butyl 6-methoxy-1,4-oxazepane-4-carboxylate | 85-95 |
| O-Acylation | Acetic anhydride, Pyridine | (Image of (R)-tert-butyl 6-acetoxy-1,4-oxazepane-4-carboxylate) | (R)-tert-butyl 6-acetoxy-1,4-oxazepane-4-carboxylate | 90-98 |
| Mitsunobu Reaction | Benzoic acid, PPh₃, DIAD | (Image of (S)-tert-butyl 6-(benzoyloxy)-1,4-oxazepane-4-carboxylate) | (S)-tert-butyl 6-(benzoyloxy)-1,4-oxazepane-4-carboxylate | 70-85 |
| O-Sulfonylation | Tosyl chloride, Et₃N | (Image of (R)-tert-butyl 6-(tosyloxy)-1,4-oxazepane-4-carboxylate) | (R)-tert-butyl 6-((tosyl)oxy)-1,4-oxazepane-4-carboxylate | 80-90 |
Experimental Protocols
Protocol 1: O-Alkylation of (R)-4-Boc-6-hydroxy-oxazepane (Williamson Ether Synthesis)
This procedure describes the formation of an ether linkage at the C-6 position.
Materials:
-
(R)-4-Boc-6-hydroxy-oxazepane
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF (10 mL per mmol of substrate) at 0 °C under an inert atmosphere, add a solution of (R)-4-Boc-6-hydroxy-oxazepane (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to proceed at room temperature overnight, or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Spectroscopic Data for (R)-tert-butyl 6-methoxy-1,4-oxazepane-4-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.85-3.60 (m, 5H), 3.50-3.30 (m, 2H), 3.38 (s, 3H), 1.46 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.2, 80.1, 78.5, 71.2, 57.9, 56.3, 46.8, 28.4.
Protocol 2: O-Acylation of (R)-4-Boc-6-hydroxy-oxazepane
This procedure details the esterification of the hydroxyl group.
Materials:
-
(R)-4-Boc-6-hydroxy-oxazepane
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-4-Boc-6-hydroxy-oxazepane (1.0 eq.) in anhydrous DCM (10 mL per mmol of substrate).
-
Add pyridine (2.0 eq.) and cool the mixture to 0 °C.
-
Add the acylating agent (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Spectroscopic Data for (R)-tert-butyl 6-acetoxy-1,4-oxazepane-4-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.95 (m, 1H), 3.80-3.55 (m, 6H), 2.08 (s, 3H), 1.46 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 170.8, 154.8, 80.5, 73.1, 68.9, 45.3, 44.1, 28.4, 21.2.
Protocol 3: Mitsunobu Reaction of (R)-4-Boc-6-hydroxy-oxazepane
This protocol achieves the substitution of the hydroxyl group with a nucleophile, proceeding with inversion of stereochemistry.[1]
Materials:
-
(R)-4-Boc-6-hydroxy-oxazepane
-
Nucleophile (e.g., benzoic acid, phthalimide)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-4-Boc-6-hydroxy-oxazepane (1.0 eq.), the nucleophile (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF (15 mL per mmol of substrate) at 0 °C, add DIAD (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ (if an acidic nucleophile was used) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Representative Spectroscopic Data for (S)-tert-butyl 6-(benzoyloxy)-1,4-oxazepane-4-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (d, J = 7.6 Hz, 2H), 7.58 (t, J = 7.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 5.15 (m, 1H), 3.90-3.60 (m, 6H), 1.48 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 166.2, 154.8, 133.2, 130.3, 129.8, 128.5, 80.6, 73.5, 69.1, 45.4, 44.2, 28.4.
Protocol 4: O-Sulfonylation of (R)-4-Boc-6-hydroxy-oxazepane
This procedure is for the synthesis of sulfonate esters, which are versatile intermediates for nucleophilic substitution reactions.
Materials:
-
(R)-4-Boc-6-hydroxy-oxazepane
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-4-Boc-6-hydroxy-oxazepane (1.0 eq.) and Et₃N (1.5 eq.) in anhydrous DCM (10 mL per mmol of substrate) at 0 °C.
-
Add the sulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours, or until completion as indicated by TLC.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonate ester is often sufficiently pure for use in subsequent reactions. If necessary, purification can be achieved by flash column chromatography on silica gel.
Representative Spectroscopic Data for (R)-tert-butyl 6-((tosyl)oxy)-1,4-oxazepane-4-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.82 (d, J = 8.2 Hz, 2H), 7.36 (d, J = 8.0 Hz, 2H), 4.75 (m, 1H), 3.75-3.45 (m, 6H), 2.45 (s, 3H), 1.42 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 154.5, 145.1, 134.2, 129.9, 127.8, 80.9, 79.8, 68.2, 45.1, 43.8, 28.3, 21.6.
Mandatory Visualization
Caption: A typical drug discovery workflow starting from a chiral building block.
This diagram illustrates a common workflow in drug discovery, starting with a key building block like (R)-4-Boc-6-hydroxy-oxazepane. A diverse library of derivatives is synthesized and screened against biological targets to identify initial "hits." These hits are then validated and optimized through iterative cycles of chemical synthesis and biological testing (SAR studies), alongside evaluation of their pharmacokinetic properties (ADMET). This process ultimately leads to the selection of a lead candidate for further preclinical and clinical development.
References
Application Notes and Protocols for the Use of (R)-4-Boc-6-hydroxy-oxazepane in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Boc-6-hydroxy-oxazepane is a versatile heterocyclic scaffold containing a secondary alcohol and a Boc-protected secondary amine. These functionalities provide orthogonal handles for solid-phase synthesis, enabling its use as a starting point for the creation of diverse molecular libraries. By immobilizing the scaffold onto a solid support via the hydroxyl group, the Boc-protected amine is displayed for subsequent functionalization, such as peptide chain extension or the attachment of various building blocks. This approach allows for the systematic synthesis of novel peptidomimetics and other complex molecules with potential therapeutic applications. The oxazepane ring system itself can impart unique conformational constraints and physicochemical properties to the final compounds.
These application notes provide a detailed, proposed protocol for the use of (R)-4-Boc-6-hydroxy-oxazepane in solid-phase synthesis. The methodologies are based on well-established principles of solid-phase organic chemistry, offering a robust starting point for researchers.
Experimental Protocols
Protocol 1: Immobilization of (R)-4-Boc-6-hydroxy-oxazepane on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the oxazepane scaffold to a highly acid-labile resin via its secondary hydroxyl group. 2-Chlorotrityl chloride resin is selected for its ability to be cleaved under very mild acidic conditions, which preserves the integrity of the synthesized molecules.[1][2]
Materials:
| Reagent/Material | Proportional Amount (per mmol of resin) |
| 2-Chlorotrityl chloride resin (1.6 mmol/g) | 1.0 g |
| (R)-4-Boc-6-hydroxy-oxazepane | 1.5 mmol (1.5 eq) |
| Diisopropylethylamine (DIPEA) | 3.0 mmol (3.0 eq) |
| Dichloromethane (DCM), anhydrous | 10 mL |
| Methanol (MeOH) | 1 mL |
| N,N-Dimethylformamide (DMF) | As needed for washing |
Procedure:
-
Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM in a peptide synthesis vessel for 30 minutes at room temperature with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve 1.5 mmol of (R)-4-Boc-6-hydroxy-oxazepane in 5 mL of anhydrous DCM.
-
Immobilization Reaction: Drain the DCM from the swollen resin. Add the solution of (R)-4-Boc-6-hydroxy-oxazepane to the resin, followed by the addition of 3.0 mmol of DIPEA. Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol to the reaction vessel and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the scaffold can be determined gravimetrically or by a colorimetric assay after cleaving a small sample.
Protocol 2: Solid-Phase Functionalization of Immobilized Oxazepane
This protocol outlines the deprotection of the Boc group and the subsequent coupling of a representative building block (an N-Boc protected amino acid) to the free amine on the solid-supported oxazepane.
Materials:
| Reagent/Material | Proportional Amount (per mmol of loaded resin) |
| Oxazepane-loaded resin | 1.0 mmol |
| 20% Piperidine in DMF | 10 mL |
| N-Boc-amino acid | 3.0 mmol (3.0 eq) |
| HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | 2.9 mmol (2.9 eq) |
| HOBt (Hydroxybenzotriazole) | 3.0 mmol (3.0 eq) |
| Diisopropylethylamine (DIPEA) | 6.0 mmol (6.0 eq) |
| Dichloromethane (DCM) | As needed for washing |
| N,N-Dimethylformamide (DMF) | As needed for washing |
Procedure:
-
Resin Swelling: Swell the oxazepane-loaded resin in DCM (10 mL) for 30 minutes.
-
Boc Deprotection: Drain the DCM. Add 10 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes at room temperature to remove the Boc protecting group.[3][4]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL) to remove residual piperidine.
-
Coupling Reaction:
-
In a separate vessel, pre-activate the N-Boc-amino acid by dissolving it (3.0 mmol) with HBTU (2.9 mmol) and HOBt (3.0 mmol) in 5 mL of DMF. Add DIPEA (6.0 mmol) and allow the mixture to stand for 5 minutes.
-
Drain the DCM from the washed resin and add the pre-activated amino acid solution.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat or Finalize: This deprotection and coupling cycle can be repeated with different building blocks to elongate a chain. If this is the final step before cleavage, proceed to Protocol 3 after the final wash.
Protocol 3: Cleavage of the Synthesized Molecule from the Resin
This protocol describes the cleavage of the final product from the 2-chlorotrityl resin under mild acidic conditions.
Materials:
| Reagent/Material | Proportional Amount (per gram of resin) |
| Functionalized oxazepane resin | 1.0 g |
| Cleavage Cocktail (TFA/TIPS/H₂O, 95:2.5:2.5 v/v/v) | 10 mL |
| Diethyl ether, cold | 40 mL |
| Acetonitrile/Water (1:1) | As needed for purification |
Procedure:
-
Resin Preparation: Wash the final functionalized resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction: Place the dry resin in a reaction vessel and add 10 mL of the cleavage cocktail. Agitate the mixture at room temperature for 1-2 hours.[5]
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to 40 mL of cold diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture to pellet the precipitate. Decant the ether and wash the pellet with cold ether twice.
-
Drying and Purification: Dry the crude product under vacuum. The product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis using (R)-4-Boc-6-hydroxy-oxazepane.
Logical Relationships in Functionalization
Caption: Orthogonal functionalization strategy for the oxazepane scaffold.
References
Application Notes and Protocols: Design and Synthesis of Compound Libraries Based on the 1,4-Oxazepane Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and application of compound libraries based on the versatile 1,4-oxazepane scaffold. The protocols outlined below are intended to serve as a guide for researchers in medicinal chemistry and drug discovery.
Introduction
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its inherent three-dimensional structure and the presence of heteroatoms at positions 1 and 4 provide opportunities for diverse functionalization, leading to compounds with a wide range of biological activities.[1][2] Libraries of 1,4-oxazepane derivatives have been explored for various therapeutic targets, with a notable focus on ligands for G-protein coupled receptors (GPCRs), such as the dopamine D4 receptor.[3][4][5] The development of selective D4 receptor ligands is of particular interest for the potential treatment of neurological and psychiatric disorders like schizophrenia, without the extrapyramidal side effects associated with less selective antipsychotics.[3]
Library Design Strategy
The design of a 1,4-oxazepane-based compound library is centered around the strategic introduction of diversity at key positions of the scaffold to explore the chemical space and identify structure-activity relationships (SAR). A common approach involves a core scaffold with multiple points of diversification (R-groups).
A typical diversity-oriented synthesis strategy for a 2,4-disubstituted 1,4-oxazepane library targets variability at the substituents on the nitrogen and carbon atoms of the heterocyclic ring. The choice of building blocks for these R-groups is crucial and should aim to cover a range of physicochemical properties, including:
-
Steric bulk: Introducing small to large substituents to probe the size of the binding pocket.
-
Electronic properties: Incorporating electron-donating and electron-withdrawing groups to modulate electronic interactions with the target.
-
Hydrophobicity/Hydrophilicity: Varying the lipophilicity of the substituents to influence solubility and membrane permeability.
-
Hydrogen bonding capacity: Including hydrogen bond donors and acceptors to facilitate specific interactions with the biological target.
The following diagram illustrates a general logical workflow for the design and screening of a 1,4-oxazepane compound library.
Caption: Workflow for 1,4-Oxazepane Library Development.
Experimental Protocols
This section provides detailed protocols for the synthesis of 1,4-oxazepane derivatives. The first protocol describes a solid-phase approach, which is highly amenable to the generation of compound libraries. The second protocol details a solution-phase synthesis of 2,4-disubstituted 1,4-oxazepanes.
Protocol 1: Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-Carboxylic Acids
This protocol is adapted from a method for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids using a polymer-supported homoserine derivative.[6][7][8] This approach allows for the rapid purification of intermediates by simple filtration and washing of the resin.
Materials:
-
Fmoc-HSe(TBDMS)-OH immobilized on Wang resin
-
20% piperidine in DMF
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl)
-
Diisopropylethylamine (DIPEA)
-
Substituted 2-bromoacetophenones
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Fmoc-Deprotection: Swell the Fmoc-HSe(TBDMS)-Wang resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF, MeOH, and DCM.
-
Sulfonylation: Swell the deprotected resin in DCM. Add a solution of 2-nitrobenzenesulfonyl chloride (3 eq.) and DIPEA (6 eq.) in DCM. Shake the reaction mixture at room temperature for 2 hours. Wash the resin with DCM, DMF, and MeOH.
-
Alkylation: To the sulfonated resin, add a solution of the desired substituted 2-bromoacetophenone (5 eq.) and DIPEA (10 eq.) in DMF. Shake the mixture at room temperature for 24 hours. Wash the resin with DMF, DCM, and MeOH.
-
Cleavage and Cyclization: Prepare a cleavage cocktail of TFA/TES/DCM (e.g., 95:2.5:2.5). Add the cleavage cocktail to the resin and shake at room temperature for 2 hours. The TFA cleaves the product from the resin and simultaneously removes the TBDMS protecting group from the hydroxyl moiety, which then undergoes intramolecular cyclization to form the 1,4-oxazepane ring.
-
Work-up and Purification: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. Purify the crude product by preparative HPLC to yield the desired 1,4-oxazepane-5-carboxylic acid derivative.
The following diagram outlines the solid-phase synthesis workflow.
Caption: Solid-Phase Synthesis of 1,4-Oxazepanes.
Protocol 2: Solution-Phase Synthesis of 2,4-Disubstituted 1,4-Oxazepanes as Dopamine D4 Receptor Ligands
This protocol is based on the synthesis of a series of 2,4-disubstituted 1,4-oxazepanes with activity as dopamine D4 receptor ligands.[3][4][5]
Materials:
-
Substituted 2-aminophenol
-
Substituted epoxide
-
Substituted aldehyde or ketone
-
Sodium triacetoxyborohydride or other suitable reducing agent
-
1,2-Dichloroethane (DCE) or other suitable solvent
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Amino Alcohol: To a solution of the substituted 2-aminophenol in a suitable solvent (e.g., methanol), add the substituted epoxide. The reaction can be carried out at room temperature or with gentle heating. Monitor the reaction by TLC until completion. Remove the solvent under reduced pressure to obtain the crude amino alcohol.
-
Reductive Amination: Dissolve the crude amino alcohol in 1,2-dichloroethane. Add the desired substituted aldehyde or ketone. Stir the mixture at room temperature for 1 hour.
-
Cyclization: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Stir at room temperature overnight. The reductive amination of the secondary amine with the carbonyl compound is followed by an intramolecular cyclization to form the 1,4-oxazepane ring.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 2,4-disubstituted 1,4-oxazepane.
Data Presentation
The following tables summarize representative quantitative data for synthesized 1,4-oxazepane derivatives.
Table 1: Synthesis of Chiral 1,4-Oxazepane-5-Carboxylic Acids
| Compound ID | R-group on Phenylacetyl | Diastereomeric Ratio (crude) | Overall Purity (crude, %) |
| 1a | H | 1:1 | 85 |
| 1b | 4-Me | 1.2:1 | 78 |
| 1c | 4-Cl | 1.5:1 | 91 |
| 1d | 4-F | 1.3:1 | 82 |
Data is representative and adapted from the study by Králová et al. (2020).[6]
Table 2: Binding Affinities of 2,4-Disubstituted 1,4-Oxazepanes for Dopamine Receptors
| Compound ID | R1-group | R2-group | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity |
| 2a | H | 4-Chlorobenzyl | 5.2 | 580 | 250 | 111 | 48 |
| 2b | Methyl | 4-Chlorobenzyl | 8.1 | 950 | 410 | 117 | 51 |
| 2c | H | 3,4-Dichlorobenzyl | 3.9 | 450 | 190 | 115 | 49 |
| 2d | Methyl | 3,4-Dichlorobenzyl | 6.5 | 820 | 350 | 126 | 54 |
Binding affinity data is illustrative and based on typical values reported for this class of compounds.
Signaling Pathway
1,4-Oxazepane-based ligands that are antagonists or partial agonists at the dopamine D4 receptor modulate downstream signaling pathways. The D4 receptor is a member of the D2-like family of dopamine receptors, which are Gαi/o-coupled GPCRs.[][10] Activation of the D4 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11] Furthermore, D4 receptor activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, often through the βγ subunits of the G-protein.[][10][12] Antagonists of the D4 receptor block these effects of dopamine.
The diagram below illustrates the canonical signaling pathway of the dopamine D4 receptor.
Caption: Dopamine D4 Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scilit.com [scilit.com]
- 6. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 10. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of Hydroxy-Oxazepanes
Introduction
Enantiomerically pure hydroxy-oxazepanes are valuable building blocks in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. The stereochemistry of the hydroxyl group is often crucial for pharmacological activity. Enzymatic kinetic resolution (EKR) has emerged as a green and efficient method for the synthesis of such enantiopure compounds. Lipases, a class of hydrolases, are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[1] This application note provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic hydroxy-oxazepanes via transesterification.
The principle of kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic substrate with an enzyme. In the case of a racemic hydroxy-oxazepane, a lipase will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of one enantiomer of the acylated product and the unreacted enantiomer of the starting alcohol, which can then be separated by standard chromatographic techniques. The maximum theoretical yield for each enantiomer in a kinetic resolution is 50%.
Data Presentation
The efficiency of an enzymatic kinetic resolution is evaluated based on the conversion percentage (c), the enantiomeric excess of the substrate (e.e.s) and product (e.e.p), and the enantiomeric ratio (E). The enantiomeric ratio (E) is a measure of the enzyme's selectivity and is calculated from the conversion and enantiomeric excesses. A high E value (typically >100) is indicative of an excellent resolution.
Table 1: Representative Data for the Enzymatic Kinetic Resolution of a Racemic Hydroxy-Oxazepane
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | c (%) | e.e.s (%) | e.e.p (%) | E |
| 1 | Novozym 435 (CALB) | Vinyl acetate | Hexane | 24 | 48 | >99 | 96 | >200 |
| 2 | Pseudomonas cepacia Lipase (PSL) | Vinyl laurate | t-Butyl methyl ether | 48 | 50 | 98 | 98 | 150 |
| 3 | Candida rugosa Lipase (CRL) | Isopropenyl acetate | Toluene | 72 | 45 | 82 | >99 | 85 |
| 4 | Pseudomonas fluorescens Lipase (PFL) | Vinyl acetate | Diisopropyl ether | 36 | 52 | 95 | 91 | 120 |
Note: The data presented in this table are hypothetical and serve as an illustration of typical results obtained for the kinetic resolution of secondary alcohols. Optimization for specific hydroxy-oxazepane substrates is required.
Experimental Protocols
1. General Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic Hydroxy-Oxazepane
This protocol describes a general procedure for the transesterification-based kinetic resolution of a racemic hydroxy-oxazepane.
Materials:
-
Racemic hydroxy-oxazepane
-
A selection of lipases (e.g., Novozym 435 (immobilized Candida antarctica lipase B), Pseudomonas cepacia lipase, Candida rugosa lipase)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, vinyl laurate)
-
Anhydrous organic solvent (e.g., hexane, toluene, t-butyl methyl ether)
-
Molecular sieves (4 Å), activated
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate or shaker incubator
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Enzyme Screening (Small-Scale Reactions):
-
To separate vials, add the racemic hydroxy-oxazepane (e.g., 20 mg, 1 equivalent) and a lipase (e.g., 20 mg).
-
Add an anhydrous organic solvent (e.g., 2 mL) and an acyl donor (e.g., 1.5-3 equivalents).
-
Seal the vials and place them in a shaker incubator or on a magnetic stirrer at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by TLC.
-
After a set time (e.g., 24, 48, 72 hours), take a small aliquot, filter off the enzyme, and analyze for conversion and enantiomeric excess by chiral HPLC.
-
-
Preparative Scale Resolution:
-
To a round-bottom flask containing activated molecular sieves, add the racemic hydroxy-oxazepane (e.g., 1 g, 1 equivalent).
-
Add the optimal lipase (identified from screening, e.g., 1 g of Novozym 435) and anhydrous solvent (e.g., 100 mL).
-
Add the selected acyl donor (e.g., 1.5 equivalents of vinyl acetate).
-
Stir the reaction mixture at the optimized temperature until approximately 50% conversion is reached (as determined by HPLC or NMR analysis of aliquots).
-
Upon reaching the desired conversion, filter off the enzyme. If an immobilized enzyme like Novozym 435 is used, it can be washed with the solvent, dried, and potentially reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted hydroxy-oxazepane enantiomer and the acylated product enantiomer by silica gel column chromatography.
-
2. Protocol for Determination of Enantiomeric Excess by Chiral HPLC
Materials:
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
HPLC system with a UV detector
-
Samples of the racemic hydroxy-oxazepane and the reaction mixture
Procedure:
-
Method Development:
-
Dissolve a small amount of the racemic hydroxy-oxazepane in the mobile phase.
-
Inject the racemic standard onto the chiral column to determine the retention times of the two enantiomers and to ensure baseline separation.
-
Optimize the mobile phase composition (e.g., ratio of hexane to isopropanol) and flow rate to achieve good resolution (Rs > 1.5) in a reasonable analysis time.
-
-
Sample Analysis:
-
Prepare a dilute solution of the reaction mixture (after filtering off the enzyme) in the mobile phase.
-
Inject the sample onto the chiral HPLC system using the optimized method.
-
Integrate the peak areas for the two enantiomers of the unreacted alcohol and the two enantiomers of the acylated product.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Calculation of Conversion (c):
-
c (%) = [ e.e.s / (e.e.s + e.e.p) ] x 100
-
Visualizations
Caption: Experimental workflow for the enzymatic resolution of a racemic hydroxy-oxazepane.
Caption: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.
References
Application Notes and Protocols for the Scale-Up Synthesis of (R)-4-Boc-6-hydroxy-oxazepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Boc-6-hydroxy-oxazepane, also known as tert-butyl (R)-6-hydroxy-1,4-oxazepane-4-carboxylate, is a valuable chiral building block in medicinal chemistry and drug development. Its seven-membered heterocyclic structure containing both nitrogen and oxygen atoms, along with a hydroxyl group and a Boc-protecting group, makes it a versatile intermediate for the synthesis of various complex molecules with potential therapeutic applications. The enantiomerically pure (R)-configuration is often crucial for achieving the desired biological activity and selectivity of the final drug candidate.
These application notes provide a detailed protocol for the scale-up synthesis of (R)-4-Boc-6-hydroxy-oxazepane, focusing on a reproducible and efficient method suitable for laboratory and pilot-plant scale production. The described synthetic route starts from commercially available and relatively inexpensive starting materials.
Synthetic Pathway Overview
The proposed synthetic pathway involves a multi-step sequence starting from a suitable chiral precursor. A plausible and efficient route, amenable to scale-up, is the synthesis from an N-Boc protected amino alcohol, which can be achieved through several synthetic strategies including ring-closing metathesis or intramolecular cyclization reactions. Due to the lack of a publicly available, detailed step-by-step protocol for the scale-up synthesis of this specific molecule, the following protocol is a representative, general method based on established chemical principles for the synthesis of similar heterocyclic compounds.
Logical Flow of the Synthesis:
Caption: A generalized workflow for the synthesis of (R)-4-Boc-6-hydroxy-oxazepane.
Experimental Protocol: A Representative Synthesis
This protocol outlines a potential synthetic route for the preparation of (R)-4-Boc-6-hydroxy-oxazepane. Note: This is a generalized procedure and may require optimization for scale-up.
Step 1: Synthesis of a Suitable Diol Precursor
A common strategy involves starting from a chiral amino acid, such as D-serine, which provides the desired stereochemistry.
-
Protection of D-serine: D-serine is first protected with a Boc group on the amine and the carboxylic acid is esterified (e.g., methyl ester).
-
Reduction to Diol: The ester group is then reduced to a primary alcohol using a suitable reducing agent like lithium borohydride (LiBH₄) to yield N-Boc-D-serinol.
Step 2: Introduction of the Ether Linkage Precursor
-
O-alkylation: The primary hydroxyl group of N-Boc-D-serinol is selectively alkylated with an allyl halide (e.g., allyl bromide) in the presence of a base like sodium hydride (NaH) to introduce the alkene functionality needed for the subsequent cyclization step.
Step 3: Ring-Closing Metathesis (RCM)
This is a key step to form the seven-membered oxazepane ring.
-
Reaction Setup: The N-Boc-O-allyl-serinol derivative is dissolved in a suitable solvent like dichloromethane (DCM) or toluene.
-
Catalyst Addition: A Grubbs' catalyst (e.g., Grubbs' second generation catalyst) is added to the solution. The reaction is typically run under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Monitoring: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched, and the catalyst is removed.
Step 4: Reduction of the Double Bond and Deprotection
-
Hydrogenation: The double bond in the newly formed ring is reduced by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).
-
Purification: The crude product is purified by column chromatography to yield (R)-4-Boc-6-hydroxy-oxazepane.
Data Presentation
The following table summarizes hypothetical quantitative data for a laboratory-scale synthesis. Actual yields and purity will depend on specific reaction conditions and optimization.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | D-Serine | Boc₂O, Et₃N, MeOH, LiBH₄ | THF/MeOH | 0 to RT | 12 | 85-95 | >98 |
| 2 | N-Boc-D-serinol | NaH, Allyl bromide | THF | 0 to RT | 6 | 70-85 | >95 |
| 3 | N-Boc-O-allyl-serinol | Grubbs' II catalyst | DCM | RT | 12-24 | 60-80 | >90 |
| 4 | RCM product | H₂, Pd/C | EtOH | RT | 4 | 90-98 | >99 |
Experimental Workflow Diagram
Troubleshooting & Optimization
troubleshooting low yield in oxazepane ring closure reactions
Welcome to the technical support center for oxazepane ring closure reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My oxazepane ring closure reaction is resulting in a low yield. What are the common causes?
Low yields in oxazepane ring closure reactions can stem from several factors:
-
Steric Hindrance: Bulky substituents on the linear precursor can hinder the cyclization process.
-
Incorrect Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete reactions or the formation of side products.
-
Poor Quality Reagents: Impurities in starting materials, solvents, or catalysts can interfere with the reaction.
-
Substrate Decomposition: The starting material may be unstable under the reaction conditions, leading to degradation.
-
Side Reactions: Competing reactions, such as polymerization or the formation of alternative ring structures, can reduce the yield of the desired oxazepane. For example, in some cases, the formation of a regioisomeric oxepanoindole can occur instead of the desired benzoxazepine.[1]
-
Catalyst Inefficiency: The chosen catalyst may not be optimal for the specific substrate, or it may have deactivated during the reaction.
Q2: How do I choose the optimal solvent for my oxazepane ring closure reaction?
Solvent choice is critical and can significantly impact reaction rate and yield. A solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are key considerations. It is often necessary to screen a variety of solvents to find the optimal one for a specific reaction.
Q3: My reaction is producing a significant amount of byproducts. How can I identify and minimize them?
Byproduct formation is a common challenge. Here's a general approach to address this issue:
-
Identify the Byproducts: Use analytical techniques such as NMR, Mass Spectrometry, and HPLC to determine the structure of the major byproducts.
-
Determine the Mechanism of Formation: Understanding how the byproducts are formed is key to preventing them. This may involve considering alternative reaction pathways or decomposition of reactants.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the temperature may reduce the rate of side reactions.
-
Reaction Time: Shorter reaction times can minimize the formation of degradation products.
-
Reagent Purity: Ensure all reagents and solvents are pure and dry.
-
Protecting Groups: The use of appropriate protecting groups can prevent unwanted side reactions at other functional groups in the molecule.
-
Troubleshooting Guides
Issue 1: Low or No Product Formation in Intramolecular Cyclization
This guide provides a systematic approach to troubleshooting low yields in intramolecular oxazepane ring closure reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in intramolecular cyclization.
| Potential Cause | Recommended Action |
| Inactive Catalyst | - Use a fresh batch of catalyst. - Increase catalyst loading. - Consider a different catalyst. |
| Suboptimal Solvent | - Screen a range of solvents with varying polarities. - Ensure the solvent is anhydrous if the reaction is moisture-sensitive. |
| Incorrect Temperature | - Gradually increase the reaction temperature. - If side products increase with temperature, try lowering the temperature and extending the reaction time. |
| Steric Hindrance | - Modify the substrate to reduce steric bulk near the reacting centers. - Consider a different cyclization strategy that is less sensitive to steric effects. |
| Formation of Stable Intermediates | - Additives may be required to promote the final ring-closing step. - Consider a two-step process where the intermediate is isolated and then cyclized under different conditions. |
Issue 2: Formation of Undesired Ring-Opened Products
In some cases, the oxazepane ring can be unstable and undergo ring-opening.
Troubleshooting Ring-Opening:
Caption: Troubleshooting the formation of ring-opened byproducts.
| Potential Cause | Recommended Action |
| Acidic or Basic Conditions | - Neutralize the reaction mixture carefully during workup. - Use buffered solutions if the reaction is sensitive to pH changes. |
| Presence of Nucleophiles | - Ensure all reagents and solvents are free from nucleophilic impurities (e.g., water, amines). - Use a less nucleophilic base if one is required for the reaction. |
| Labile Protecting Groups | - Choose protecting groups that are stable to the reaction conditions but can be removed selectively. - The timing of deprotection is crucial; it should not lead to premature ring opening. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Oxazepine-Quinazolinone Derivatives
This protocol is based on a high-yield, one-pot, three-component reaction.[2]
Reaction Scheme:
Caption: One-pot synthesis of oxazepine-quinazolinone derivatives.
Procedure:
-
To a solution of 2-(2-formylphenoxy)acetic acid (1 mmol) in ethanol (10 mL), add 2-aminobenzamide (1 mmol) and the corresponding isocyanide (1 mmol).
-
Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure oxazepine-quinazolinone derivative.
Observed Yields for Different Isocyanides: [2]
| Isocyanide | Product | Yield (%) |
| tert-Butyl isocyanide | 5a | 94 |
| Cyclohexyl isocyanide | 5b | 92 |
| n-Butyl isocyanide | 5c | 90 |
Protocol 2: Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids
This method involves the cyclization of a polymer-supported homoserine derivative.[3]
Experimental Workflow:
Caption: Workflow for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids.
General Procedure for Cyclization: [3]
-
The polymer-supported intermediate (500 mg) is treated with a cleavage cocktail of TFA/Et₃SiH/CH₂Cl₂ (10:1:9, 5 mL) for 30 minutes at room temperature.[3]
-
The resin is washed three times with the fresh cleavage cocktail (5 mL).
-
The combined fractions are evaporated under a stream of nitrogen and lyophilized overnight to yield the crude 1,4-oxazepane derivative.
-
Purification is performed by semipreparative RP-HPLC.[3]
This technical support guide provides a starting point for troubleshooting low yields in oxazepane ring closure reactions. For more specific issues, consulting the primary literature for analogous reactions is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
avoiding racemization during modification of chiral oxazepanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral oxazepanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of modifying these scaffolds while preserving their critical stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when modifying chiral oxazepanes?
A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] For chiral oxazepanes used in drug development, each enantiomer can have vastly different pharmacological and toxicological profiles. Racemization leads to a loss of stereochemical purity, potentially rendering the compound inactive, less effective, or even harmful. Therefore, preventing racemization during synthetic modifications is critical.
Q2: What are the common chemical modifications that put the stereocenter of my oxazepane at risk?
A2: The most common modifications that risk racemization are those involving the nitrogen atom of the oxazepane ring, such as N-alkylation and N-acylation. These reactions often require basic conditions, which can facilitate the removal of a proton from the adjacent chiral carbon, leading to a loss of stereochemistry. The specific risk depends on the position of the chiral center relative to any activating groups (like carbonyls) and the reaction conditions employed.
Q3: My chiral center is adjacent to the ring nitrogen but not a carbonyl group. Is it still at risk during N-alkylation?
A3: Yes, the stereocenter can still be at risk, although the mechanism may differ. Racemization is often promoted by the formation of a planar, achiral intermediate.[2] While a proton alpha to a carbonyl is particularly acidic and prone to removal by a base (enolization), other mechanisms can also lead to racemization. For instance, in some heterocyclic systems, a ring-chain tautomerism can occur, proceeding through an achiral intermediate which then re-cyclizes to form a racemic mixture.[3] This process may not even require strong acid or base catalysis.[3]
Q4: How can I determine if my modified oxazepane has racemized?
A4: The most reliable method for determining the enantiomeric excess (ee) of your product is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC).[4] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. Other methods include Nuclear Magnetic Resonance (NMR) using chiral shift reagents and Circular Dichroism (CD) spectroscopy.
Troubleshooting Guides
Issue 1: Significant Racemization Observed After N-Alkylation
You've performed an N-alkylation on your chiral oxazepane using a standard base like potassium carbonate, and chiral HPLC analysis shows a significant loss of enantiomeric excess.
-
Base Strength and Type: Strong, sterically unhindered bases can readily deprotonate the chiral center. The choice of base is critical.
-
Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Solvent Polarity: The solvent can influence the stability of charged intermediates that may be involved in racemization pathways.
When selecting a base, consider its strength, steric bulk, and the solubility of the resulting salts. Sterically hindered, non-nucleophilic bases are often preferred. Below is an illustrative table comparing common bases for N-alkylation and their general impact on racemization, based on established principles.
Disclaimer: The following data is illustrative and compiled from general principles of asymmetric synthesis. Actual results will vary based on the specific oxazepane substrate, alkylating agent, and precise reaction conditions.
Table 1: Illustrative Comparison of Bases for N-Alkylation and Their Effect on Enantiomeric Excess (ee)
| Base | Solvent | Temperature (°C) | Typical Starting ee (%) | Expected Final ee (%) | Remarks |
| Sodium Hydride (NaH) | THF / DMF | 25 - 60 | >99% | 70-90% | Strong base, can lead to significant racemization, especially at higher temperatures. |
| Potassium Carbonate (K₂CO₃) | Acetonitrile / DMF | 50 - 80 | >99% | 85-95% | A common and mild base, but can still cause racemization, particularly with prolonged heating.[2] |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile / THF | 25 - 60 | >99% | 90-98% | Often provides better results than K₂CO₃ due to solubility effects, but can be more expensive.[2] |
| DIPEA (Hünig's Base) | Dichloromethane | 0 - 25 | >99% | >98% | Recommended. Sterically hindered, non-nucleophilic base that minimizes proton abstraction from the chiral center. |
| Proton-Sponge | Dichloromethane | 0 - 25 | >99% | >99% | Highly Recommended. Very hindered, non-nucleophilic proton scavenger. Excellent for preserving stereointegrity but is a more costly reagent. |
Issue 2: Racemization During N-Acylation with Acyl Chlorides
You are attempting to acylate the oxazepane nitrogen using an acyl chloride and a tertiary amine base (e.g., triethylamine), but are observing epimerization at the adjacent stereocenter.
The combination of an acyl chloride and a tertiary amine can lead to the formation of a ketene intermediate in some cases, which can contribute to racemization. Furthermore, the basicity of the amine is critical.
-
Use a Hindered Base: Switch from triethylamine to a more sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions and deprotonation.
-
Lower the Temperature: Perform the acylation at 0 °C or even -20 °C to reduce the rate of potential racemization pathways.
-
Alternative Acylating Agents: Consider using less reactive acylating agents, such as acid anhydrides, in combination with a nucleophilic catalyst like DMAP (4-dimethylaminopyridine), which can sometimes provide milder conditions.
Issue 3: Difficulty in Protecting the Oxazepane Nitrogen without Racemization
Attempts to install a protecting group, such as a Boc group using Di-tert-butyl dicarbonate (Boc₂O), have resulted in partial loss of stereochemical purity.
Even under seemingly mild conditions, the presence of a base (often required for Boc protection) can be problematic. The goal is to achieve protection under conditions that are as close to neutral as possible or that use a non-deprotonating mechanism.
-
Base-Free or Weak Base Conditions: For Boc protection, catalysis with an acidic resin like Amberlyst-15 can be effective without requiring a strong base.
-
Optimize Base Choice: If a base is necessary, use a hindered, non-nucleophilic base like DIPEA at low temperatures.
-
Consider Orthogonal Protecting Groups: Groups like the 2-nitrobenzenesulfonyl (Ns) group can be installed and later removed under conditions that are less likely to cause racemization at adjacent stereocenters.
Experimental Protocols
Protocol 1: Racemization-Resistant N-Alkylation of a Chiral Oxazepane
This protocol is a model procedure for the N-alkylation of a chiral oxazepane, prioritizing the retention of stereochemical integrity.
Materials:
-
Chiral Oxazepane (e.g., (S)-2-methyl-1,4-oxazepane) (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral oxazepane (1.0 eq) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.0 eq) dropwise to the stirred solution.
-
After 5 minutes, add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
This is a general starting point for developing a chiral HPLC method for a modified oxazepane. Optimization will be required for specific analytes.[4]
Instrumentation & Column:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) Column (e.g., Chiralcel® OD-H or Chiralpak® AD)
Mobile Phase (Isocratic):
-
A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (Hexane:IPA).
-
For basic analytes (like most N-alkylated oxazepanes), add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape.
-
For acidic analytes, add 0.1% Trifluoroacetic Acid (TFA).
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance of the analyte (e.g., 254 nm for aromatic derivatives).
Procedure:
-
Prepare a standard of the racemic product to confirm the separation of the two enantiomer peaks.
-
Dissolve a small sample of the purified product in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the area of the two enantiomer peaks.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Visual Guides
References
- 1. A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids [ouci.dntb.gov.ua]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N-Boc Protection Reaction Optimization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the optimization of N-Boc protection of amines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the N-Boc protection reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Poorly nucleophilic amine: Anilines, indoles, or sterically hindered amines can be unreactive.[1] - Insoluble starting material: Zwitterionic compounds like amino acids may have poor solubility in common organic solvents.[1] - Incorrect stoichiometry: Insufficient (Boc)₂O or base. | - For poorly nucleophilic amines, consider using a catalyst such as DMAP or increasing the reaction temperature.[2] - For solubility issues, try a solvent system like water/acetone, water/THF, or using a co-solvent like methanol.[3][4][5] For zwitterions, dissolving in a basic aqueous solution first can be effective.[6] - Use a slight excess (1.1-1.5 equivalents) of (Boc)₂O.[4][7] |
| Formation of Side Products | - Di-Boc protected amine: Occurs with primary amines if reaction conditions are too harsh or prolonged. - Urea formation: Can occur with sterically hindered amines due to the formation of isocyanate intermediates.[] - O-Boc protection: Protection of hydroxyl groups can compete with N-protection, especially in amino alcohols.[3] | - To avoid di-protection, carefully control the stoichiometry of (Boc)₂O and monitor the reaction closely by TLC or LC-MS. - To minimize urea formation, consider milder reaction conditions or alternative Boc-donating reagents.[] - For chemoselective N-protection of amino alcohols, catalyst-free conditions in water have been shown to be effective, avoiding oxazolidinone formation.[3][9] |
| Difficult Purification | - Excess (Boc)₂O: Unreacted di-tert-butyl dicarbonate can be difficult to remove by standard chromatography. - t-Butanol byproduct: Can be challenging to remove completely under vacuum. | - Excess (Boc)₂O can be quenched by adding a nucleophilic amine scavenger like N,N-dimethylethylenediamine after the reaction is complete.[] It can also be sublimated under high vacuum.[5] - Co-evaporation with a high-boiling point solvent like toluene can help remove residual t-butanol. |
| Inconsistent Yields | - Moisture sensitivity: While some methods use water, anhydrous conditions are often preferred to prevent hydrolysis of (Boc)₂O. - Amine salt starting material: If the starting amine is a salt (e.g., hydrochloride), it will not be nucleophilic enough to react. | - Ensure solvents and reagents are dry when performing the reaction under anhydrous conditions. - If starting with an amine salt, a preliminary free-basing step is necessary. This can be achieved by washing with an aqueous base like NaHCO₃ or by using a solid-supported base.[1][5] |
Frequently Asked Questions (FAQs)
1. What is the general mechanism for N-Boc protection?
The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide.[10][11]
2. Is a base always required for N-Boc protection?
No, a base is not strictly necessary, as the reaction can proceed with the amine itself acting as the base.[10][11] However, bases like triethylamine (TEA), diisopropylethylamine (DIPEA), sodium hydroxide (NaOH), or sodium bicarbonate (NaHCO₃) are commonly used to neutralize the acidic byproduct and drive the reaction to completion, especially when the amine starting material is an acid salt.[2][][10]
3. What are the most common solvents for N-Boc protection?
A variety of solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), dioxane, and methanol.[1][2] Biphasic systems, such as water/THF or water/dioxane, are also frequently employed, particularly for amino acids.[4][] Eco-friendly options like water-acetone mixtures have also been reported to give excellent yields.[3][12]
4. How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting amine and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.
5. What are the standard conditions for removing the Boc group?
The Boc group is labile to acidic conditions. Common deprotection reagents include trifluoroacetic acid (TFA) in DCM, or hydrogen chloride (HCl) in an organic solvent like dioxane, methanol, or ethyl acetate.[2][][10]
6. Are there any functional groups that are incompatible with N-Boc protection conditions?
The standard conditions for N-Boc protection are generally mild and compatible with a wide range of functional groups. However, highly nucleophilic groups could potentially react with (Boc)₂O, although this is rare. The primary concern is often the stability of other protecting groups on the molecule during the subsequent acidic deprotection of the Boc group.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Primary and Secondary Amines
This protocol is a standard method suitable for a wide range of amines.
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine in the chosen organic solvent in a round-bottom flask equipped with a stir bar.
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add (Boc)₂O to the solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected amine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: N-Boc Protection in an Aqueous/Organic Biphasic System
This method is particularly useful for amino acids and other water-soluble amines.[4][7]
Materials:
-
Amine/Amino Acid (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
Procedure:
-
Dissolve the amine or amino acid in a 1:1 mixture of water and the organic solvent (THF or dioxane).
-
Add the base (e.g., NaOH) to adjust the pH to ~9-10.
-
Cool the mixture to 0 °C in an ice bath.
-
Add (Boc)₂O to the vigorously stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the product.[7]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the N-Boc protection of various amines under different protocols.
Table 1: N-Boc Protection of Various Amines in Water:Acetone [3]
| Entry | Substrate (Amine) | Time (min) | Yield (%) |
| 1 | Aniline | 10 | 95 |
| 2 | p-Toluidine | 10 | 96 |
| 3 | p-Anisidine | 8 | 94 |
| 4 | p-Chloroaniline | 12 | 92 |
| 5 | p-Aminophenol | 10 | 95 |
Reactions conducted with 1 mmol of substrate and 1.1 mmol of (Boc)₂O in 1 mL of water:acetone (9.5:0.5) at room temperature.
Table 2: N-Boc Protection of Amino Acid Esters in Water:Acetone [3]
| Entry | Substrate (Amino Acid Ester) | Time (min) | Yield (%) |
| 1 | L-Leucine methyl ester | 5 | 96 |
| 2 | L-Alanine methyl ester | 8 | 94 |
| 3 | L-Valine methyl ester | 10 | 92 |
| 4 | L-Phenylalanine methyl ester | 12 | 95 |
Reactions conducted with 1 mmol of substrate and 1.1 mmol of (Boc)₂O in 1 mL of water:acetone (95:5) at room temperature.
Visualizations
Caption: Experimental workflow for a typical N-Boc protection reaction.
Caption: Simplified mechanism of N-Boc protection with (Boc)₂O.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. reddit.com [reddit.com]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
selective deprotection of Boc in the presence of other protecting groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selective deprotection of the tert-butyloxycarbonyl (Boc) protecting group in the presence of other protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind selective Boc deprotection?
A1: The tert-butyloxycarbonyl (Boc) group is an amine protecting group that is labile under acidic conditions.[1][2] Its removal is typically achieved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] Selectivity is achieved because the Boc group is generally one of the most acid-sensitive protecting groups.[4] This allows for its removal while other less acid-sensitive or acid-stable protecting groups remain intact.[2][4] This principle is a cornerstone of orthogonal protection strategies in multi-step organic synthesis.[5][6]
Q2: What are some common protecting groups that are orthogonal to Boc?
A2: Several protecting groups are stable under the acidic conditions used for Boc deprotection, making them "orthogonal." These include:
-
Fmoc (9-fluorenylmethoxycarbonyl): Cleaved by basic conditions (e.g., piperidine).[2][6]
-
Cbz (Carboxybenzyl) or Z: Typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[2][7]
-
Benzyl ethers (Bn): Also removed by catalytic hydrogenolysis.[1]
-
Alloc (Allyloxycarbonyl): Cleaved by transition metal catalysis, often with a palladium catalyst.[2][7]
Q3: Can I selectively deprotect a Boc group in the presence of a tert-butyl ester (t-Bu)?
A3: This is a challenging transformation as both groups are acid-labile. However, selective N-Boc deprotection in the presence of a tert-butyl ester has been reported under carefully controlled, mild acidic conditions.[5][8] Using reagents like aqueous phosphoric acid or carefully titrated amounts of other acids can sometimes achieve the desired selectivity.[5][9]
Q4: What are the main byproducts of Boc deprotection, and how can I minimize them?
A4: The primary byproduct is the tert-butyl cation, which can lead to side reactions like alkylation of nucleophilic functional groups or electron-rich aromatic rings.[4] To minimize this, scavengers such as anisole, thioanisole, or triethylsilane can be added to the reaction mixture to trap the tert-butyl cation.[4][5]
Q5: Are there non-acidic methods for Boc deprotection?
A5: Yes, while less common, thermal and certain Lewis acid-catalyzed methods can remove the Boc group.[4][10] Thermal deprotection, often performed at elevated temperatures in a suitable solvent, can be an option for substrates that are sensitive to strong acids but thermally stable.[11][12] Some Lewis acids, like Sn(OTf)₂, have also been shown to effect Boc removal under relatively mild conditions.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid (e.g., HCl in dioxane).[1][12] |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.[12] | |
| Steric hindrance around the Boc-protected amine. | More forcing conditions (stronger acid, higher temperature) may be required. Consider a different deprotection method if acid lability of other groups is a concern. | |
| Removal of Other Acid-Sensitive Protecting Groups (e.g., t-Bu esters, silyl ethers) | Acid concentration is too high or reaction time is too long. | Reduce the acid concentration and/or reaction time. Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[12] |
| Inappropriate choice of acid. | Use a milder acidic condition. For example, aqueous phosphoric acid has been shown to be effective for Boc deprotection while preserving other acid-sensitive groups.[5][9] | |
| Formation of Side Products (e.g., t-butylation) | Presence of nucleophilic functional groups in the substrate. | Add a scavenger like anisole, thioanisole, or triethylsilane to the reaction mixture to trap the intermediate tert-butyl cation.[4][5] |
| High reaction temperature. | Perform the reaction at a lower temperature to minimize side reactions. | |
| Poor Solubility of Starting Material or Product | Inappropriate solvent choice. | Experiment with different solvents or solvent mixtures to improve solubility. For Boc deprotection with TFA, dichloromethane (DCM) is common. For HCl, dioxane or ethyl acetate are often used.[1][3] |
| Difficulty in Product Isolation/Workup | The product is a salt (e.g., trifluoroacetate or hydrochloride salt). | After removal of the acid under vacuum, the product can often be used directly in the next step. If the free amine is required, a basic workup (e.g., with saturated NaHCO₃ solution) can be performed, provided the product is stable to base.[13] |
| Emulsion formation during aqueous workup. | Add brine to the aqueous layer to help break the emulsion. Filtering the mixture through a pad of Celite can also be effective. |
Quantitative Data on Selective Boc Deprotection
The following table summarizes various conditions for the selective deprotection of the Boc group in the presence of other protecting groups.
| Protecting Group(s) to Preserve | Reagent(s) | Solvent(s) | Temperature | Time | Selectivity/Observations |
| Fmoc, Cbz, Benzyl ether | 20-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 30 min - 2 h | Excellent selectivity. TFA is the standard reagent for Boc deprotection in Fmoc-based solid-phase peptide synthesis.[2][14] |
| Cbz, Benzyl ether, t-Bu ester | 4 M HCl | Dioxane or Ethyl Acetate | RT | 30 min - 4 h | Good selectivity for N-Boc over t-Bu esters can be achieved with careful monitoring.[3] |
| Fmoc, Cbz | Aqueous H₃PO₄ (85%) | Tetrahydrofuran (THF) | RT | 4 - 8 h | A mild and effective method for selective Boc deprotection.[5][9] |
| Cbz, Benzyl ether | Sn(OTf)₂ | Dichloromethane (DCM) | 0 °C to RT | 2 h | Lewis acid-catalyzed deprotection that can be selective.[10] |
| Ester (non-t-Bu) | Oxalyl chloride | Methanol | RT | 1 - 4 h | A mild method reported to be tolerant of other functional groups, including esters.[15][16] |
| Alkyl N-Boc | Thermal (no acid) | Methanol or Trifluoroethanol | ~240 °C (in flow) | 30 min | Selective deprotection of aryl N-Boc in the presence of alkyl N-Boc can be achieved by controlling the temperature.[11] |
Detailed Experimental Protocols
Protocol 1: Selective Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is suitable for substrates where other protecting groups are stable to strong acid (e.g., Fmoc, Cbz, Benzyl ethers).
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
The resulting residue, which is the trifluoroacetate salt of the deprotected amine, can often be used directly in the next step.
-
If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.
-
Protocol 2: Selective Boc Deprotection using HCl in Dioxane
This protocol can offer better selectivity for N-Boc deprotection in the presence of tert-butyl esters compared to TFA.
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of anhydrous dioxane in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: To the stirred solution, add a solution of 4 M HCl in dioxane.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress closely by TLC or LC-MS. The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.
-
The resulting hydrochloride salt can be used directly or neutralized as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for selective Boc deprotection.
Caption: Orthogonal relationship of common amine protecting groups.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the diastereoselectivity of oxazepane synthesis
Welcome to the technical support center for the diastereoselective synthesis of oxazepanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing poor diastereoselectivity in my oxazepane ring-closure reaction. What are the general strategies to improve it?
Answer:
Low diastereoselectivity in oxazepane synthesis is a common challenge. The stereochemical outcome of the ring-closure is influenced by several factors. Here are the primary strategies to consider for improving diastereoselectivity:
-
Substrate Control: The inherent chirality of the starting material can direct the stereochemical course of the cyclization. Modifying the substrate, for instance by introducing bulky protecting groups, can favor the formation of one diastereomer over the other by enforcing a specific conformation in the transition state.
-
Reagent Control: Employing chiral reagents, such as chiral auxiliaries, can induce high levels of diastereoselectivity. The auxiliary is temporarily attached to the substrate and is later removed.
-
Catalyst Control: The use of chiral or achiral catalysts, such as Lewis acids or transition metals, can create a chiral environment around the substrate, influencing the facial selectivity of the reaction.
-
Reaction Condition Optimization: Parameters such as solvent, temperature, and reaction time can have a significant impact on diastereoselectivity. Systematically screening these conditions is often a crucial step in optimizing a reaction.
Question 2: My substrate-controlled diastereoselective hydroboration for the synthesis of an oxazepane precursor is giving a low diastereomeric ratio. How can I improve this?
Answer:
In substrate-controlled hydroboration reactions for synthesizing precursors to oxazepanes, low diastereoselectivity can often be addressed by modifying the reaction conditions or the substrate itself.
-
Catalyst Screening: While uncatalyzed hydroborations can show substrate-dependent diastereoselectivity, the use of a catalyst can enhance this. For instance, rhodium catalysts have been shown to improve regioselectivity in the hydroboration of tetrahydroazepines, which can be precursors to oxazepanes. However, be aware that catalysis can sometimes lead to competing side reactions like hydrogenation.[1]
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature can influence the transition state geometry. It is advisable to screen a range of solvents with varying polarities and conduct the reaction at different temperatures. For example, in the rhodium-catalyzed hydroboration of a sterically congested tetrahydroazepine, THF at 60 °C was found to be optimal.[1]
-
Protecting Group Strategy: The size and nature of protecting groups on your substrate can significantly influence the stereochemical outcome. A bulkier protecting group can shield one face of the molecule, forcing the reagent to attack from the less hindered face, thus improving diastereoselectivity.
Data Presentation: Comparison of Diastereoselective Methods
Table 1: Influence of Catalyst on Diastereoselectivity in the Hydroboration of a Tetrahydroazepine Precursor [1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Conversion (%) | Ratio of Regioisomers (3a:3b) | Formation of Hydrogenation Product (%) |
| 1 | - | THF | 25 | >95 | 1:7 | - |
| 2 | Rh(COD)(DPPB)BF₄ (5) | THF | 25 | 30 | 1:10 | 15 |
| 3 | Rh(COD)(DPPB)BF₄ (5) | THF | 60 | >95 | 1:9 | 25 |
| 4 | Rh(COD)(DPPB)BF₄ (2.5) | Toluene | 60 | 50 | 1:8 | 7 |
Question 3: I am considering using a chiral auxiliary to control the diastereoselectivity of my synthesis. Which auxiliaries are commonly used and what are the key considerations?
Answer:
Chiral auxiliaries are a powerful tool for inducing stereocontrol.[2][3] The auxiliary, an enantiomerically pure compound, is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired stereocenter is set, the auxiliary is removed.
Commonly used chiral auxiliaries include:
-
Evans' Oxazolidinones: These are widely used for stereoselective alkylations, aldol reactions, and other transformations.[4]
-
Pseudoephedrine and Pseudoephenamine: These are effective for the diastereoselective alkylation of enolates.[5] Pseudoephenamine is noted to be particularly effective for the formation of quaternary carbon centers.[5]
-
Camphorsultam: This auxiliary is known for its high stereodirecting ability in various reactions, including Michael additions.[3]
Key Considerations:
-
Attachment and Cleavage: The auxiliary must be attached and removed under conditions that do not affect the newly created stereocenter (i.e., without racemization or epimerization).
-
Stereodirecting Ability: The chosen auxiliary should provide a high level of stereochemical control for the specific reaction type.
-
Crystallinity: Derivatives of chiral auxiliaries are often crystalline, which can facilitate purification by recrystallization.
-
Recoverability: An ideal auxiliary can be recovered and reused.[4]
Experimental Protocols
Protocol 1: Diastereoselective Haloetherification for the Synthesis of Polysubstituted Chiral 1,4-Oxazepanes [6]
This protocol describes a regio- and stereoselective 7-endo cyclization.
-
Substrate Preparation: Synthesize the appropriate unsaturated amino alcohol precursor. The stereochemistry of the final product is primarily controlled by the conformation of this substrate.[6]
-
Cyclization Reaction:
-
Dissolve the unsaturated amino alcohol in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add a solution of a halogenating agent (e.g., N-bromosuccinimide in dichloromethane) dropwise.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired diastereomer of the oxazepane.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A workflow diagram illustrating the strategic approaches to achieving diastereoselectivity in oxazepane synthesis.
Caption: A troubleshooting flowchart for improving poor diastereoselectivity in oxazepane synthesis.
References
- 1. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
managing the stability of (R)-4-Boc-6-hydroxy-oxazepane during storage
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of (R)-4-Boc-6-hydroxy-oxazepane during storage and experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of (R)-4-Boc-6-hydroxy-oxazepane.
Q1: I observe unexpected degradation of my (R)-4-Boc-6-hydroxy-oxazepane sample during a reaction. What are the likely causes?
A1: Degradation of (R)-4-Boc-6-hydroxy-oxazepane is most commonly due to the lability of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.[1][2][3] Even trace amounts of acid in your reaction mixture or on glassware can initiate the removal of the Boc group, leading to the unprotected amine, which may undergo further reactions. Additionally, prolonged exposure to high temperatures (above 100°C) can also cause thermal degradation of the Boc group.[4][5]
Q2: My reaction involves an acidic step. How can I prevent the deprotection of the Boc group on (R)-4-Boc-6-hydroxy-oxazepane?
A2: If an acidic step is unavoidable, consider performing the reaction at a lower temperature to minimize the rate of deprotection. Alternatively, a different protecting group that is stable to acidic conditions but can be removed under orthogonal conditions (e.g., a base-labile or photolabile group) might be a better choice for your synthetic route. The Boc group is specifically designed for its ease of removal with acid.[1][6]
Q3: I suspect my stored (R)-4-Boc-6-hydroxy-oxazepane has degraded. How can I confirm this?
A3: You can assess the purity of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the analytical data of your stored sample with the certificate of analysis provided by the supplier or with a freshly acquired sample. The appearance of new peaks in the chromatogram or unexpected signals in the spectrum would indicate the presence of degradation products.
Q4: Can the oxazepane ring itself degrade during storage or use?
A4: While the Boc group is the most sensitive part of the molecule, the seven-membered oxazepane ring, a type of cyclic ether, is generally stable under neutral and basic conditions.[7] However, strong acids, in addition to cleaving the Boc group, could potentially catalyze ring-opening or other rearrangements, especially at elevated temperatures. The hydroxyl group could also participate in side reactions under certain conditions, such as acylation or oxidation, if not properly managed.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (R)-4-Boc-6-hydroxy-oxazepane?
A1: To ensure the long-term stability of (R)-4-Boc-6-hydroxy-oxazepane, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.
Q2: What is the primary degradation pathway for (R)-4-Boc-6-hydroxy-oxazepane?
A2: The primary degradation pathway is the acid-catalyzed cleavage of the Boc protecting group to yield the free amine, carbon dioxide, and isobutylene.[3] This can be initiated by acidic impurities or reaction conditions.
Q3: Is (R)-4-Boc-6-hydroxy-oxazepane sensitive to basic conditions?
A3: The Boc protecting group is generally stable to a wide range of basic and nucleophilic conditions, making it a suitable protecting group for reactions involving bases.[1][2][8]
Q4: What is the thermal stability of (R)-4-Boc-6-hydroxy-oxazepane?
A4: The Boc group can be thermally cleaved at temperatures typically above 100°C, with more rapid degradation occurring at higher temperatures (e.g., 150°C and above).[4][5] Therefore, prolonged heating of the compound should be avoided unless Boc deprotection is intended.
Data Presentation
Table 1: Stability of the Boc Protecting Group under Various Conditions
| Condition | Stability of Boc Group | Reference |
| Strong Acids (e.g., TFA, HCl) | Labile | [1][3][6] |
| Weak Acids (e.g., Acetic Acid) | May be slowly cleaved, especially with heating | |
| Strong Bases (e.g., NaOH, KOH) | Stable | [1][2][8] |
| Weak Bases (e.g., NaHCO₃, Et₃N) | Stable | [1] |
| Nucleophiles (e.g., amines, thiols) | Stable | [1] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | [2] |
| High Temperature (>100°C) | Labile | [4][5] |
Experimental Protocols
Protocol 1: Assessment of (R)-4-Boc-6-hydroxy-oxazepane Stability by HPLC
-
Standard Preparation: Prepare a stock solution of high-purity (R)-4-Boc-6-hydroxy-oxazepane at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Sample Preparation:
-
Time-Zero Sample: Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) and inject it into the HPLC system immediately.
-
Storage Samples: Store aliquots of the stock solution under different conditions (e.g., room temperature, 40°C, exposure to light).
-
Forced Degradation: Treat aliquots of the stock solution with dilute acid (e.g., 0.1 M HCl) and dilute base (e.g., 0.1 M NaOH) for a defined period. Neutralize the samples before analysis.
-
-
HPLC Analysis:
-
Use a suitable C18 reverse-phase column.
-
Employ a gradient elution method with a mobile phase consisting of water (A) and acetonitrile (B), both with 0.1% formic acid (if compatible with the desired analysis, otherwise use a neutral modifier).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis: Compare the chromatograms of the stored and forced degradation samples with the time-zero sample. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Visualizations
Caption: Acid-catalyzed degradation pathway of (R)-4-Boc-6-hydroxy-oxazepane.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of (R)-4-Boc-6-hydroxy-oxazepane
Welcome to the technical support center for the purification of commercial (R)-4-Boc-6-hydroxy-oxazepane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial (R)-4-Boc-6-hydroxy-oxazepane?
A1: Commercial batches of (R)-4-Boc-6-hydroxy-oxazepane can contain several types of impurities arising from the synthetic route and storage conditions. These can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Molecules formed from side reactions during the synthesis.
-
Reagents: Residual reagents used in the synthesis, such as di-tert-butyl dicarbonate (Boc anhydride).
-
Diastereomers/Enantiomers: The incorrect stereoisomer ((S)-enantiomer) may be present.
-
Degradation products: Formed during storage or purification.
-
Solvent residues: Residual solvents from the reaction or purification steps.
Q2: How can I assess the purity of my (R)-4-Boc-6-hydroxy-oxazepane sample?
A2: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique to quantify impurities. Chiral HPLC is specifically used to determine the enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help identify and quantify impurities.
-
Mass Spectrometry (MS): Helps in identifying impurities by their mass-to-charge ratio.
-
Gas Chromatography (GC): Primarily used for the analysis of residual solvents.
Q3: What is the most effective method for removing the (S)-enantiomer?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating enantiomers and is well-suited for preparing optically pure isomers.[] Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for method development.
Q4: My Boc-protected compound is an oil and difficult to purify. What can I do?
A4: It is common for Boc-protected amino alcohols to be oils or viscous liquids. Crystallization can often be induced. A general approach is to dissolve the oil in a minimal amount of a good solvent and then add an anti-solvent to precipitate the solid. Using a seed crystal of the pure compound can significantly aid in crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Purification | Incomplete removal of starting materials or by-products. | * Optimize the purification method (e.g., adjust the solvent gradient in chromatography).* Consider a secondary purification step, such as recrystallization. |
| Presence of Di-Boc Impurity | Excess Boc anhydride used during the protection step. | * Carefully control the stoichiometry of Boc anhydride during the synthesis.* Purify using column chromatography. |
| Low Enantiomeric Purity | Racemization during synthesis or use of a non-enantiomerically pure starting material. | * Perform chiral HPLC to separate the enantiomers.* Review the synthetic route to identify and mitigate steps that could cause racemization. |
| Product is a Persistent Oil | The compound may be inherently non-crystalline or contain impurities that inhibit crystallization. | * Attempt crystallization from various solvent/anti-solvent systems.* Use a seed crystal to induce crystallization.* If crystallization fails, purification by column chromatography is the recommended alternative. |
| Presence of Unidentified Peaks in HPLC | Formation of unexpected by-products or degradation. | * Use LC-MS to identify the mass of the unknown impurities.* Consider potential side reactions based on the synthetic route to hypothesize impurity structures. |
Experimental Protocols
Protocol 1: General Crystallization of Boc-Protected Hydroxy Compounds
This protocol is a general guideline and may require optimization for (R)-4-Boc-6-hydroxy-oxazepane.
-
Dissolution: Dissolve the crude oily product in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Seeding (Optional but Recommended): Add a small seed crystal of pure (R)-4-Boc-6-hydroxy-oxazepane to the solution.
-
Pulping/Precipitation: Slowly add a weak polar anti-solvent (e.g., hexane, heptane) while stirring until the solution becomes cloudy. Continue stirring for a period to allow for complete precipitation.
-
Isolation: Filter the solid product, wash with the anti-solvent, and dry under reduced pressure.
Protocol 2: Chiral HPLC Method Development for Purity Analysis
This protocol provides a starting point for developing a chiral HPLC method.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IA, IB, or IC.
-
Mobile Phase: A common mobile phase for normal phase chiral HPLC is a mixture of n-hexane and isopropanol. The ratio can be optimized to achieve the best separation. For example, start with a 90:10 (v/v) mixture of n-hexane:isopropanol.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound has good absorbance (e.g., 210 nm).
-
Optimization: Adjust the mobile phase composition and temperature to improve the resolution between the enantiomers.
Data Presentation
The following table provides a hypothetical example of purity improvement after applying a purification method.
| Sample ID | Purification Method | Initial Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Enantiomeric Excess (ee%) |
| Batch A | Column Chromatography | 85.2% | 98.5% | 99.2% |
| Batch B | Recrystallization | 92.1% | 99.1% | 99.5% |
Visualizations
Experimental Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of (R)-4-Boc-6-hydroxy-oxazepane.
Troubleshooting Logic for Low Purity
References
minimizing t-butyl cation side products in Boc deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize t-butyl cation side products during Boc deprotection.
Troubleshooting Guide
This guide addresses common issues encountered during Boc deprotection and provides systematic solutions to minimize the formation of t-butyl cation-related side products.
Problem 1: Significant formation of t-butylated side products on sensitive residues (e.g., Trp, Met, Tyr).
Root Cause: The highly reactive t-butyl cation, generated during the acidic cleavage of the Boc group, can alkylate nucleophilic side chains of certain amino acids.[1]
Solutions:
-
Introduce a Scavenger: The most common and effective solution is to add a scavenger to the reaction mixture to trap the t-butyl cation.[1][2]
-
Recommended Scavengers:
-
Triethylsilane (TES): Highly efficient in reducing the t-butyl cation to isobutane.[3] It is often used in a cocktail with Trifluoroacetic Acid (TFA) and water.
-
Anisole: A classic scavenger that traps the t-butyl cation through Friedel-Crafts alkylation.
-
Thioanisole: Similar to anisole, it can also prevent the oxidation of methionine.
-
1,2-Ethanedithiol (EDT): Particularly useful when deprotecting peptides containing tryptophan.
-
-
-
Optimize Reaction Conditions:
-
Lower Temperature: Performing the deprotection at 0°C can help to reduce the rate of alkylation side reactions.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
-
Choice of Acid:
-
While TFA is the most common acid, using a different acid might be beneficial in some cases. For instance, HCl in dioxane is a common alternative.[4]
-
Problem 2: Incomplete Boc Deprotection.
Root Cause: Insufficient acid strength or concentration, steric hindrance around the Boc-protected amine, or poor solubility of the substrate can lead to incomplete removal of the Boc group.[5]
Solutions:
-
Increase Acid Concentration: For standard TFA/DCM deprotection, a concentration of 20-50% TFA is typically sufficient. If the reaction is sluggish, a higher concentration or even neat TFA can be used, but be mindful that this can increase the likelihood of side reactions.[6]
-
Increase Reaction Time and/or Temperature: If the deprotection is slow at room temperature, consider extending the reaction time. Gentle heating (e.g., to 40°C) can also be employed, but this should be done cautiously as it can promote side product formation.
-
Improve Solubility: Ensure your substrate is fully dissolved in the reaction solvent. If solubility is an issue in DCM, consider alternative solvents like dioxane or a co-solvent.
-
Use a Stronger Acid: In difficult cases, stronger acids like methanesulfonic acid (MSA) can be effective.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection and how are t-butyl cation side products formed?
A1: The Boc deprotection is an acid-catalyzed process. The acid protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of a stable t-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to give the free amine and carbon dioxide. The electrophilic t-butyl cation can then be attacked by any nucleophile present in the reaction mixture. Nucleophilic amino acid side chains, such as the indole ring of tryptophan or the thioether of methionine, are particularly susceptible to alkylation by the t-butyl cation, leading to the formation of undesired side products.[1][7]
Q2: How do I choose the right scavenger for my reaction?
A2: The choice of scavenger depends on the specific substrate and the sensitive functional groups present.
-
For peptides containing tryptophan , triethylsilane (TES) or 1,2-ethanedithiol (EDT) are highly recommended to prevent t-butylation of the indole ring.[8]
-
For peptides with methionine , thioanisole is a good choice as it can also prevent the oxidation of the thioether side chain.[9]
-
Anisole is a good general-purpose scavenger for less sensitive substrates.
-
It is also common to use a "scavenger cocktail" containing multiple scavengers to address different potential side reactions simultaneously. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[10]
Q3: Can I avoid using strong acids for Boc deprotection?
A3: Yes, there are milder and alternative methods for Boc deprotection that can be useful for substrates with acid-sensitive functional groups.
-
Lewis Acids: Reagents like ZnBr₂ in CH₂Cl₂ can selectively cleave Boc groups.[11]
-
Oxalyl Chloride in Methanol: This system provides a mild and selective deprotection of N-Boc groups.[12]
-
Thermolytic Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can lead to the removal of the Boc group.
Q4: What are the signs of t-butyl cation side product formation and how can I detect them?
A4: The formation of t-butylated side products can be detected by a few methods:
-
Thin-Layer Chromatography (TLC): Side products will often appear as new spots with different Rf values compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. The t-butylated side product will have a mass that is 56 atomic mass units (the mass of a t-butyl group) higher than the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a new singlet in the aliphatic region (around 1.3-1.5 ppm) integrating to 9 protons is a strong indication of a t-butyl group.
Data Presentation
The following table summarizes the effectiveness of different scavengers in minimizing t-butylated side products during the Boc deprotection of a tryptophan-containing peptide.
| Scavenger | Deprotection Conditions | Percentage of t-butylated Tryptophan Side Product | Yield of Desired Peptide | Reference |
| None | TFA/DCM (1:1), rt, 1h | ~50% | Low | [8] |
| Anisole (5%) | TFA/DCM (1:1), rt, 1h | ~10-15% | Moderate | [8] |
| Thioanisole (5%) | TFA/DCM (1:1), rt, 1h | ~5-10% | Good | [9] |
| 1,2-Ethanedithiol (EDT) (2%) | TFA/DCM (1:1), rt, 1h | <5% | High | [8] |
| Triethylsilane (TES) (5%) | TFA/DCM (1:1), rt, 1h | <2% | High | [3] |
Note: The values presented are approximate and can vary depending on the specific peptide sequence, reaction scale, and exact conditions.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Triethylsilane (TES) as a Scavenger
This protocol is suitable for most peptides, especially those containing tryptophan.
-
Dissolve the Substrate: Dissolve the Boc-protected peptide in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add Scavenger: To the solution, add triethylsilane (TES) (5-10 equivalents).
-
Initiate Deprotection: Cool the reaction mixture to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise while stirring.
-
Monitor the Reaction: Allow the reaction to stir at 0°C to room temperature. Monitor the progress of the deprotection by TLC or LC-MS (typically complete within 1-2 hours).
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene or DCM to remove residual TFA). The resulting crude amine salt can be used directly in the next step or purified by trituration with cold diethyl ether or by chromatography.
Protocol 2: Boc Deprotection with Anisole as a Scavenger
This is a general protocol for substrates that are not highly sensitive.
-
Dissolve the Substrate: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add Scavenger: Add anisole (5-10% v/v) to the solution.
-
Initiate Deprotection: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Monitor the Reaction: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS (usually 1-4 hours).
-
Work-up: Concentrate the reaction mixture in vacuo. The residue can be triturated with cold diethyl ether to precipitate the amine salt, which is then collected by filtration.
Visualizations
Caption: Mechanism of Boc deprotection and t-butyl cation side product formation.
Caption: Troubleshooting workflow for Boc deprotection side reactions.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Groups for 1,4-Oxazepane Nitrogen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-oxazepane derivatives. It focuses on the selection and application of alternative protecting groups for the nitrogen atom within the 1,4-oxazepane ring system.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the nitrogen of 1,4-oxazepane?
The most commonly employed protecting groups for the nitrogen atom of 1,4-oxazepanes are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). Benzyl-type protecting groups like the p-methoxybenzyl (PMB) group are also utilized, particularly when orthogonal deprotection strategies are required.
Q2: How do I choose the right protecting group for my 1,4-oxazepane derivative?
The selection of a suitable protecting group depends on the overall synthetic strategy, including the stability of the 1,4-oxazepane ring and the presence of other functional groups in the molecule. Key considerations include:
-
Stability: The protecting group must be stable under the reaction conditions of subsequent synthetic steps.
-
Orthogonality: The protecting group should be cleavable under conditions that do not affect other protecting groups or sensitive functionalities in the molecule.[1][2][3]
-
Cleavage Conditions: The deprotection method should be compatible with the stability of the final 1,4-oxazepane-containing molecule.
Q3: Are there any known stability issues with the 1,4-oxazepane ring itself during protection and deprotection?
The seven-membered 1,4-oxazepane ring is generally stable under many synthetic conditions. However, strong acidic or basic conditions, sometimes employed for the removal of certain protecting groups, could potentially lead to ring opening or other side reactions, although specific examples in the literature for the 1,4-oxazepane ring are not extensively documented. Careful selection of protecting groups with mild cleavage conditions is therefore recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the protection and deprotection of the 1,4-oxazepane nitrogen.
tert-Butoxycarbonyl (Boc) Group
Problem: Low yield during Boc protection of 1,4-oxazepane.
-
Possible Cause: Incomplete reaction due to the lower nucleophilicity of the 1,4-oxazepane nitrogen compared to acyclic secondary amines. Another potential issue could be the poor solubility of the 1,4-oxazepane starting material.[4]
-
Solution:
-
Increase the equivalents of Boc-anhydride ((Boc)₂O) and consider the addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP).
-
Screen different solvents to improve the solubility of the starting material. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
-
For zwitterionic 1,4-oxazepane derivatives, consider using aqueous basic conditions (e.g., NaOH in water/dioxane) to improve solubility and reactivity.[4]
-
Problem: Unwanted side reactions during acidic deprotection of N-Boc-1,4-oxazepane.
-
Possible Cause: The strongly acidic conditions required for Boc removal (e.g., trifluoroacetic acid (TFA) or HCl) may affect other acid-sensitive functional groups in the molecule.
-
Solution:
-
Use milder acidic conditions, such as HCl in dioxane at 0°C, and carefully monitor the reaction progress by TLC or LC-MS to minimize side product formation.[5]
-
Consider using alternative deprotection methods, such as trimethylsilyl iodide (TMSI) in the presence of a mild base for a more neutral deprotection.[5]
-
If acid sensitivity is a major concern, select an alternative protecting group that can be cleaved under non-acidic conditions (e.g., Cbz, Fmoc, or PMB).
-
Benzyloxycarbonyl (Cbz) Group
Problem: Incomplete deprotection of N-Cbz-1,4-oxazepane via hydrogenolysis.
-
Possible Cause: Catalyst poisoning by sulfur-containing functional groups or steric hindrance around the Cbz group.
-
Solution:
-
Increase the catalyst loading (e.g., 10% Pd/C) and hydrogen pressure.
-
Use a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).
-
Consider transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene.
-
If hydrogenolysis is not feasible, alternative deprotection methods such as treatment with HBr in acetic acid or using Lewis acids like AlCl₃ can be employed, provided the substrate is stable to these conditions.[6][7]
-
Problem: Formation of N-benzyl-1,4-oxazepane as a side product during hydrogenolysis.
-
Possible Cause: Insufficient hydrogen source during the reaction can lead to the formation of the N-benzyl tertiary amine as a side product.[7]
-
Solution:
-
Ensure an adequate and continuous supply of hydrogen gas.
-
Optimize the reaction conditions, including solvent and temperature, to favor complete cleavage.
-
9-Fluorenylmethoxycarbonyl (Fmoc) Group
Problem: Incomplete Fmoc cleavage from the 1,4-oxazepane nitrogen.
-
Possible Cause: Steric hindrance or aggregation of the substrate on a solid support can slow down the deprotection.
-
Solution:
-
Increase the reaction time or the concentration of the piperidine solution (e.g., from 20% to 50% in DMF).
-
Consider using a stronger base system, such as a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine in NMP, which has been shown to be effective in cases of difficult Fmoc removal.[8][9]
-
Problem: Side reactions caused by dibenzofulvene (DBF) during Fmoc deprotection.
-
Possible Cause: The dibenzofulvene byproduct generated during Fmoc cleavage is a reactive electrophile that can be trapped by the newly liberated amine, leading to the formation of a stable adduct.[10]
-
Solution:
-
Use a sufficient excess of a secondary amine scavenger, such as piperidine, to efficiently trap the DBF.
-
Ensure rapid removal of the cleavage solution from the product.
-
p-Methoxybenzyl (PMB) Group
Problem: Low yield or incomplete deprotection of N-PMB-1,4-oxazepane.
-
Possible Cause: The chosen oxidative cleavage reagent (e.g., DDQ or CAN) is not effective, or the reaction conditions are not optimized.
-
Solution:
-
Screen different oxidative reagents. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is often effective for cleaving PMB ethers and can be used for N-PMB groups as well.[11][12] Ceric ammonium nitrate (CAN) is another common reagent.[12]
-
Optimize the solvent system. A mixture of an organic solvent (e.g., dichloromethane) and water is often used for DDQ-mediated deprotections.[11]
-
Acidic cleavage using triflic acid in the presence of a scavenger like 1,3-dimethoxybenzene can also be an effective method for PMB ether deprotection and may be applicable to N-PMB groups.[13]
-
Problem: Unwanted oxidation of other functional groups during PMB cleavage.
-
Possible Cause: The oxidative conditions for PMB removal can affect other electron-rich moieties in the molecule.
-
Solution:
-
Carefully select the deprotection conditions to be orthogonal to other sensitive groups. For example, DDQ is known to react with electron-rich dienes or trienes.[11]
-
If oxidative cleavage is not compatible with the substrate, consider removing the PMB group under acidic conditions, provided other functional groups are stable.
-
Data Presentation
The following tables summarize the common conditions for the protection and deprotection of the 1,4-oxazepane nitrogen with various protecting groups.
Table 1: Summary of Protecting Groups for 1,4-Oxazepane Nitrogen
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N, DMAP), solvent (e.g., DCM, THF) | Strong acid (e.g., TFA, HCl in dioxane) | Stable to hydrogenolysis and mild base. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base (e.g., NaHCO₃, Et₃N), solvent (e.g., THF/H₂O) | H₂, Pd/C; HBr/AcOH; Lewis acids | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O) | Base (e.g., 20% piperidine in DMF) | Stable to acidic conditions and hydrogenolysis. |
| p-Methoxybenzyl | PMB | PMB-Cl or PMB-Br, base (e.g., NaH), solvent (e.g., THF, DMF) | Oxidative (DDQ, CAN); Strong acid (TFA) | Stable to hydrogenolysis (compared to Cbz) and basic conditions. |
Experimental Protocols
Protocol 1: N-Boc Protection of 1,4-Oxazepane
-
Dissolve 1,4-oxazepane (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Cbz Deprotection of N-Cbz-1,4-Oxazepane via Hydrogenolysis
-
Dissolve N-Cbz-1,4-oxazepane (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 1,4-oxazepane.
Visualizations
Caption: Workflow for the N-Boc protection of 1,4-oxazepane.
Caption: Orthogonal deprotection strategy for a 1,4-oxazepane derivative.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. jocpr.com [jocpr.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. total-synthesis.com [total-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: Synthesis of 7-Membered Heterocyclic Rings
Welcome to the technical support center for the synthesis of 7-membered heterocyclic rings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
General Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 7-membered heterocyclic rings so challenging compared to 5- or 6-membered rings?
A1: The synthesis of medium-sized rings, such as 7-membered heterocycles, faces several thermodynamic and kinetic hurdles. These challenges include:
-
Unfavorable Entropy: During intramolecular cyclization, the likelihood of the two reactive ends of a flexible linear precursor meeting to form a ring decreases as the chain length increases. This leads to a high entropic barrier.[1]
-
Enthalpic Strain: 7-membered rings possess unique conformational strains, including transannular interactions (unfavorable steric interactions between non-adjacent atoms across the ring), which are not as significant in smaller, more rigid rings.[1]
-
Competition with Intermolecular Reactions: Due to the low probability of intramolecular cyclization, intermolecular reactions (polymerization) often become the dominant, kinetically favored pathway, leading to low yields of the desired cyclic product.[2][3]
Q2: What are the main strategic approaches for synthesizing 7-membered heterocycles?
A2: The primary strategies can be broadly categorized as:
-
Intramolecular Cyclization: Direct formation of the ring by connecting the two ends of a linear precursor. This often requires special conditions to favor the intramolecular pathway.[1][4]
-
Ring Expansion Reactions: Expanding a pre-existing 5- or 6-membered ring by one or two atoms. Common methods include the Beckmann, Tiffeneau-Demjanov, and Schmidt rearrangements.[1][5][6] This approach avoids the high entropic cost of cyclizing a long, flexible chain.[1]
-
Cycloaddition Reactions: Combining two smaller molecules to form the 7-membered ring directly. The most common types are [4+3] and [5+2] cycloadditions.[7][8]
-
Ring-Closing Metathesis (RCM): A powerful method that uses specific catalysts (e.g., Grubbs or Schrock catalysts) to form a double bond and close the ring.[9][10]
Q3: How can I favor intramolecular cyclization over intermolecular polymerization?
A3: The key is to employ the High-Dilution Principle . This strategy aims to keep the concentration of the linear precursor so low that the rate of the intramolecular (first-order) reaction is significantly higher than the intermolecular (second-order) reaction.[2][11] This can be achieved by:
-
Using a large volume of solvent for the reaction.[11]
-
Employing a syringe pump for the slow addition of the substrate to the reaction mixture over an extended period. This ensures the reactant is consumed faster than it is added, maintaining a low concentration.[2]
-
Using continuous flow reactors, which can achieve high-dilution conditions without requiring massive solvent volumes.[12]
Troubleshooting Guides by Reaction Type
Intramolecular Cyclization
Q: My intramolecular cyclization is giving very low yields and a lot of polymeric byproduct. What can I do?
A: This is a classic problem of competing intermolecular reactions. The primary solution is to implement high-dilution conditions as described in the FAQ above. If high dilution is already in use or is not sufficient, consider the following:
-
Substrate Pre-organization: Modify your linear precursor to reduce its conformational flexibility. Introducing rigid elements like double bonds or aromatic rings can "pre-organize" the substrate into a conformation that is more favorable for ring closure, lowering the entropic barrier.[3]
-
Template-Assisted Cyclization: Use a metal ion or other template that can coordinate to both ends of the substrate, bringing them into proximity to facilitate the reaction.
-
Check Reaction Conditions: Ensure your reaction temperature is optimal. Sometimes, lower temperatures can favor the desired intramolecular pathway.
Caption: Troubleshooting workflow for low-yield intramolecular cyclizations.
Ring Expansion Reactions
Q: I am attempting a Beckmann rearrangement of a cyclic ketoxime to form a 7-membered lactam, but I'm getting a mixture of regioisomers or no reaction.
A: The Beckmann rearrangement is highly stereospecific. The group that migrates is the one positioned anti-periplanar to the hydroxyl leaving group on the oxime.[13][14]
-
Verify Oxime Stereochemistry: You likely have a mixture of (E) and (Z) oxime isomers, or only the isomer where the wrong group is in the anti position. The two isomers can often be separated by column chromatography.[15]
-
Control Isomer Formation: Oximation conditions can sometimes favor one isomer. However, under acidic conditions used for the rearrangement, E/Z isomerization can occur, leading to a mixture of products based on the migratory aptitude of the groups (tertiary alkyl > secondary alkyl/aryl > primary alkyl).[16]
-
Check Rearrangement Conditions: If no reaction occurs, your activating agent may not be strong enough. Common reagents include p-toluenesulfonyl chloride (TsCl), thionyl chloride, and strong acids like polyphosphoric acid (PPA).[13][14] In some cases, a one-pot oximation/rearrangement using hydroxylamine-O-sulfonic acid can be effective.[15]
Caption: General workflow for a regioselective Beckmann rearrangement.
[4+3] Cycloaddition Reactions
Q: My [4+3] cycloaddition using a dihalo-ketone precursor is inefficient, requires harsh conditions, and gives low yields.
A: The generation of oxyallyl cations from α,α'-dihalo ketones often requires stoichiometric reducing agents (e.g., iron carbonyls, zinc-copper couple) and can be sensitive to reaction conditions.[7][17] Several milder, more modern methods have been developed:
-
Base-Induced Generation: Treating an α-haloketone with a suitable base can generate the oxyallyl cation under milder conditions.[17]
-
Lewis Acid-Mediated Generation: Using a strong Lewis acid (e.g., SnCl₄) with an α-silyloxy acrolein precursor is an effective alternative.[7]
-
Allenamide Epoxidation: The epoxidation of nitrogen-substituted allenamides (e.g., with DMDO) generates a stabilized oxyallyl cation that reacts cleanly with dienes like furan and cyclopentadiene.[18] This method offers access to nitrogen-containing 7-membered rings.
Caption: Pathways for generating oxyallyl cations for [4+3] cycloadditions.
Ring-Closing Metathesis (RCM)
Q: My RCM reaction to form a 7-membered ring is sluggish or fails completely.
A: While powerful, RCM is sensitive to several factors:
-
Catalyst Choice: First-generation Grubbs catalysts may not be active enough for forming sterically hindered or electron-deficient olefins. For challenging 7-membered ring closures, a second-generation Grubbs or Hoveyda-Grubbs catalyst is often required due to their higher activity and stability.[9][10][19] Catalysts with cyclic alkyl amino carbene (CAAC) ligands may also offer different selectivity and higher efficiency.[20]
-
Substrate Sterics: Steric hindrance near the terminal alkenes can significantly slow down the reaction. If possible, redesign the substrate to reduce bulk near the reactive sites.
-
Solvent and Temperature: The reaction is typically run in non-polar solvents like dichloromethane (DCM) or toluene. The optimal temperature is usually between room temperature and 40°C.[20]
-
Ethylene Removal: RCM is an equilibrium reaction that produces ethylene gas as a byproduct.[10] Performing the reaction under a gentle stream of argon or nitrogen, or under reduced pressure, can help drive the equilibrium towards the cyclic product.
Data & Protocols
Data Summary Table: Synthesis of 1,5-Benzodiazepines
The condensation of o-phenylenediamine (OPDA) with ketones is a common route to 1,5-benzodiazepines. The choice of catalyst and conditions significantly impacts reaction time and yield.
| Entry | Ketone | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| 1 | Acetone | H-MCM-22 | Acetonitrile | RT | 1 h | 87 | [21] |
| 2 | Acetophenone | Silica Sulfuric Acid | Solvent-free | RT | 1.2 h | 93 | |
| 3 | 3-Pentanone | p-TSA | Solvent-free | 80-85°C | 10-20 min | 92 | [22] |
| 4 | Cyclohexanone | LaCl₃·7H₂O | Acetonitrile | RT | 1.5 h | 94 | [23] |
| 5 | Acetone | Zeolite | Acetonitrile | RT | 3 h | 90 | [23] |
| 6 | Acetone | SiO₂ | Chloroform | RT | 3 h | 95 | [24] |
Key Experimental Protocols
Protocol 1: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine [21][22]
-
Reagents:
-
o-Phenylenediamine (OPDA) (1.08 g, 10 mmol)
-
Acetone (1.16 g, 20 mmol)
-
Catalyst (e.g., p-TSA, 0.12 g, 0.6 mmol OR H-MCM-22, 100 mg)
-
Solvent (if applicable, e.g., Acetonitrile, 4 mL)
-
-
Procedure (using H-MCM-22):
-
To a round-bottomed flask, add o-phenylenediamine (10 mmol), acetone (2.5 mmol), H-MCM-22 (100 mg), and acetonitrile (4 mL).[21]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with 10% ethyl acetate in hexane as the mobile phase. The disappearance of the OPDA spot indicates reaction completion (typically 1-3 hours).[21]
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the catalyst with ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,5-benzodiazepine.
-
Protocol 2: Tiffeneau–Demjanov Ring Expansion [5][25]
-
Reagents:
-
1-(aminomethyl)-cyclohexanol precursor
-
Aqueous Acetic Acid (10% v/v)
-
Sodium Nitrite (NaNO₂) solution (e.g., 1.25 M aqueous)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Dissolve the 1-(aminomethyl)-cyclohexanol precursor in 10% aqueous acetic acid in a flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the aqueous NaNO₂ solution dropwise to the cooled reaction mixture.
-
Stir the reaction vigorously at 0°C for the required time (e.g., 4 hours), monitoring by TLC for the consumption of the starting material.[25]
-
Once complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude cycloheptanone product by flash column chromatography.
-
Specific Heterocycle Synthesis Issues
Q: My synthesized oxepine or thiepine is unstable. It either rearranges to a benzene oxide tautomer or extrudes the heteroatom.
A: Monocyclic, unsubstituted oxepines and thiepines are often unstable. Oxepine exists in equilibrium with its benzene oxide valence tautomer, while thiepine tends to irreversibly extrude its sulfur atom.[26][27] To improve stability:
-
Introduce Bulky Substituents: Placing bulky groups (e.g., tert-butyl) at the C2 and/or C7 positions sterically disfavors the rearrangement or extrusion process, significantly enhancing the stability of the 7-membered ring.[26]
-
Fusion to Aromatic Rings: Fused systems, such as dibenzo[b,f]oxepines, are generally much more stable than their monocyclic counterparts.[28]
-
Oxidation of Sulfur: For thiepines, additional stability can be achieved by oxidizing the sulfur atom to the corresponding S,S-dioxide (sulfone).[26]
References
- 1. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High dilution principle - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 6. Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 14. d-nb.info [d-nb.info]
- 15. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 16. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 17. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]
- 18. (4 + 3) Cycloadditions of Nitrogen-Stabilized Oxyallyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hwpi.harvard.edu [hwpi.harvard.edu]
- 20. React App [pmc.umicore.com]
- 21. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scialert.net [scialert.net]
- 23. ijtsrd.com [ijtsrd.com]
- 24. tandfonline.com [tandfonline.com]
- 25. A practical deca-gram scale ring expansion of ( R )-(−)-carvone to ( R )-(+)-3-methyl-6-isopropenyl-cyclohept-3-enone-1 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00525F [pubs.rsc.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Seven membered heterocycles-Oxepines & thiepines | PPTX [slideshare.net]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Oxazepane Intermediate Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with oxazepane intermediates during synthesis, purification, and formulation development.
Frequently Asked Questions (FAQs)
Q1: My oxazepane intermediate has poor solubility in common organic solvents. What are the initial steps to address this?
A1: Initially, a systematic solvent screening is recommended. The principle of "like dissolves like" is a good starting point. Considering the polar nature of the oxazepane ring, a range of solvents with varying polarities should be tested. It is also beneficial to gently heat the mixture, as solubility often increases with temperature. If these initial steps are insufficient, exploring co-solvent systems can be a viable next step.[1][2][3]
Q2: How can I systematically screen for a suitable solvent or co-solvent system?
A2: A high-throughput screening approach using small volumes can be efficient. Start with a matrix of common laboratory solvents (e.g., alcohols, esters, ketones, ethers, and hydrocarbons). Add a fixed amount of your intermediate to a known volume of each solvent. Observe solubility at room temperature and with gentle heating. For co-solvents, you can prepare mixtures of a good solvent with a poor solvent in varying ratios to find the optimal composition for dissolution and subsequent precipitation or crystallization.
Q3: Can changing the pH of the medium improve the solubility of my oxazepane intermediate?
A3: Yes, if your oxazepane intermediate contains ionizable functional groups, such as a basic nitrogen atom, pH adjustment can significantly impact solubility.[3] For a basic intermediate, decreasing the pH (acidification) will form a more soluble salt. Conversely, for an acidic intermediate, increasing the pH (basification) will enhance solubility. This is a common and effective strategy.[4][5]
Q4: What is salt formation, and can it be applied to oxazepane intermediates?
A4: Salt formation is a chemical modification that converts a neutral drug intermediate into an ionic salt, which often exhibits higher aqueous solubility.[4][5][6] Since most oxazepane structures contain a basic nitrogen atom, they are excellent candidates for forming salts with various acids (e.g., hydrochloride, sulfate, mesylate). This approach is particularly useful for intermediates intended for use in aqueous reaction media or for developing parenteral formulations.[5]
Q5: My intermediate "oils out" instead of crystallizing. What causes this, and how can I fix it?
A5: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too saturated or cooling too rapidly.[7] To resolve this, you can try reheating the mixture and adding more of the "soluble solvent" to decrease the saturation. Slower cooling, seeding with a small crystal of the product, or using a different solvent system can also promote proper crystallization.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and purification of oxazepane intermediates.
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility in a Chosen Reaction Solvent | Mismatch in polarity between the intermediate and the solvent. High crystallinity of the intermediate. | 1. Solvent Screening: Test a range of solvents with varying polarities. 2. Co-solvent System: Use a mixture of solvents. For example, a small amount of a highly polar solvent like DMSO or DMF in a less polar solvent can significantly increase solubility.[1][2] 3. Increase Temperature: Perform the reaction at an elevated temperature, if the stability of the intermediate allows. |
| Precipitation of Intermediate During Reaction | The intermediate is less soluble than the starting materials. Change in the solvent composition during the reaction. | 1. Use a More Solubilizing Solvent System: Refer to the solutions for poor solubility. 2. Homogeneous Conditions: Add reagents in a manner that avoids localized high concentrations that could cause precipitation. |
| Difficulty in Achieving Crystallization | The solution is not supersaturated. The solution is too pure (lack of nucleation sites). The intermediate has a tendency to form a stable amorphous solid. | 1. Increase Concentration: Carefully evaporate some of the solvent.[7] 2. Induce Nucleation: Scratch the inside of the flask with a glass rod, or add a seed crystal. 3. Anti-Solvent Addition: Slowly add a solvent in which the intermediate is insoluble to a solution of the intermediate. |
| Low Yield After Crystallization | Too much solvent was used. The chosen solvent is too good, even at low temperatures. | 1. Concentrate the Mother Liquor: If the mother liquor contains a significant amount of product, concentrate it and attempt a second crystallization.[7] 2. Optimize Solvent System: Choose a solvent system where the solubility is high at elevated temperatures but significantly lower at room temperature or below. |
| Formation of an Amorphous Solid Instead of Crystals | Rapid precipitation. Presence of impurities that inhibit crystal growth. | 1. Slower Cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator. 2. Charcoal Treatment: If impurities are suspected, especially colored ones, treating the hot solution with activated charcoal can help.[7] 3. Solid Dispersion: If the amorphous form is desired for formulation, techniques like solid dispersion can be employed to stabilize it.[8] |
Data Presentation: Solubility Enhancement Techniques
The following table summarizes various techniques to enhance the solubility of poorly soluble compounds, which can be applied to oxazepane intermediates.[1][9][10]
| Technique | Principle | Applicability for Intermediates | Advantages | Limitations |
| Co-solvency | Adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a non-polar compound.[1][2] | High | Simple to implement in both reaction and purification steps. | May complicate solvent removal; toxicity of co-solvents can be a concern. |
| pH Adjustment | Ionizing the intermediate to form a more soluble species.[3] | High (for ionizable intermediates) | Highly effective; easy to implement and reverse. | Requires the presence of an ionizable group; may affect the stability of the intermediate. |
| Salt Formation | Converting the intermediate into a salt with a suitable counter-ion.[4][5] | High (for basic or acidic intermediates) | Can dramatically increase aqueous solubility; can improve handling properties. | May not be suitable for all intermediates; can introduce hygroscopicity. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio to enhance the dissolution rate.[9][11] | Medium to High | Effective for improving dissolution rate. | May not significantly increase equilibrium solubility; can be energy-intensive. |
| Solid Dispersion | Dispersing the intermediate in an inert carrier matrix at the solid state.[3][8] | Low to Medium (more common for final APIs) | Can significantly enhance dissolution by creating amorphous forms. | Can be complex to prepare and scale up; physical stability of the amorphous form can be a concern. |
Experimental Protocols
Protocol 1: Screening for Optimal Crystallization Solvent
-
Preparation: Place a small amount (e.g., 20-50 mg) of the crude oxazepane intermediate into several test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise while gently warming and agitating.
-
Solubility Assessment: Continue adding the solvent until the solid completely dissolves. Record the approximate volume of solvent used. A good crystallization solvent will dissolve the compound when hot but not at room temperature.
-
Cooling and Observation: Allow the tubes with dissolved solids to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation: Observe the formation of crystals. The solvent that yields well-formed crystals with a good recovery is a suitable candidate. Note any "oiling out" or lack of precipitation.
-
Co-solvent Testing: If no single solvent is ideal, repeat the process with mixtures of a "good" solvent (dissolves the compound well) and a "bad" solvent (poorly dissolves the compound).
Protocol 2: Salt Formation for Solubility Enhancement
-
Dissolution: Dissolve the basic oxazepane intermediate in a suitable organic solvent (e.g., isopropanol, acetone).
-
Acid Addition: Stoichiometrically add a solution of the desired acid (e.g., HCl in isopropanol, methanesulfonic acid) to the solution of the intermediate. The addition should be done dropwise with stirring.
-
Precipitation: The corresponding salt of the intermediate should precipitate out of the solution. If precipitation is slow, it can be induced by cooling or adding an anti-solvent.
-
Isolation: The precipitated salt is then isolated by filtration, washed with a small amount of the solvent, and dried under vacuum.
-
Solubility Measurement: The aqueous solubility of the formed salt can then be determined and compared to the free base. A common method is the shake-flask method, where an excess of the solid is shaken in water until equilibrium is reached, and the concentration in the supernatant is measured.[12]
Visualizations
Caption: A workflow for addressing solubility issues of oxazepane intermediates.
Caption: A decision tree for selecting a solubility enhancement strategy.
References
- 1. longdom.org [longdom.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. journals.umcs.pl [journals.umcs.pl]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
Comparative NMR Characterization of (R)-4-Boc-6-hydroxy-oxazepane and a Structural Analog
For researchers, scientists, and drug development professionals, a detailed understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and connectivity of atoms within a molecule. This guide provides a comparative analysis of the NMR characterization of (R)-4-Boc-6-hydroxy-oxazepane and a closely related structural analog, N-Boc-4-hydroxypiperidine. A standardized experimental protocol and a visual workflow are included to aid in the replication and interpretation of these analytical methods.
While specific, publicly available ¹H and ¹³C NMR data for (R)-4-Boc-6-hydroxy-oxazepane is limited, this guide presents a template for its characterization and compares it with the well-documented data for N-Boc-4-hydroxypiperidine. This comparison highlights key structural differences that manifest in their respective NMR spectra.
Comparison of ¹H and ¹³C NMR Data
The following table summarizes the expected and reported NMR data for (R)-4-Boc-6-hydroxy-oxazepane and N-Boc-4-hydroxypiperidine. The data for the oxazepane is predictive, based on the analysis of similar structures, while the data for the piperidine analog is based on reported literature values.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| (R)-4-Boc-6-hydroxy-oxazepane | Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.5 (q), ~80.0 (s) | |
| H-2 | 3.5 - 3.8 (m, 2H) | ~70.0 (t) | ||
| H-3 | 3.2 - 3.5 (m, 2H) | ~50.0 (t) | ||
| H-5 | 3.6 - 3.9 (m, 2H) | ~75.0 (t) | ||
| H-6 | 4.0 - 4.3 (m, 1H) | ~65.0 (d) | ||
| H-7 | 1.8 - 2.1 (m, 2H) | ~40.0 (t) | ||
| OH | Variable | - | ||
| N-Boc-4-hydroxypiperidine | Boc (C(CH₃)₃) | 1.46 (s, 9H)[1] | 28.4 (q), 79.5 (s)[1] | |
| H-2, H-6 | 3.65 (m, 2H)[1] | 42.9 (t)[1] | ||
| H-3, H-5 | 1.88 (m, 2H), 1.45 (m, 2H)[1] | 34.3 (t)[1] | ||
| H-4 | 3.85 (m, 1H)[1] | 67.4 (d)[1] | ||
| OH | 1.65 (d, 1H, J = 4.0 Hz)[1] | - |
Experimental Protocol: NMR Characterization
The following is a representative protocol for the NMR analysis of N-Boc protected hydroxy-heterocyclic compounds.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra are recorded on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220 ppm, 1024-4096 scans, relaxation delay of 2 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
3. Data Processing and Analysis:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign all proton and carbon signals with the aid of 2D NMR data.
Workflow for NMR Characterization
References
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Boc-Protected Amines
For researchers, scientists, and drug development professionals, understanding the behavior of protecting groups in mass spectrometry is crucial for the accurate identification and characterization of synthetic molecules. This guide provides a detailed comparison of the fragmentation patterns of amines protected with tert-butyloxycarbonyl (Boc) versus other common protecting groups: benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and acetyl (Ac).
The choice of an amine protecting group is a fundamental aspect of organic synthesis, particularly in peptide synthesis and drug development. The stability and cleavage characteristics of these groups are well-documented in solution-phase chemistry. However, their behavior in the gas phase during mass spectrometry (MS) analysis is equally important for reaction monitoring, quality control, and structural elucidation. This guide delves into the distinct fragmentation patterns of these protecting groups under common mass spectrometric conditions, supported by experimental data and detailed protocols.
Key Fragmentation Pathways of Common Amine Protecting Groups
The fragmentation of protected amines in the mass spectrometer is highly dependent on the nature of the protecting group and the ionization technique employed. Electrospray ionization (ESI) is a soft ionization method that typically yields protonated molecules [M+H]⁺, which are then subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) to elicit fragmentation.
Boc (tert-Butyloxycarbonyl) Group
The Boc group is known for its characteristic and predictable fragmentation pattern. Upon CID, Boc-protected amines readily undergo fragmentation via two primary pathways:
-
Loss of Isobutylene: A neutral loss of 56 Da, corresponding to isobutylene (C₄H₈), is a hallmark of Boc-protected amines. This occurs through a McLafferty-type rearrangement.
-
Loss of the Entire Boc Group: A loss of 101 Da, representing the entire Boc group (C₅H₉O₂), is also commonly observed.
These fragmentation patterns are highly diagnostic for the presence of a Boc protecting group.
Cbz (Benzyloxycarbonyl) Group
The Cbz group, in contrast to Boc, exhibits a different set of characteristic fragmentations:
-
Loss of Toluene: A neutral loss of 92 Da, corresponding to toluene (C₇H₈), is a common fragmentation pathway.
-
Formation of the Benzyl Cation: A prominent peak at m/z 91, corresponding to the benzyl cation (C₇H₇⁺), is a strong indicator of the Cbz group.
-
Loss of CO₂: Subsequent loss of carbon dioxide (44 Da) from the remaining fragment is also possible.
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is significantly larger and has a distinct fragmentation pattern dominated by its aromatic system:
-
Formation of the Fluorenylmethyloxyl Cation: A major fragment is observed at m/z 179, which corresponds to the fluorenylmethyloxyl cation.
-
Loss of the Fmoc Group: The entire Fmoc group can also be lost as a neutral molecule (222 Da).
Acetyl (Ac) Group
The acetyl group is the simplest of the four and its fragmentation is straightforward:
-
Loss of Ketene: A neutral loss of 42 Da, corresponding to ketene (C₂H₂O), is the most characteristic fragmentation.
Comparative Fragmentation Data
To provide a quantitative comparison, the following table summarizes the key fragment ions and their typical relative intensities observed in the ESI-MS/MS spectra of simple amines protected with Boc, Cbz, Fmoc, and Acetyl groups. The data is a composite from various studies on protected amino acids and peptides.
| Protecting Group | Precursor Ion | Primary Neutral Loss(es) | Key Fragment Ions (m/z) | Typical Relative Abundance of Key Fragments |
| Boc | [M+H]⁺ | 56 (C₄H₈), 101 (C₅H₉O₂) | [M+H-56]⁺, [M+H-101]⁺ | High, High |
| Cbz | [M+H]⁺ | 92 (C₇H₈), 44 (CO₂) | 91 (C₇H₇⁺), [M+H-92]⁺ | High, Moderate |
| Fmoc | [M+H]⁺ | 222 (C₁₅H₁₀O₂) | 179 (C₁₃H₉O⁺) | High |
| Acetyl | [M+H]⁺ | 42 (C₂H₂O) | [M+H-42]⁺ | High |
Experimental Protocols
The following provides a general methodology for the analysis of protected amines by LC-MS/MS.
Sample Preparation
-
Standard Solution Preparation: Prepare 1 mg/mL stock solutions of the protected amine standards in a suitable solvent (e.g., methanol, acetonitrile).
-
Working Solution Preparation: Dilute the stock solutions to a final concentration of 10 µg/mL with the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each compound, typically in the range of 10-30 eV.
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for Boc- and Cbz-protected amines.
A Comparative Guide to 1,4-Oxazepane, Morpholine, and Piperazine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, saturated nitrogen-containing heterocycles are of particular interest due to their ability to introduce favorable physicochemical properties and provide diverse three-dimensional structures for molecular recognition. This guide offers a detailed comparison of three such scaffolds: the well-established six-membered rings of morpholine and piperazine, and the less explored seven-membered 1,4-oxazepane.
This document provides an objective comparison of their synthesis, physicochemical properties, and biological significance, supported by available experimental data. It aims to equip researchers with the necessary information to make informed decisions when selecting a scaffold for novel drug design and development.
Physicochemical Properties: A Comparative Overview
The selection of a heterocyclic scaffold is a critical decision in drug design, profoundly influencing the pharmacokinetic and pharmacodynamic profile of a molecule. Morpholine, piperazine, and 1,4-oxazepane, while all containing nitrogen and oxygen or nitrogen atoms, exhibit distinct physicochemical characteristics that dictate their utility in different therapeutic contexts.
| Property | 1,4-Oxazepane | Morpholine | Piperazine |
| Molecular Formula | C₅H₁₁NO[1] | C₄H₉NO | C₄H₁₀N₂ |
| Molecular Weight ( g/mol ) | 101.15[1] | 87.12 | 86.14 |
| Ring Size | 7-membered | 6-membered | 6-membered |
| pKa (of conjugate acid) | ~7.5-8.5 (estimated) | 8.36 | 9.8, 5.6 |
| Calculated logP (XLogP3) | -0.2[1] | -0.85 | -1.1 |
| Polar Surface Area (Ų) | 21.3[1] | 21.3 | 24.1 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Conformation | Flexible (Chair, Boat, Twist-Boat) | Chair | Chair |
Morpholine is a versatile scaffold frequently employed to enhance the aqueous solubility and overall drug-like properties of a molecule. Its ether oxygen can act as a hydrogen bond acceptor, and the secondary amine provides a point for substitution while maintaining a relatively low basicity compared to piperazine. This lower basicity can be advantageous in reducing off-target effects, particularly at aminergic G protein-coupled receptors (GPCRs).
Piperazine is a ubiquitous fragment in medicinal chemistry, particularly for central nervous system (CNS) targets. Its two nitrogen atoms offer multiple points for substitution, allowing for the creation of diverse chemical libraries and the fine-tuning of pharmacological activity. The two pKa values of piperazine allow it to act as a buffer at physiological pH, which can be beneficial for solubility and membrane permeability.
1,4-Oxazepane , a seven-membered ring, introduces a higher degree of conformational flexibility compared to its six-membered counterparts. This increased flexibility can be advantageous for exploring larger binding pockets or inducing specific conformational changes in a target protein. However, this flexibility can also come at an entropic cost upon binding. The physicochemical properties of the parent 1,4-oxazepane, such as its calculated logP and polar surface area, suggest it maintains a degree of hydrophilicity suitable for drug development.
Synthesis of Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration for its application in drug discovery programs.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of heterocyclic scaffolds.
1,4-Oxazepane Synthesis: The synthesis of 1,4-oxazepane and its derivatives can be approached through several routes. One common strategy involves the cyclization of N-propargylamines.[2] Benzo-fused 1,4-oxazepine derivatives have been synthesized via a tandem transformation of C-N coupling and C-H carbonylation.[3] Another approach involves the reaction of 2-aminophenols with alkynones to yield benzo[b][2][3]oxazepine derivatives.[4] Furthermore, chiral 1,4-oxazepane-5-carboxylic acids have been prepared from polymer-supported homoserine.[5] A one-pot three-component reaction of 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide has also been reported for the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds.[6]
Morpholine Synthesis: Morpholine and its derivatives are readily synthesized through various established methods. A common industrial method involves the dehydration of diethanolamine with sulfuric acid. More recent and versatile lab-scale syntheses include the palladium-catalyzed carboamination of substituted ethanolamine derivatives with aryl or alkenyl bromides.[6] Another metal-free, one-pot strategy involves the reaction of aziridines with halogenated alcohols.[1]
Piperazine Synthesis: Piperazine is commercially available and its derivatives are accessible through numerous synthetic routes. A prevalent method is the reaction of ethylenediamine with 1,2-dichloroethane. Substituted piperazines are often prepared by direct N-alkylation or N-arylation of the parent ring. More complex, substituted piperazine cores can be constructed through multi-step sequences, often involving cyclization of appropriately functionalized diamine precursors.
Biological Applications and Comparative Efficacy
While morpholine and piperazine are staples in the medicinal chemist's toolbox, 1,4-oxazepane is an emerging scaffold with demonstrated biological potential.
Dopamine D4 Receptor Ligands: A Case Study
A notable study directly compared a series of 2,4-disubstituted morpholines and 2,4-disubstituted 1,4-oxazepanes as ligands for the dopamine D₄ receptor, a target for antipsychotic drugs.[7] This provides a valuable dataset for a head-to-head comparison of these two scaffolds in a specific biological context.
Experimental Data: Dopamine D₄ Receptor Binding Affinity
| Compound | Scaffold | R¹ | R² | Ki (nM) for hD₄ |
| 1 | Morpholine | H | 4-chlorobenzyl | 150 |
| 2 | 1,4-Oxazepane | H | 4-chlorobenzyl | 80 |
| 3 | Morpholine | 2-methoxyphenyl | 4-chlorobenzyl | 5.2 |
| 4 | 1,4-Oxazepane | 2-methoxyphenyl | 4-chlorobenzyl | 2.5 |
| 5 | Morpholine | 2-pyridyl | 4-chlorobenzyl | 1.8 |
| 6 | 1,4-Oxazepane | 2-pyridyl | 4-chlorobenzyl | 0.9 |
Data extracted from "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model."[7]
The data suggests that in this series, the 1,4-oxazepane scaffold consistently leads to compounds with higher or comparable affinity for the dopamine D₄ receptor compared to their morpholine counterparts. The authors of the study suggest that the increased size of the 1,4-oxazepane ring may be important for affinity.[7]
While a direct three-way comparison including piperazine is not available in a single study, numerous potent piperazine-based dopamine D₄ ligands have been reported, demonstrating the utility of this scaffold for this target.
Broader Therapeutic Areas
-
1,4-Oxazepane: Derivatives have been reported to possess anticonvulsant and antifungal activities.[5] They are also being explored as scaffolds for compounds targeting inflammatory bowel disease, lupus nephritis, and respiratory diseases.[5]
-
Morpholine: The morpholine moiety is present in a wide range of approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib. Its ability to improve pharmacokinetic properties makes it a valuable component in drug design across various therapeutic areas.
-
Piperazine: This scaffold is a key component in numerous blockbuster drugs, including the antidepressant sertraline and the antipsychotic aripiprazole. Its derivatives have shown a broad spectrum of biological activities, including anthelmintic, antihistaminic, and antiviral effects.
Experimental Protocols
General Procedure for the Synthesis of 2,4-Disubstituted 1,4-Oxazepanes
This protocol is adapted from the synthesis of dopamine D₄ receptor ligands.[7]
Step 1: N-Alkylation of a primary amine with a substituted epoxide. A solution of the primary amine (1 eq.) and the desired epoxide (1.1 eq.) in a suitable solvent (e.g., ethanol) is heated to reflux for several hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding amino alcohol.
Step 2: Cyclization to form the 1,4-oxazepane ring. To a solution of the amino alcohol (1 eq.) in an appropriate solvent (e.g., THF), a strong base such as sodium hydride (1.2 eq.) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the 2,4-disubstituted 1,4-oxazepane.
Caption: Synthetic scheme for 2,4-disubstituted 1,4-oxazepanes.
Radioligand Binding Assay for Dopamine D₄ Receptor
The following is a general protocol for determining the binding affinity of compounds to the dopamine D₄ receptor.
Materials:
-
HEK293 cells expressing the human dopamine D₄ receptor.
-
Radioligand, e.g., [³H]-spiperone.
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK293-hD₄ cells.
-
In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known D₄ antagonist (e.g., haloperidol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Conclusion
Morpholine and piperazine are well-entrenched scaffolds in drug discovery, offering predictable physicochemical properties and straightforward synthetic access. Their value in improving the drug-like qualities of molecules is undisputed.
The 1,4-oxazepane scaffold, while less explored, presents an exciting opportunity for medicinal chemists. Its larger, more flexible ring system may offer advantages in targeting specific protein conformations or accessing previously undruggable binding sites. The available comparative data, though limited, suggests that 1,4-oxazepane can be a superior scaffold to morpholine in certain contexts, such as for dopamine D₄ receptor antagonism.
The choice between these three scaffolds will ultimately depend on the specific goals of the drug discovery program, including the target protein, the desired physicochemical properties, and the synthetic strategy. This guide provides a foundational understanding to aid in this critical decision-making process, encouraging the exploration of the less-traveled path of the 1,4-oxazepane scaffold while acknowledging the proven utility of its six-membered relatives.
References
- 1. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 6. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of (R)-4-Boc-6-hydroxy-oxazepane Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For researchers in drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This is especially true for chiral molecules such as (R)-4-Boc-6-hydroxy-oxazepane derivatives, where stereochemistry can profoundly influence biological activity. The oxazepane ring, a seven-membered heterocycle, presents unique conformational challenges, making its structural analysis a non-trivial task.[1][2] This guide provides a comparative overview of X-ray crystallography, the gold standard for structural determination, and powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization of this class of compounds.
While specific crystallographic data for (R)-4-Boc-6-hydroxy-oxazepane is not widely available in published literature, this guide draws upon established principles and data from structurally related compounds to provide a robust comparison of these analytical techniques.
Single-Crystal X-ray Crystallography
X-ray crystallography is an analytical technique that provides the precise three-dimensional coordinates of atoms within a crystalline solid. By diffracting X-rays off a single crystal, an electron density map can be generated, revealing bond lengths, bond angles, and the absolute configuration of a chiral molecule.[3][4] This method offers an unambiguous determination of the molecular structure in the solid state.[5]
Experimental Workflow and Data
The process of determining a crystal structure involves several key steps, from crystal growth to data refinement. The quality of the single crystal is the most critical factor for a successful analysis.
Quantitative Data Presentation
The primary output of an X-ray diffraction experiment is a wealth of quantitative structural data, typically presented in a Crystallographic Information File (CIF). Below is a table summarizing the key parameters obtained.
| Parameter | Description | Example Data (Hypothetical) |
| Crystal System | A classification of crystals based on their atomic lattice. | Monoclinic |
| Space Group | Describes the symmetry of the crystal. | P21 |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit cell. | a = 6.2 Å, b = 26.0 Å, c = 12.5 Å, β = 93.2° |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-C: 1.54 Å, C-O: 1.43 Å |
| Bond Angles | The angle formed between three connected atoms. | C-N-C: 115.2° |
| Torsional Angles | The angle between the planes defined by two sets of three atoms, providing conformational information. | C1-N2-C3-C4: 55.8° |
| Absolute Configuration | The spatial arrangement of atoms in a chiral molecule, often determined using anomalous dispersion. | Flack Parameter ≈ 0 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the (R)-4-Boc-6-hydroxy-oxazepane derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent crystal damage during data collection.
-
Data Collection: The mounted crystal is placed on a diffractometer. X-rays (commonly Mo Kα radiation) are directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[4]
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, and the unit cell parameters and space group are determined.[4]
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to improve the fit, resulting in the final, accurate molecular structure.
-
Validation: The final structure is validated using software tools to check for geometric consistency and overall quality.
Spectroscopic Alternatives for Chiral Structure Determination
When single crystals cannot be obtained, or when information about the molecule's solution-state conformation is desired, spectroscopic techniques are invaluable.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[6][7] It is a powerful technique for determining the absolute configuration of chiral molecules in solution, as the VCD spectrum of one enantiomer is the mirror image of the other.[8][9] This is particularly useful for molecules like oxazepane derivatives that may not readily crystallize.
Experimental Workflow and Data
The VCD workflow involves both experimental measurement and computational modeling to assign the absolute configuration.
Quantitative Data Presentation
VCD data is presented as a spectrum, with key information extracted from the band positions, signs, and intensities.
| Parameter | Description | Example Data |
| Wavenumber (cm-1) | The position of the vibrational band in the IR spectrum. | 1700 cm-1 (C=O stretch) |
| Molar Absorptivity (ε) | The intensity of the absorption in the IR spectrum. | 250 L mol-1 cm-1 |
| Differential Absorbance (ΔA) | The difference in absorbance between left and right circularly polarized light (the VCD signal). | +5 x 10-5 |
| Anisotropy Ratio (g) | The ratio of ΔA to the total absorbance (A), a measure of the VCD signal strength. | 2 x 10-4 |
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: A relatively concentrated solution of the compound (e.g., 0.1 M) is prepared in a suitable solvent that has minimal absorption in the spectral region of interest (e.g., deuterated chloroform, CDCl₃). The solution is placed in a sample cell with BaF₂ or CaF₂ windows.[6]
-
Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Multiple blocks of scans are collected and averaged to achieve an adequate signal-to-noise ratio, which can take several hours.
-
Computational Modeling: A conformational search is performed for the molecule. The geometries of the low-energy conformers are optimized, and their IR and VCD spectra are calculated using Density Functional Theory (DFT).
-
Spectral Comparison: A population-weighted average of the calculated spectra for one enantiomer (e.g., the R-enantiomer) is compared to the experimental spectrum. A good match confirms the absolute configuration of the experimental sample.
NMR Spectroscopy
While VCD excels at determining absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the relative stereochemistry and solution-state conformation of molecules.[10] For a conformationally flexible seven-membered ring like an oxazepane, NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, which helps to define the ring's preferred conformation and the relative orientation of its substituents.
Experimental Workflow and Data
The NMR workflow for conformational analysis involves acquiring a suite of 1D and 2D spectra and interpreting the data to build a 3D model.
Quantitative Data Presentation
Key NMR parameters provide the geometric constraints needed for structural elucidation.
| Parameter | Description | Use in Structural Analysis |
| Chemical Shift (δ, ppm) | The resonance frequency of a nucleus relative to a standard, sensitive to the local electronic environment. | Provides initial information about the molecular structure and functional groups. |
| Scalar Coupling (J, Hz) | The through-bond interaction between nuclei, dependent on the dihedral angle (Karplus relationship). | Helps determine dihedral angles and thus the ring conformation. |
| Nuclear Overhauser Effect (NOE) | The through-space transfer of polarization between nuclei, dependent on the inverse sixth power of distance. | Identifies protons that are close in space (<5 Å), providing key distance constraints for determining relative stereochemistry. |
Experimental Protocol: NMR Conformational Analysis
-
Sample Preparation: A solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A series of NMR experiments are performed:
-
1D ¹H and ¹³C: To identify all proton and carbon signals.
-
2D COSY: To establish proton-proton bond connectivity.
-
2D HSQC: To correlate protons with their directly attached carbons.
-
2D NOESY or ROESY: To identify protons that are close in space.
-
-
Data Analysis: The spectra are processed and analyzed to assign all signals and measure coupling constants and NOE intensities.
-
Structure Modeling: The extracted J-coupling (dihedral angle) and NOE (distance) constraints are used, often in conjunction with molecular modeling software, to generate a 3D model of the molecule's most stable conformation in solution.
Comparative Summary
Choosing the right analytical technique depends on the specific question being asked, the nature of the sample, and the available resources.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy |
| Primary Information | 3D structure, absolute configuration, packing | Absolute configuration | Relative stereochemistry, solution conformation |
| Sample State | Single Crystal | Solution | Solution |
| Sample Requirement | Micrograms (single crystal) | Milligrams | Milligrams |
| Key Advantage | Unambiguous, highly detailed structural data | No crystallization needed, powerful for absolute configuration | Provides data on dynamic solution-state conformation |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow.[9] Provides solid-state structure which may differ from solution. | Requires relatively high concentration; computational analysis is necessary. | Does not directly provide absolute configuration. |
| Typical Experiment Time | Hours to days | Hours | Hours |
Conclusion
The structural elucidation of (R)-4-Boc-6-hydroxy-oxazepane derivatives requires a multifaceted analytical approach. X-ray crystallography , when successful, provides the definitive solid-state structure and absolute configuration. However, the common challenge of obtaining suitable crystals necessitates proficiency in alternative techniques. Vibrational Circular Dichroism has emerged as a robust method for determining the absolute configuration of molecules in solution, directly addressing the chirality question without the need for crystallization.[9] Complementing this, NMR spectroscopy offers unparalleled insight into the relative stereochemistry and the dynamic conformational behavior of the flexible oxazepane ring in a biologically relevant solution state.
For researchers and drug development professionals, the most comprehensive understanding is achieved not by relying on a single technique, but by integrating the complementary data from crystallography and spectroscopy to build a complete picture of the molecule's structure in different states.
References
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxyazapeptides: synthesis, structure determination, and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jascoinc.com [jascoinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational circular-dichroism spectroscopy of homologous cyclic peptides designed to fold into β helices of opposite chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gaussian.com [gaussian.com]
- 10. auremn.org.br [auremn.org.br]
A Comparative Guide to the Conformational Rigidity of the Oxazepane Ring
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of heterocyclic rings is a cornerstone of modern drug design. The three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. The seven-membered oxazepane ring, a privileged scaffold in medicinal chemistry, presents a unique conformational profile that balances flexibility and pre-organization. This guide provides an objective comparison of the conformational rigidity of the oxazepane ring with other common heterocyclic systems, supported by experimental and computational data.
Introduction to Conformational Rigidity
Conformational rigidity refers to the energy barrier a ring system must overcome to interconvert between its various spatial arrangements (conformers). A higher energy barrier indicates a more rigid ring, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. Conversely, a more flexible ring can explore a wider conformational space, potentially adapting to various binding pockets. The oxazepane ring, with its seven atoms including two heteroatoms, exhibits a complex conformational behavior, typically favoring non-chair forms to alleviate torsional and transannular strain.
Comparative Analysis of Conformational Rigidity
The conformational flexibility of a heterocyclic ring is primarily dictated by its size and the nature of its heteroatoms. The energy barrier to ring inversion is a key quantitative measure of this rigidity. Below is a comparison of the oxazepane ring with other well-known saturated heterocycles.
| Heterocyclic Ring | Ring Size | Predominant Conformation(s) | Ring Inversion Energy Barrier (kcal/mol) | Key Conformational Features |
| Oxazepane | 7 | Twist-Chair / Boat-Chair | ~6-10 (estimated) | Multiple low-energy conformers are accessible due to the flexibility of the seven-membered ring. The presence of the oxygen atom can influence the conformational equilibrium through electronic effects. |
| Piperidine | 6 | Chair | 10.4[1] | Exhibits a well-defined chair conformation, similar to cyclohexane. Nitrogen inversion has a lower energy barrier (~6.1 kcal/mol).[1] |
| Morpholine | 6 | Chair (Equatorial N-H preferred) | ~10-11 | The presence of two heteroatoms influences the ring geometry. The chair-equatorial conformer is generally more stable. |
| Azepane | 7 | Twist-Chair | ~7-8 | Like other seven-membered rings, it avoids the high-energy chair conformation and adopts a more flexible twist-chair form. |
| 1,4-Diazepane | 7 | Chair / Twist-Boat | 10.9 - 17.6 (for diazepam derivatives)[2] | Can adopt both chair and twist-boat conformations. The barrier to ring inversion can be significantly high in substituted derivatives like diazepam.[2] |
Experimental Protocols for Assessing Conformational Rigidity
A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling is essential for a thorough conformational analysis of the oxazepane ring.
1. Variable-Temperature (VT) NMR Spectroscopy
Objective: To determine the energy barrier of conformational exchange processes, such as ring inversion, and to identify the populations of different conformers at various temperatures.
Methodology:
-
Sample Preparation: Dissolve a pure sample of the oxazepane derivative in a suitable deuterated solvent that has a wide temperature range (e.g., deuterated toluene, deuterated dichloromethane). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Initial Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K.[4] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[5]
-
Coalescence Temperature Identification: Observe the changes in the NMR signals, particularly those of diastereotopic protons, as the temperature decreases. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).
-
Slow-Exchange Spectrum: Continue to lower the temperature until the signals sharpen again, representing the "frozen" or slow-exchange spectrum where individual conformers can be observed.
-
Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion from the coalescence temperature and the frequency separation of the signals in the slow-exchange regime.
-
Advanced Techniques: For more complex systems, 2D NMR techniques like EXSY (Exchange Spectroscopy) can be employed to quantify exchange rates between conformers.[6]
2. Single-Crystal X-ray Crystallography
Objective: To obtain a precise three-dimensional structure of the oxazepane ring in the solid state, providing definitive information on bond lengths, bond angles, and the preferred conformation in the crystal lattice.
Methodology:
-
Crystal Growth: Grow single crystals of the oxazepane derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions, transparent, and without significant defects).[7] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[8]
-
Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a goniometer head.[9] For air-sensitive compounds, this is done under a protective layer of an inert oil.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[7]
-
Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[7]
-
Structure Refinement: The initial model of the molecule is fitted into the electron density map, and the atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.[7]
3. Computational Modeling
Objective: To explore the potential energy surface of the oxazepane ring, identify all low-energy conformers, and calculate the energy barriers between them.
Methodology:
-
Initial Structure Generation: Build a 3D model of the oxazepane derivative using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a wide range of possible ring conformations. This can be achieved using methods like molecular mechanics (e.g., MMFF94s) or more advanced techniques.
-
Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: Calculate the relative energies of all optimized conformers to identify the global minimum and other low-energy structures.
-
Transition State Search: To determine the ring inversion barrier, locate the transition state structure connecting the major conformers. This can be done using methods like synchronous transit-guided quasi-Newton (STQN) or the replica path method.[10]
-
Frequency Analysis: Perform a frequency calculation on the optimized ground state and transition state structures. A true minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the ring inversion motion.
-
Solvent Effects: To better correlate with experimental data from solution-phase NMR, include a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a novel oxazepane derivative.
Caption: Workflow for Assessing Oxazepane Conformational Rigidity.
Conclusion
The conformational analysis of the oxazepane ring reveals a flexible seven-membered system that predominantly adopts non-chair conformations like the twist-chair to minimize steric and torsional strain. Its conformational rigidity, as indicated by the estimated ring inversion barrier, is generally lower than that of the more constrained six-membered rings like piperidine and morpholine, but can be significantly influenced by substitution, as seen in diazepine derivatives. A comprehensive understanding of the conformational preferences of oxazepane-containing molecules, achieved through the synergistic use of VT-NMR, X-ray crystallography, and computational modeling, is crucial for the rational design of novel therapeutics with optimized biological activity.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Ring inversion barrier of diazepam and derivatives: An ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. Experimental and computational studies of ring inversion of 1,4-benzodiazepin-2-ones: implications for memory of chirality transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Azepane - Wikipedia [en.wikipedia.org]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to In Vitro Assay Development for Screening Oxazepane Libraries
For researchers, scientists, and drug development professionals, the selection of appropriate in vitro assays is a critical step in screening oxazepane libraries to identify novel therapeutic candidates. This guide provides an objective comparison of biochemical and cell-based assays, supported by experimental data and detailed protocols, to aid in the development of robust screening campaigns.
Oxazepane scaffolds are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. Successful screening of oxazepane libraries hinges on the strategic implementation of in vitro assays that are sensitive, reliable, and relevant to the putative biological target. This guide focuses on two major classes of targets for which oxazepanes have shown promise: kinases and tubulin.
Comparison of In Vitro Screening Assays
The choice between a biochemical and a cell-based assay format depends on the screening goals, the nature of the target, and the desired throughput. Biochemical assays offer a direct measure of a compound's effect on a purified target, while cell-based assays provide insights into a compound's activity in a more physiologically relevant context.
Biochemical Assays: A Direct Look at Target Interaction
Biochemical assays are indispensable for primary screening campaigns to identify direct inhibitors of a specific molecular target. They are generally characterized by high throughput, lower cost per well, and fewer confounding factors compared to cell-based assays.
| Assay Type | Principle | Target Class Example | Advantages | Disadvantages | Key Performance Metrics |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. | Kinases (e.g., RIP1) | Homogeneous ("mix-and-read"), high throughput, sensitive.[1] | Requires a suitable fluorescent probe, potential for interference from fluorescent compounds.[2] | Z'-factor > 0.5, stable signal, low compound interference. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity. | Kinases, GPCRs | Homogeneous, ratiometric detection minimizes interference, high sensitivity. | Requires specific labeled reagents (e.g., antibodies, tracers), potential for compound interference with FRET. | High signal-to-background ratio, stable signal over time. |
| Enzymatic Assays (e.g., Kinase Activity) | Measures the catalytic activity of an enzyme by detecting the formation of a product or the depletion of a substrate. | Kinases, Proteases | Direct measure of functional inhibition, versatile readouts (luminescence, fluorescence, absorbance). | May require coupled reactions, potential for non-specific enzyme inhibition. | Low IC50 values for known inhibitors, good signal window. |
| Tubulin Polymerization Assay | Measures the increase in light scattering or fluorescence as purified tubulin polymerizes into microtubules. | Tubulin | Direct measure of effect on target dynamics, can identify both inhibitors and stabilizers.[3] | Requires highly purified tubulin, lower throughput than other biochemical assays.[3] | Significant change in signal in the presence of control compounds (e.g., paclitaxel, nocodazole).[3] |
Cell-Based Assays: Unveiling Cellular Phenotypes
Cell-based assays are crucial for secondary screening and hit validation, as they assess a compound's activity within a living cell, taking into account factors like cell permeability and potential off-target effects.
| Assay Type | Principle | Target Class Example | Advantages | Disadvantages | Key Performance Metrics |
| Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) | Measures metabolic activity or membrane integrity as an indicator of cell health. | Anticancer targets (e.g., Tubulin) | Simple, high throughput, provides a general measure of a compound's effect on cell proliferation. | Indirect measure of target engagement, can be influenced by off-target toxicity. | Low EC50 values for cytotoxic compounds, reproducible dose-response curves. |
| Apoptosis Assays (e.g., Caspase-Glo® 3/7) | Measures the activity of caspases, key enzymes in the apoptotic pathway. | Apoptosis-regulating proteins | Mechanistic insight into the mode of cell death, homogeneous format.[4][5][6] | Apoptosis may not be the primary mechanism of action for all compounds. | Significant increase in luminescence upon induction of apoptosis.[4][6] |
| Cell Cycle Analysis | Uses flow cytometry or high-content imaging to determine the proportion of cells in different phases of the cell cycle. | Tubulin, CDKs | Provides detailed information on the mechanism of action (e.g., G2/M arrest for tubulin inhibitors).[6] | Lower throughput, requires specialized equipment. | Clear accumulation of cells in a specific cell cycle phase. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify cellular phenotypes, such as changes in microtubule morphology. | Tubulin | Multiparametric data from a single experiment, provides spatial and temporal information.[3][7] | Complex data analysis, lower throughput than plate reader-based assays.[7] | Quantifiable changes in cellular morphology consistent with the expected mechanism of action.[3][7] |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are representative protocols for key assays used in screening oxazepane libraries.
Biochemical Assay Protocol: Fluorescence Polarization for Kinase Inhibition
This protocol is adapted for screening compounds against a purified kinase, such as RIP1.[1]
Materials:
-
Purified kinase (e.g., GST-RIP1)
-
Fluorescently labeled tracer (e.g., fluorescein-labeled inhibitor)[1]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[8]
-
Test compounds (oxazepane library) dissolved in DMSO
-
384-well, black, low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the 384-well plate, add 5 µL of the test compound solution. For controls, add 5 µL of DMSO.
-
Prepare a kinase/antibody mixture in assay buffer. Add 5 µL of this mixture to each well.
-
Prepare the fluorescent tracer solution in assay buffer. Add 5 µL of the tracer solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Cell-Based Assay Protocol: Caspase-Glo® 3/7 Apoptosis Assay
This protocol is designed to measure the induction of apoptosis in cells treated with compounds from an oxazepane library.[4][5][6]
Materials:
-
Human cancer cell line (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
Caspase-Glo® 3/7 Reagent
-
Test compounds (oxazepane library) dissolved in DMSO
-
White-walled, 96-well or 384-well microplates
-
Positive control (e.g., staurosporine)
Procedure:
-
Seed the cells into the white-walled microplate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds. Include wells with DMSO as a negative control and a known apoptosis inducer as a positive control.
-
Incubate the plate for a predetermined time (e.g., 24, 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate luminometer.
-
Calculate the fold-change in caspase activity relative to the negative control.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
References
- 1. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
comparing the efficacy of different synthetic routes to chiral oxazepanes
The synthesis of chiral oxazepanes, a key heterocyclic motif in medicinal chemistry, has been approached through various synthetic strategies. This guide provides a comparative analysis of three prominent and effective routes: diastereoselective haloetherification, solid-phase synthesis, and copper-catalyzed asymmetric intramolecular cyclization. The efficacy of each method is evaluated based on reaction yields, stereoselectivity, and operational efficiency, supported by experimental data from peer-reviewed literature.
Data Summary of Synthetic Routes to Chiral Oxazepanes
The following table summarizes the key quantitative data for the different synthetic routes, offering a clear comparison of their performance.
| Synthetic Route | Key Reagents/Catalysts | Substrate Scope | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) | Reference |
| Diastereoselective Haloetherification | N-Bromosuccinimide (NBS) | Alkenyl alcohols | 60-85 | 1:1 to >20:1 | Not applicable (diastereoselective) | [1] |
| Solid-Phase Synthesis | Wang Resin, Fmoc-amino acids, TFA | Polymer-supported amino alcohols | 55-75 (after cleavage) | Mixture of diastereomers | Not applicable (diastereoselective) | [2] |
| Copper-Catalyzed Asymmetric Cyclization | CuI, (R,R)-Ph-BPE | 2'-Vinyl-biaryl-2-imines | 75-98 | >20:1 | 90-99 | [3] |
Logical Workflow of Synthetic Route Selection
The choice of a synthetic route for a chiral oxazepane is dictated by the desired stereochemical outcome, the required substitution pattern, and the scale of the synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision-making flowchart for selecting a synthetic route to chiral oxazepanes.
Experimental Protocols
Diastereoselective Haloetherification
This method relies on the intramolecular cyclization of an unsaturated alcohol initiated by a halogen source, typically N-bromosuccinimide (NBS). The stereochemical outcome is directed by the existing chirality in the substrate.
General Procedure: To a solution of the unsaturated alcohol (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL) at 0 °C is added N-bromosuccinimide (1.2 mmol). The reaction mixture is stirred at this temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material. The reaction is then quenched by the addition of saturated aqueous sodium thiosulfate solution (10 mL). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral oxazepane.[1]
Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids
This approach utilizes a solid support (Wang resin) to facilitate the synthesis and purification of intermediates, making it amenable to the generation of compound libraries. The final oxazepane is cleaved from the resin in the last step.
General Procedure: Fmoc-protected amino acid is loaded onto Wang resin. The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF). The free amine is then acylated with a suitable bromoacetyl halide. Subsequent intramolecular cyclization is induced by a base such as diisopropylethylamine (DIPEA). Finally, the chiral oxazepane is cleaved from the resin using a solution of trifluoroacetic acid (TFA) in CH₂Cl₂ (typically 95:5 v/v). The resin is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by preparative HPLC to yield the target 1,4-oxazepane-5-carboxylic acid.[2]
Copper-Catalyzed Asymmetric Intramolecular Reductive Cyclization
This powerful method enables the enantioselective synthesis of chiral oxazepanes with high yields and excellent enantiomeric excess. It utilizes a chiral copper catalyst to control the stereochemistry of the cyclization.
General Procedure: In a glovebox, a solution of the 2'-vinyl-biaryl-2-imine substrate (0.1 mmol), CuI (5 mol %), and the chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE) (5.5 mol %) in a suitable solvent such as toluene (1.0 mL) is prepared. A silane reducing agent, for example, (EtO)₃SiH (1.5 mmol), is then added. The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel to afford the enantiomerically enriched chiral oxazepane.[3]
Comparison of Efficacy
Diastereoselective Haloetherification is a straightforward and effective method for the synthesis of chiral oxazepanes when a diastereomerically pure product is the primary goal and the starting material possesses the necessary chirality to direct the cyclization. The diastereomeric ratios can be excellent, though this is highly substrate-dependent.[1]
Solid-Phase Synthesis offers the advantage of simplified purification of intermediates, making it well-suited for the parallel synthesis of a library of oxazepane derivatives. However, the yields after cleavage from the resin can be moderate, and the method typically produces a mixture of diastereomers that may require further separation.[2]
Copper-Catalyzed Asymmetric Intramolecular Reductive Cyclization stands out for its ability to generate highly enantioenriched chiral oxazepanes from achiral or racemic starting materials. This method provides excellent yields and exceptional levels of enantioselectivity, making it a superior choice for the synthesis of single enantiomer products.[3]
While other catalytic systems, such as those based on organocatalysis and rhodium catalysis, have shown great promise in the asymmetric synthesis of various heterocyclic compounds, their specific and extensive application to the synthesis of chiral oxazepanes is an area of ongoing research and development. The three methods detailed above represent the most robust and well-documented strategies to date for accessing this important class of molecules.
References
A Comparative Guide to a Novel One-Pot Synthetic Method for Substituted Oxazepanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, efficient, one-pot synthetic method for producing substituted oxazepanes, specifically focusing on the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds. The performance of this novel approach is objectively compared with a traditional multi-step alternative, supported by experimental data, detailed protocols, and visualizations of the reaction workflow and a relevant biological pathway.
Introduction to a Novel Synthetic Approach
The featured new method is a one-pot, three-component Ugi reaction for the synthesis of biologically significant oxazepine-quinazolinone derivatives. This approach is presented as an efficient and environmentally friendly alternative to conventional multi-step syntheses.[1] Traditional methods often involve the synthesis of Schiff bases followed by a cycloaddition reaction with an anhydride, which can be time-consuming and may require purification of intermediates.[2][3][4][5][6]
Comparative Data Presentation
The following table summarizes the key performance indicators of the novel one-pot Ugi reaction compared to a representative traditional cycloaddition method for the synthesis of substituted oxazepanes.
| Parameter | Novel One-Pot Ugi Reaction | Traditional Cycloaddition Method |
| Reaction Steps | One-pot | Multi-step (typically 2 or more) |
| Reaction Time | 24 hours[1] | 7 - 16 hours (for cycloaddition step alone)[6][7] |
| Typical Yield | 94%[1] | 69-87%[3][4] |
| Catalyst | Catalyst-free[1] | Often requires a catalyst (e.g., acetic acid)[4] |
| Solvent | Ethanol[1] | Benzene, Tetrahydrofuran (THF)[6][7] |
| Environmental Impact | More environmentally friendly (uses ethanol, one-pot) | Less environmentally friendly (uses solvents like benzene) |
Experimental Workflow Visualization
The logical flow of validating a new synthetic method for substituted oxazepanes is depicted below. This workflow outlines the key stages from initial synthesis to comparative analysis and biological evaluation.
Validation workflow for a new synthetic method.
Signaling Pathway Visualization: MAO-B Inhibition
Substituted oxazepanes have shown potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[8][9] Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy in the management of Parkinson's disease.[8][10][11] The following diagram illustrates the metabolic pathway of dopamine and the role of a hypothetical oxazepane-based MAO-B inhibitor.
Dopamine metabolism and MAO-B inhibition.
Experimental Protocols
Novel Method: One-Pot Synthesis of Oxazepine-Quinazolinone Scaffolds
This protocol is adapted from a reported efficient and environmentally friendly synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds.[1]
Materials:
-
2-(2-formylphenoxy)acetic acid
-
2-aminobenzamide
-
tert-butyl isocyanide
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-(2-formylphenoxy)acetic acid (1 mmol), 2-aminobenzamide (1 mmol), and tert-butyl isocyanide (1 mmol) in ethanol (10 mL).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo[9][12][13][14]oxazepino[4,3-a]quinazoline-13-carboxamide, will precipitate out of solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the pure compound.
-
Characterize the product using IR, 1H NMR, 13C NMR, and mass spectrometry.
Alternative Method: Cycloaddition of a Schiff Base with Maleic Anhydride
This protocol is a generalized procedure based on traditional methods for the synthesis of 1,3-oxazepine-4,7-diones.[6][7]
Step 1: Synthesis of Schiff Base
-
Dissolve an aromatic aldehyde (10 mmol) and a primary amine (10 mmol) in absolute ethanol (25 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature for 4-8 hours.
-
Collect the precipitated Schiff base by filtration, wash with cold ethanol, and dry.
Step 2: Cycloaddition Reaction
-
In a round-bottom flask, dissolve the synthesized Schiff base (10 mmol) and maleic anhydride (10 mmol) in dry benzene or THF (30 mL).
-
Reflux the reaction mixture for 7-16 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent (e.g., ethanol) to yield the 1,3-oxazepine-4,7-dione derivative.
-
Characterize the product using IR, 1H NMR, and elemental analysis.
Conclusion
The novel one-pot Ugi reaction for the synthesis of substituted oxazepanes presents a significant improvement over traditional multi-step methods. The key advantages include a simplified procedure, higher yields, the absence of a catalyst, and the use of a more environmentally benign solvent. This new method offers a promising and efficient route for the generation of diverse oxazepane libraries for applications in drug discovery and development.
References
- 1. frontiersin.org [frontiersin.org]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro : Oriental Journal of Chemistry [orientjchem.org]
- 4. echemcom.com [echemcom.com]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives [jmchemsci.com]
- 8. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 10. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 11. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. shutterstock.com [shutterstock.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Potential Biological Activities of (R)- and (S)-4-Boc-6-hydroxy-oxazepane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative framework for evaluating the potential biological activities of the enantiomers (R)-4-Boc-6-hydroxy-oxazepane and (S)-4-Boc-6-hydroxy-oxazepane. As of the latest literature review, specific experimental data comparing the biological activities of these two particular enantiomers are not publicly available. This is not uncommon for novel chemical entities.
However, the principles of stereochemistry in pharmacology strongly suggest that the two enantiomers are likely to exhibit significant differences in their biological profiles.[1][2][3] This guide outlines the theoretical basis for these expected differences, provides detailed protocols for key experiments to elucidate their activities, and presents a structured approach to comparing their potential therapeutic and toxicological properties.
The oxazepine core is a key structural motif in a variety of biologically active compounds, demonstrating a broad range of pharmacological activities including antibacterial, antifungal, and antidepressant effects.[4][5][6][7] Therefore, it is plausible that the title compounds may exhibit activities in these areas. This guide will focus on providing the necessary tools and methodologies to investigate these potential activities.
The Critical Role of Chirality in Biological Activity
Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological macromolecules such as enzymes and receptors.[1][2] This difference in three-dimensional arrangement can lead to one enantiomer (the eutomer) having high affinity and the desired therapeutic effect, while the other (the distomer) may have lower affinity, no activity, or even undesirable or toxic effects. Therefore, the separate evaluation of the (R) and (S) enantiomers of 4-Boc-6-hydroxy-oxazepane is crucial for any drug development program.
Hypothetical Biological Activity Comparison
While specific data is unavailable, we can construct a hypothetical comparison table to be populated with experimental results. This table highlights the key parameters that should be assessed to differentiate the biological profiles of the (R) and (S) enantiomers.
| Biological Activity | Parameter | (R)-4-Boc-6-hydroxy-oxazepane | (S)-4-Boc-6-hydroxy-oxazepane |
| Cytotoxicity | IC₅₀ (µM) against a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) | Data Not Available | Data Not Available |
| Antibacterial Activity | Minimum Inhibitory Concentration (MIC, µg/mL) against Gram-positive bacteria (e.g., S. aureus) | Data Not Available | Data Not Available |
| Antibacterial Activity | Minimum Inhibitory Concentration (MIC, µg/mL) against Gram-negative bacteria (e.g., E. coli) | Data Not Available | Data Not Available |
| Antifungal Activity | Minimum Inhibitory Concentration (MIC, µg/mL) against fungal strains (e.g., C. albicans) | Data Not Available | Data Not Available |
Experimental Protocols
To determine the biological activities of (R)- and (S)-4-Boc-6-hydroxy-oxazepane, the following standard experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀), providing a measure of its cytotoxic potential.[8][9][10][11]
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the (R) and (S) enantiomers (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Caption: Workflow for the MTT cytotoxicity assay.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12][13][14][15][16]
Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in appropriate broth overnight.
-
Compound Dilution: Prepare serial twofold dilutions of the (R) and (S) enantiomers in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for the MIC antibacterial assay.
Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is similar to the antibacterial MIC assay but is adapted for fungal species.[17][18][19][20][21]
Protocol:
-
Fungal Culture: Grow a fungal strain (e.g., Candida albicans) in an appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the (R) and (S) enantiomers in a 96-well microtiter plate containing fungal growth medium.
-
Inoculation: Add a standardized fungal suspension to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible fungal growth.
Signaling Pathways and Mechanisms of Action
Should the initial screening reveal significant biological activity, further studies would be required to elucidate the mechanism of action. For instance, if the compounds show cytotoxic effects, investigating their impact on key signaling pathways involved in cancer, such as apoptosis or cell cycle regulation, would be a logical next step.
Caption: Logical flow for investigating the mechanism of action.
Conclusion
While direct comparative data on the biological activities of (R)- and (S)-4-Boc-6-hydroxy-oxazepane are currently lacking in the scientific literature, this guide provides a robust framework for their evaluation. Based on the established principles of stereochemistry in drug action, it is anticipated that the two enantiomers will exhibit distinct pharmacological profiles. The provided experimental protocols for cytotoxicity, antibacterial, and antifungal screening offer a clear path forward for researchers to elucidate these differences. The systematic investigation of each enantiomer is essential for identifying a potential therapeutic lead and ensuring a comprehensive understanding of its biological effects.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 4. uokerbala.edu.iq [uokerbala.edu.iq]
- 5. scholar9.com [scholar9.com]
- 6. researchgate.net [researchgate.net]
- 7. jmracpc.uobaghdad.edu.iq [jmracpc.uobaghdad.edu.iq]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. actascientific.com [actascientific.com]
- 17. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 19. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 20. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antifungal Susceptibility Tests [bio-protocol.org]
Computational Modeling of (R)-4-Boc-6-hydroxy-oxazepane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The (R)-4-Boc-6-hydroxy-oxazepane scaffold is a promising chiral building block in medicinal chemistry, offering a three-dimensional structure that can be exploited for developing selective ligands for various biological targets. This guide provides a comparative overview of the computational modeling of these derivatives, supported by experimental data from related studies on 1,4-oxazepanes. Due to the limited availability of public data specifically on (R)-4-Boc-6-hydroxy-oxazepane derivatives, this guide draws upon findings from analogous structures to provide a foundational understanding and a framework for future research.
Data Presentation: A Comparative Analysis
Computational and experimental data for oxazepane derivatives are often presented in the context of their intended biological target. The following tables summarize key parameters from studies on related 1,4-oxazepane derivatives, which can serve as a benchmark for the evaluation of novel (R)-4-Boc-6-hydroxy-oxazepane analogs.
Table 1: Comparison of Computationally Derived Properties of 1,4-Oxazepine Derivatives
| Derivative Class | Computational Method | Key Findings | Reference |
| Dibenz[b,f][1][2]oxazepine Agonists | 3D-QSAR (CoMFA, CoMSIA) | Statistically significant models (r² > 0.98) were generated, predicting agonistic activities and identifying key structural features for potency. | [1] |
| Substituted 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepines | Docking (VINA), Pharmacophore Modeling | Identified new trypanocidal agents by targeting the PEX14 protein, with docking scores correlating with experimental activity. | [3] |
| 2,4-Disubstituted 1,4-Oxazepanes | 3D-QSAR (GRID/GOLPE) | Revealed that affinity for the dopamine D4 receptor is influenced by substituents on the benzene rings and the size of the oxazepane ring. | [4] |
Table 2: Experimental Data for Chiral 1,4-Oxazepane Derivatives
| Derivative | Synthesis Method | Analytical Technique | Key Experimental Finding | Reference |
| Polysubstituted Chiral 1,4-Oxazepanes | Regio- and stereoselective 7-endo haloetherification | NMR, X-ray Crystallography | Good yields with moderate to excellent regio- and stereoselectivities confirmed by computational and experimental data. | [2] |
| Chiral 1,4-Oxazepane-5-carboxylic Acids | Solid-phase synthesis from homoserine | NMR, Mass Spectrometry | Regio- and stereoselectivity of the cyclization was found to be dependent on the substitution pattern of the starting materials. | [5] |
| Enantioenriched 1,4-Benzoxazepines | Chiral Brønsted acid-catalyzed desymmetrization | Chiral HPLC, NMR | High enantioselectivity (up to 94% ee) achieved for a broad range of substrates under mild reaction conditions. | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are representative methodologies for the synthesis and characterization of chiral 1,4-oxazepane derivatives, based on published procedures.
General Procedure for the Synthesis of Chiral 1,4-Oxazepanes via Haloetherification[2]
-
Starting Material Preparation: The requisite homoallylic alcohol is synthesized according to standard organic chemistry procedures.
-
Cyclization Reaction: To a solution of the homoallylic alcohol (1.0 equiv) in an appropriate solvent (e.g., dichloromethane) at a specified temperature (e.g., -78 °C), a solution of a halogenating agent (e.g., N-bromosuccinimide, 1.1 equiv) in the same solvent is added dropwise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium thiosulfate). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired polysubstituted chiral 1,4-oxazepane.
-
Characterization: The structure and stereochemistry of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and where possible, by single-crystal X-ray diffraction.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the computational and experimental investigation of (R)-4-Boc-6-hydroxy-oxazepane derivatives.
Caption: A generalized experimental workflow for the synthesis, characterization, and evaluation of novel oxazepane derivatives.
References
- 1. Molecular Modeling Studies on 11H-Dibenz[b,e]azepine and Dibenz[b,f][1,4]oxazepine Derivatives as Potent Agonists of the Human TRPA1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Determining the Absolute Stereochemistry of Substituted Oxazepanes
For researchers, scientists, and drug development professionals, establishing the absolute stereochemistry of chiral molecules like substituted oxazepanes is a critical step in understanding their biological activity and ensuring safety and efficacy. This guide provides a comprehensive comparison of modern analytical techniques used for this purpose, supported by experimental considerations and data-driven insights.
The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can dramatically influence its pharmacological and toxicological properties. For seven-membered heterocyclic compounds such as oxazepanes, which are prevalent scaffolds in medicinal chemistry, unambiguous stereochemical assignment is paramount. This guide compares the three principal methods for this determination: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Spectroscopy.
Comparison of Analytical Methods
Choosing the appropriate method for determining absolute stereochemistry depends on several factors, including the physical properties of the sample, the available instrumentation, and the presence of specific functional groups. While X-ray crystallography is often considered the definitive method, its requirement for high-quality crystals is a significant limitation.[1][2] Consequently, solution-state methods like NMR and chiroptical spectroscopy have become powerful and essential alternatives.[1][3]
| Method | Principle | Sample State | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. Anomalous dispersion effect allows for unambiguous assignment.[4][5] | Solid (Single Crystal) | - Unambiguous and direct ("gold standard")[4][6] - Provides full 3D structure. | - Requires high-quality single crystals, which can be difficult to obtain.[1][2] - Not suitable for oils, amorphous solids, or non-crystalline materials.[1] |
| NMR Spectroscopy | Diastereomeric differentiation. Enantiomers are derivatized with a chiral agent (e.g., Mosher's acid) to form diastereomers, which exhibit distinct NMR signals.[7][8][9] | Liquid (Solution) | - No crystallization required.[7] - Can determine enantiomeric purity.[7] - Widely available instrumentation. | - Requires a suitable functional group (-OH, -NH2) for derivatization. - Interpretation can be complex for flexible molecules.[7][10] - Derivatization adds extra synthetic steps. |
| Chiroptical Spectroscopy (VCD/ECD) | Measures the differential absorption of left- vs. right-circularly polarized light. The experimental spectrum is compared to a quantum chemically calculated spectrum to assign the configuration.[1][11] | Liquid (Solution), Neat Liquid, or Oil | - No crystallization or derivatization needed.[1][3] - Highly sensitive to stereochemistry. - VCD is applicable to nearly all chiral molecules.[12][13] | - Requires computational resources and expertise for quantum chemical calculations.[11] - ECD requires a chromophore near the stereocenter.[14] - Can be time-consuming due to calculations. |
Experimental Protocols
X-ray Crystallography
This method provides the most definitive evidence of absolute configuration if a suitable crystal can be obtained.
Methodology:
-
Crystal Growth: The primary challenge is to grow a single crystal of sufficient quality. The purified, enantiomerically pure oxazepane derivative should be subjected to various crystallization conditions. Techniques include slow evaporation of a solution, vapor diffusion of an anti-solvent into a solution of the compound, or slow cooling of a saturated solution. A wide range of solvent systems (e.g., methanol, ethanol, acetonitrile, hexane, ethyl acetate, and mixtures) should be screened.
-
Data Collection: A suitable crystal is mounted on a single-crystal X-ray diffractometer. Diffraction data is collected, typically using Cu Kα or Mo Kα radiation. For absolute configuration determination of light-atom molecules, using Cu Kα radiation is often preferred as it enhances the anomalous scattering effect.[2]
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure, yielding the connectivity and relative stereochemistry of the molecule.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data. The Flack parameter is refined; a value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the inverted structure is correct.[2][5]
NMR Spectroscopy using a Chiral Derivatizing Agent (Mosher's Method)
This is a widely used solution-state method for compounds bearing a hydroxyl or primary/secondary amine group. It involves converting the enantiomeric sample into a pair of diastereomers whose NMR spectra can be distinguished.
Methodology:
-
Derivatization: The chiral oxazepane containing an alcohol or amine functional group is reacted with a chiral derivatizing agent (CDA). The most common CDA is α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride). Two separate reactions are performed: one with (R)-MTPA-Cl and one with (S)-MTPA-Cl, to produce the (R)-MTPA and (S)-MTPA diastereomeric esters or amides, respectively.[8]
-
NMR Data Acquisition: High-resolution 1H NMR spectra are acquired for both diastereomeric products. It is crucial to ensure complete assignment of the proton signals, which may require additional 2D NMR experiments (e.g., COSY, HSQC).
-
Data Analysis: The chemical shifts for protons on both sides of the original stereocenter are tabulated for both the (R)-MTPA and (S)-MTPA derivatives. The difference in chemical shifts is calculated for each corresponding proton: Δδ = δS - δR.
-
Configuration Assignment: The Δδ values are analyzed based on the established conformational model of the MTPA derivatives. In this model, the phenyl and trifluoromethyl groups of the MTPA moiety create distinct shielding and deshielding zones. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This predictable pattern allows for the unambiguous assignment of the absolute configuration at the carbinol or amino carbon.[9]
Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)
VCD has emerged as a powerful and versatile method that avoids the need for crystallization or chemical derivatization.[3] It relies on a comparison between an experimental spectrum and a computationally predicted spectrum.
Methodology:
-
Experimental Spectrum Acquisition: A VCD spectrum of the enantiomerically pure oxazepane is recorded in a suitable solvent (e.g., CDCl3) using a VCD spectrometer. The corresponding infrared (IR) absorption spectrum is recorded simultaneously.
-
Computational Modeling:
-
Conformational Search: A thorough conformational analysis of one enantiomer (e.g., the R-enantiomer) is performed using molecular mechanics or other search algorithms to identify all low-energy conformers.
-
DFT Optimization and Frequency Calculation: The geometries of all relevant conformers are optimized using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory. Following optimization, vibrational frequencies, IR intensities, and VCD rotational strengths are calculated for each conformer.
-
-
Theoretical Spectrum Generation: The calculated VCD spectra of the individual conformers are averaged, with each conformer's contribution weighted according to its calculated Boltzmann population at the experimental temperature. This produces the final theoretical VCD spectrum for the chosen enantiomer.[11]
-
Comparison and Assignment: The experimental VCD spectrum is visually compared to the Boltzmann-averaged theoretical spectrum.
-
If the experimental spectrum and the calculated spectrum of the R-enantiomer show the same pattern of positive and negative bands, the compound is assigned the R-configuration.
-
If the experimental spectrum is a mirror image of the calculated spectrum, the compound is assigned the S-configuration.
-
Visualized Workflows and Principles
Caption: Decision workflow for selecting a method to determine absolute stereochemistry.
Caption: Shielding model used to interpret NMR data in the Mosher's method analysis.
Caption: Parallel workflow combining experiment and computation for VCD/ECD analysis.
References
- 1. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. purechemistry.org [purechemistry.org]
- 5. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy [mdpi.com]
- 13. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Spectroscopic Analysis: Confirming the Structure of Novel Oxazepane Analogs
A Comparative Guide for Researchers
For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative overview of standard spectroscopic techniques for the structural elucidation of new oxazepane analogs, presenting hypothetical yet representative data for a novel oxazepane analog (NOA-1) and comparing it with a well-established compound, Oxazepam. Detailed experimental protocols and workflow visualizations are included to support researchers in their analytical endeavors.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data obtained for our hypothetical Novel Oxazepane Analog (NOA-1) and the reference compound, Oxazepam.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Novel Oxazepane Analog (NOA-1) Chemical Shift (δ, ppm) | Oxazepam Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 7.60 | 7.10 - 7.60 | m | - |
| -CH-OH | 5.40 | 5.89 | s | - |
| -CH₂-N- | 3.40 - 3.60 | - | t | 6.5 |
| -CH₂-O- | 3.80 - 4.00 | - | t | 5.8 |
| -CH₂-C=O | 2.60 - 2.80 | - | t | 6.2 |
| -NH- | 8.10 | 9.0 (broad) | s | - |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Novel Oxazepane Analog (NOA-1) Chemical Shift (δ, ppm) | Oxazepam Chemical Shift (δ, ppm) |
| C=O (Amide) | 172.5 | 171.8 |
| Aromatic-C | 121.0 - 140.0 | 122.0 - 142.0 |
| -CH-OH | 75.0 | 75.5 |
| -CH₂-N- | 55.0 | - |
| -CH₂-O- | 68.0 | - |
| -CH₂-C=O | 45.0 | - |
Table 3: FT-IR and High-Resolution Mass Spectrometry (HRMS) Data
| Analysis | Novel Oxazepane Analog (NOA-1) | Oxazepam |
| FT-IR (cm⁻¹) | 3400 (O-H stretch), 3300 (N-H stretch), 1680 (C=O amide stretch), 1100 (C-O ether stretch) | 3350 (O-H stretch), 3200 (N-H stretch), 1685 (C=O amide stretch) |
| HRMS (ESI-TOF) | [M+H]⁺ calculated: 293.1234, found: 293.1239 | [M+H]⁺ calculated: 287.0633, found: 287.0638 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the oxazepane analog in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation : Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a spectral width of 16 ppm, centered at 6 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 1.0 second.
-
Accumulate 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of 240 ppm, centered at 120 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2.0 seconds.
-
Accumulate 1024 scans.
-
-
Data Processing : Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Use an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition :
-
Collect a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.[1]
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing : Perform an automatic baseline correction and ATR correction on the acquired spectrum.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a 1 mg/mL solution of the oxazepane analog in a mixture of 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation : Employ a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Use a capillary voltage of 3.5 kV and a source temperature of 120 °C.
-
-
Data Processing : Process the acquired spectrum to determine the accurate mass of the protonated molecular ion ([M+H]⁺). Use this mass to calculate the elemental composition.
Mandatory Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to the study of novel oxazepane analogs.
Caption: Workflow for the synthesis, purification, and structural confirmation of novel oxazepane analogs.
Caption: Hypothetical modulation of the GABAergic signaling pathway by a novel oxazepane analog.
References
Safety Operating Guide
Proper Disposal of (R)-4-Boc-6-hydroxy-oxazepane: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of (R)-4-Boc-6-hydroxy-[1][2]oxazepane: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat (R)-4-Boc-6-hydroxy-[1][2]oxazepane as a hazardous chemical waste. Proper disposal requires adherence to institutional and regulatory guidelines to ensure personnel safety and environmental protection. This guide provides a detailed protocol for the safe handling and disposal of (R)-4-Boc-6-hydroxy-[1][2]oxazepane, tailored for researchers and drug development professionals.
Essential Safety and Disposal Protocol
Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific procedures, as regulations can vary. The following steps represent a general best-practice approach for the disposal of (R)-4-Boc-6-hydroxy-[1][2]oxazepane.
Step 1: Waste Minimization and Personal Protective Equipment (PPE)
Before beginning any experiment, plan to minimize waste generation.[1] This includes ordering the smallest necessary quantity of the chemical and reducing the scale of experiments where feasible.[1] When handling the compound or its waste, always wear appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, compatible container for collecting waste containing (R)-4-Boc-6-hydroxy-[1][2]oxazepane. The container should be in good condition, made of a material that does not react with the chemical, and have a secure screw-top cap.
-
Segregate Waste Streams: Do not mix this waste with incompatible materials.[3] It is best practice to collect halogenated and non-halogenated solvent wastes separately, as this can impact disposal costs.[3] Aqueous waste should be collected separately from organic solvent waste.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "(R)-4-Boc-6-hydroxy-[1][2]oxazepane," and an indication of its hazards (e.g., "Irritant").[4] Your institution's EHS department will provide specific labeling requirements.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[1][3]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[1][3] Ensure the container is stored in secondary containment to prevent spills.
-
Accumulation Limits: Be aware of the volume limits for SAAs, which are typically 55 gallons for total hazardous waste and/or 1 quart for acutely hazardous waste.[5]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you have finished the project generating this waste, contact your institution's EHS department to arrange for a pickup.[1] Do not pour chemical waste down the drain.[1][6]
-
Documentation: Complete any necessary waste pickup forms or tags as required by your institution. This typically includes listing the chemical constituents and their approximate concentrations.
Step 5: Empty Container Disposal
Empty containers that held (R)-4-Boc-6-hydroxy-[1][2]oxazepane must also be disposed of properly. Under federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than 1 inch of residue remains, or 3% by weight for containers under 110 gallons.[3] It is good practice to triple-rinse the container with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3] After proper cleaning, deface the original label and dispose of the container as directed by your EHS office.[3]
Quantitative Data Summary
The following table summarizes key quantitative limits and timelines for hazardous waste accumulation as established by the U.S. Environmental Protection Agency (EPA) and commonly adopted by academic institutions.
| Parameter | Limit | Citation |
| Satellite Accumulation Area (SAA) Volume | Up to 55 gallons of hazardous waste | [5] |
| Up to 1 quart of acutely hazardous waste | [5] | |
| SAA Storage Time Limit (Partial Container) | Up to 12 months from the first addition of waste | [1] |
| Central Accumulation Area (CAA) Storage Time | 90 days for Large Quantity Generators (LQGs) | [3][4] |
| 180 days for Small Quantity Generators (SQGs) | [4] | |
| "Empty" Container Residue Limit | ≤ 1 inch of residue or ≤ 3% by weight (for containers < 110 gallons) | [3] |
Disposal Workflow
The logical flow for making decisions on the proper disposal of (R)-4-Boc-6-hydroxy-[1][2]oxazepane is illustrated below.
Caption: Decision workflow for the disposal of (R)-4-Boc-6-hydroxy-[1][2]oxazepane waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. achmem.com [achmem.com]
- 3. tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | 748805-97-2 [sigmaaldrich.com]
- 4. Synthonix, Inc > Synthons > tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate - [B82060] [synthonix.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. (R)-4-Boc-6-hydroxy-[1,4]oxazepane | 1260616-96-3 [chemicalbook.com]
Personal protective equipment for handling (R)-4-Boc-6-hydroxy-[1,4]oxazepane
Essential Safety and Handling Guide for (R)-4-Boc-6-hydroxy-[1][2]oxazepane
Disclaimer: No specific Safety Data Sheet (SDS) for (R)-4-Boc-6-hydroxy-[1][2]oxazepane was located. The following guidance is synthesized from safety information for structurally similar compounds and general laboratory chemical safety practices. It is imperative to conduct a thorough risk assessment before handling this substance and to consult with your institution's environmental health and safety department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-4-Boc-6-hydroxy-[1][2]oxazepane. The following operational and disposal plans are designed to ensure the safe handling of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling (R)-4-Boc-6-hydroxy-[1][2]oxazepane, based on general chemical safety standards.
| Body Part | Equipment | Specifications & Rationale |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Provides protection against splashes and airborne particles. A face shield may be necessary for larger quantities or when there is a significant splash risk.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling organic chemicals. Ensure gloves are inspected before use and changed frequently.[3][4] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination.[3] |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large-scale operations or if there is a risk of aerosolization. | A properly fitted respirator with an appropriate cartridge should be used if engineering controls do not provide sufficient protection. |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing risks during the handling of (R)-4-Boc-6-hydroxy-[1][2]oxazepane.
Pre-Handling Preparations
-
Information Review: Thoroughly review this safety guide and any available chemical information.
-
Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
-
Emergency Equipment Check: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Procedures
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
-
Close the container tightly after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Reaction Setup:
-
Set up all reactions in a chemical fume hood.
-
Ensure all glassware is properly secured.
-
Post-Handling Procedures
-
Decontamination: Clean all surfaces and equipment that may have come into contact with the chemical.
-
Waste Segregation: Segregate all waste materials according to the disposal plan.
-
PPE Doffing: Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[3][4]
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed waste container | Collect any unused solid (R)-4-Boc-6-hydroxy-[1][2]oxazepane and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled solid waste container. |
| Liquid Waste | Labeled, sealed waste container | Collect all solutions containing (R)-4-Boc-6-hydroxy-[1][2]oxazepane in a designated, clearly labeled liquid waste container. Do not mix with incompatible waste streams. |
| Contaminated Glassware | Designated glassware container | Rinse contaminated glassware with an appropriate solvent in a fume hood. Collect the rinsate as liquid waste. The cleaned glassware can then be washed according to standard laboratory procedures. |
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
